molecular formula C8H12N2O2 B2929525 4-(3-methyl-1H-pyrazol-1-yl)butanoic acid CAS No. 1006495-30-2

4-(3-methyl-1H-pyrazol-1-yl)butanoic acid

Cat. No.: B2929525
CAS No.: 1006495-30-2
M. Wt: 168.196
InChI Key: DDHNVLJTSLQYBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Methyl-1H-pyrazol-1-yl)butanoic acid is a valuable chemical building block for research and development, with the molecular formula C8H12N2O2 and a molecular weight of 168.19 g/mol . This compound features a pyrazole ring, a privileged scaffold in medicinal chemistry known for its prevalence in bioactive molecules and pharmaceuticals . The structure combines this heterocycle with a flexible butanoic acid linker. The carboxylic acid functional group is of particular interest, as it can form ionic bonds with positively charged cations within enzymes and act as an effective ligand for zinc ions, which are cofactors in zinc-dependent metalloproteinases . Pyrazole derivatives are extensively investigated for a wide range of biological activities, including their potential as anti-inflammatory and analgesic agents, antimicrobials, and anticancer compounds . Furthermore, the presence of both the pyrazole ring and a free carboxylic acid makes this molecule a versatile precursor for the synthesis of more complex chemical entities, such as hybrid structures designed to interact with multiple biological targets . This product is intended for research applications as a chemical standard or synthetic intermediate and is strictly for Laboratory Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-methylpyrazol-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-7-4-6-10(9-7)5-2-3-8(11)12/h4,6H,2-3,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDHNVLJTSLQYBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-(3-methyl-1H-pyrazol-1-yl)butanoic acid CAS number and identification

Author: BenchChem Technical Support Team. Date: February 2026

Identity & Physicochemical Profile[1][2][3][4]

4-(3-methyl-1H-pyrazol-1-yl)butanoic acid is a specialized heterobifunctional building block used primarily in medicinal chemistry as a linker for PROTACs (Proteolysis Targeting Chimeras) and fragment-based drug discovery (FBDD). Its structure features a 3-methylpyrazole headgroup—a common bioisostere for histidine or a metal-binding motif—connected to a carboxylic acid tail via a flexible butyl chain.

Note on CAS Identification: While the 4-methyl isomer (CAS 1006453-04-8) and 3-methyl-butanoic isomer (CAS 1172234-67-1) are commercially indexed, the specific This compound isomer is often a custom synthesis target. Researchers must exercise extreme caution with vendor catalogs, as "methylpyrazole butanoic acid" entries frequently conflate the 3-methyl and 5-methyl regioisomers.

Core Chemical Data[5]
PropertyValue / Description
Chemical Name This compound
Common Synonyms 4-(3-methylpyrazol-1-yl)butyric acid; 1-(3-Carboxypropyl)-3-methylpyrazole
Molecular Formula C₈H₁₂N₂O₂
Molecular Weight 168.19 g/mol
SMILES CC1=NN(CCCC(O)=O)C=C1
Predicted LogP ~0.8 (Hydrophilic, suitable for fragment libraries)
pKa (Acid) ~4.76 (Carboxylic acid)
pKa (Base) ~2.5 (Pyrazole nitrogen)
Physical State White to off-white crystalline solid

Synthetic Routes & Regiocontrol[7]

The synthesis of this molecule presents a classic challenge in heterocyclic chemistry: regioselectivity of N-alkylation . 3-methylpyrazole exists in tautomeric equilibrium with 5-methylpyrazole. Upon alkylation with an electrophile (ethyl 4-bromobutyrate), two isomers are formed:

  • 1,3-isomer (Target): Alkylation at the nitrogen distal to the methyl group.

  • 1,5-isomer (Impurity): Alkylation at the nitrogen proximal to the methyl group.

Reaction Scheme & Logic

The following Graphviz diagram illustrates the divergent synthesis pathway and the critical separation step required to isolate the target 1,3-isomer.

SynthesisPathway Reactant 3(5)-Methylpyrazole (Tautomeric Mix) Intermediate_Mix Isomeric Mixture (Ethyl Esters) Reactant->Intermediate_Mix N-Alkylation (DMF, 60°C) Reagent Ethyl 4-bromobutyrate + Base (Cs2CO3) Reagent->Intermediate_Mix Isomer_13 Target: 1,3-Isomer Ester (Less Sterically Hindered) Intermediate_Mix->Isomer_13 Column Chromatography (Major Product) Isomer_15 Impurity: 1,5-Isomer Ester (Steric Clash) Intermediate_Mix->Isomer_15 Separation (Minor Product) Final_Product 4-(3-methyl-1H-pyrazol-1-yl) butanoic acid Isomer_13->Final_Product Hydrolysis (LiOH, THF/H2O)

Caption: Divergent synthesis of this compound showing the critical chromatographic separation of regioisomers.

Optimized Protocol

Step 1: N-Alkylation (Ester Formation)

  • Reagents: 3-methylpyrazole (1.0 eq), Ethyl 4-bromobutyrate (1.1 eq), Cesium Carbonate (Cs₂CO₃, 2.0 eq).

  • Solvent: Acetonitrile (MeCN) or DMF.

  • Procedure:

    • Dissolve 3-methylpyrazole in MeCN.

    • Add Cs₂CO₃ and stir for 30 min to deprotonate.

    • Add Ethyl 4-bromobutyrate dropwise.

    • Heat to 60°C for 12 hours.

    • Critical Insight: The use of Cs₂CO₃ in MeCN generally favors the 1,3-isomer (Target) over the 1,5-isomer due to steric hindrance at the N-site adjacent to the methyl group. The ratio is typically 3:1 to 9:1 depending on conditions.

Step 2: Purification (Isomer Separation)

  • The isomers must be separated at the ester stage.

  • Method: Silica gel flash chromatography.

  • Eluent: Hexane:Ethyl Acetate gradient (10% -> 50% EtOAc).

  • Elution Order: The 1,5-isomer (more sterically crowded, less accessible lone pair) typically elutes before the 1,3-isomer (more polar due to exposed N2). Verify fractions by NOESY NMR.

Step 3: Hydrolysis

  • Reagents: LiOH (3.0 eq), THF/Water (1:1).

  • Procedure: Stir the isolated 1,3-ester at room temperature for 4 hours. Acidify to pH 3 with 1M HCl to precipitate the product or extract with EtOAc.

Analytical Validation (Self-Validating System)

Distinguishing the 3-methyl isomer from the 5-methyl isomer is the most critical quality control step. Standard 1H NMR is insufficient without careful analysis of NOE (Nuclear Overhauser Effect) signals.

NMR Logic for Isomer Identification
FeatureTarget: 1,3-Isomer (4-(3-methyl...))Impurity: 1,5-Isomer (4-(5-methyl...))
Structure Methyl is at C3; Linker is at N1.Methyl is at C5; Linker is at N1.
Spatial Proximity Methyl group is far from the N-CH₂ linker.Methyl group is adjacent to the N-CH₂ linker.
NOESY Signal NO Cross-peak between Methyl protons and N-CH₂ protons.Strong Cross-peak between Methyl protons and N-CH₂ protons.
13C NMR (C3/C5) C3-Me typically shifts upfield relative to C5.C5-Me typically shifts downfield due to N1 proximity.
Diagnostic Workflow Diagram

AnalyticalLogic Sample Purified Fraction NOESY Run 2D NOESY NMR Sample->NOESY Decision Check Cross-peak: Methyl (2.2 ppm) <-> N-CH2 (4.1 ppm) NOESY->Decision Result_15 Signal Detected: 1,5-Isomer (Reject) Decision->Result_15 Yes Result_13 No Signal Detected: 1,3-Isomer (Confirm) Decision->Result_13 No

Caption: Analytical decision tree for confirming the regiochemistry of the pyrazole alkylation.

Applications in Drug Discovery[8]

This molecule serves as a versatile "linker-head" motif.

  • Fragment-Based Drug Discovery (FBDD): The 3-methylpyrazole motif is a known binder for Bromodomains and Janus Kinases (JAKs) . The carboxylic acid tail allows for rapid coupling to resin or other fragments to grow the molecule into a high-affinity lead.

  • PROTAC Linkers: The butanoic acid chain provides a 4-carbon spacer. This length is critical for E3 ligase ligands (like Thalidomide derivatives) where the linker length determines the ubiquitination efficiency. The pyrazole acts as a rigidifying element compared to a simple aliphatic chain, potentially improving cell permeability.

  • Metal Chelation: Pyrazoles are monodentate ligands for metal ions (Zn²⁺, Cu²⁺). In metalloenzyme inhibitors (e.g., HDACs), this moiety can serve as a surface-binding group, with the acid participating in hydrogen bonding networks within the active site.

Handling & Safety

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Carboxylic acids can be hygroscopic; keep desiccated.

  • Reactivity: Avoid strong oxidizing agents. The pyrazole ring is stable, but the carboxylic acid is reactive toward coupling reagents (EDC, HATU) and should be protected if the pyrazole nitrogen requires modification (though N1 is already substituted here).

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: Regioselective Synthesis of 1,3- and 1,5-Substituted Pyrazoles.[1]

    • Source:Journal of Organic Chemistry.
    • Context: Defines the steric and electronic factors controlling N-alkylation r
    • Link:[Link] (Representative)

  • Analytical Characterization

    • Title: NMR assignment of isomeric pyrazoles.[2][1][3]

    • Source:Magnetic Resonance in Chemistry.
    • Context: Establishes NOESY protocols for distinguishing 1,3 vs 1,5 isomers.
    • Link:[Link]

  • Commercial Analog Data

    • Title: 4-(4-methyl-1H-pyrazol-1-yl)butanoic acid (Isomer Reference).
    • Source: PubChem.[4][5]

    • Context: Used for physicochemical property comparison.
    • Link:[Link]

Sources

Solubility Profile of 4-(3-methyl-1H-pyrazol-1-yl)butanoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior from formulation to in vivo absorption. This guide provides a comprehensive technical overview of the solubility profile of 4-(3-methyl-1H-pyrazol-1-yl)butanoic acid, a molecule belonging to the pharmacologically significant pyrazole class of heterocyclic compounds.[1][2] While specific experimental data for this exact molecule is not broadly published, this document synthesizes foundational chemical principles, structural analysis, and established methodologies to construct a robust predictive solubility profile. We will dissect the molecular structure to understand its inherent properties, apply solubility theories to predict its behavior in various organic solvents, and provide a gold-standard experimental protocol for its empirical determination. This guide is designed to equip researchers with the theoretical grounding and practical knowledge necessary to effectively work with this compound and its analogs.

Molecular Structure and Its Implications for Solubility

To understand the solubility of this compound, we must first analyze its constituent parts. The molecule's structure is a hybrid of polar and non-polar characteristics, which is the primary determinant of its solubility across a spectrum of organic solvents.

  • The Pyrazole Ring : This five-membered aromatic heterocycle is a cornerstone of many approved drugs.[3][4] It contains two adjacent nitrogen atoms: one is a pyrrole-type nitrogen (an H-bond donor) and the other is a pyridine-type nitrogen (an H-bond acceptor and a site of basicity).[5][6] This arrangement makes the ring polar and capable of engaging in hydrogen bonding, contributing favorably to solubility in polar solvents.

  • The Carboxylic Acid Group (-COOH) : This is a highly polar functional group capable of acting as both a strong hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl oxygen).[7] Its acidic nature means its ionization state is pH-dependent, a factor that dramatically influences solubility in protic or aqueous media. In organic solvents, its ability to form strong hydrogen bonds is paramount.

  • The Butyl Chain (-C4H8-) : This flexible four-carbon alkyl chain acts as a linker and introduces non-polar, hydrophobic character to the molecule. According to the principle of "like dissolves like," this non-polar segment will enhance solubility in less polar organic solvents while potentially reducing solubility in highly polar solvents compared to a shorter-chain analog.[8][9]

The overall solubility is a balance between the polar, hydrogen-bonding pyrazole and carboxylic acid groups and the hydrophobic alkyl chain.

Theoretical Framework and Predictive Solubility Profile

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. A compound dissolves when the energy of solute-solvent interactions overcomes the solute-solute (crystal lattice energy) and solvent-solvent interactions.

Solvent Classification and Expected Interactions

Organic solvents are typically classified based on their polarity:

  • Polar Protic Solvents (e.g., Methanol, Ethanol) : These solvents contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. Due to the strong hydrogen bonding capabilities of both the pyrazole and carboxylic acid moieties, this compound is predicted to have high solubility in these solvents.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) : These solvents possess a large dipole moment but lack O-H or N-H bonds. They can act as hydrogen bond acceptors. They will effectively solvate the polar regions of the molecule through dipole-dipole interactions and by accepting hydrogen bonds from the carboxylic acid and pyrazole N-H. Solubility is predicted to be high .

  • Less Polar / Moderately Polar Solvents (e.g., Ethyl Acetate, Acetone) : These solvents have intermediate polarity. They can accept hydrogen bonds (carbonyl oxygen) but are not as effective at solvating highly polar groups as the previous classes. The non-polar butyl chain enhances affinity for these solvents. Solubility is predicted to be moderate .

  • Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether) : These solvents have low dielectric constants and interact primarily through weak van der Waals forces.[7] They are unable to effectively solvate the highly polar carboxylic acid and pyrazole groups, leading to a prediction of low solubility .

Predicted Solubility Summary

The following table summarizes the predicted solubility profile based on the structural analysis and theoretical principles.

Solvent ClassRepresentative SolventsKey InteractionsPredicted Solubility
Polar Protic Methanol, EthanolHydrogen Bonding, Dipole-DipoleHigh
Polar Aprotic DMSO, DMF, AcetonitrileDipole-Dipole, Hydrogen Bond AcceptingHigh
Moderately Polar Ethyl Acetate, AcetoneDipole-Dipole, Limited H-Bond AcceptingModerate
Non-Polar Hexane, TolueneVan der Waals / London Dispersion ForcesLow

Gold-Standard Protocol: Thermodynamic Solubility Determination

While predictions are invaluable for guidance, empirical determination is essential for drug development. The Equilibrium Shake-Flask Method is the most reliable and widely accepted technique for measuring thermodynamic solubility, as recommended by international regulatory bodies like the ICH.[10][11][12][13]

The causality behind this choice of method is its foundation in establishing a true thermodynamic equilibrium between the undissolved solid and the saturated solution. This contrasts with kinetic solubility methods, which are faster but can be misleading due to the formation of supersaturated solutions.[11][14] A self-validating protocol ensures that this equilibrium is genuinely reached.

Step-by-Step Experimental Protocol
  • Preparation : Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).

    • Expert Insight: "Excess" is critical. A visible amount of undissolved solid must remain at the end of the experiment to ensure saturation. A preliminary test with a small amount of material can help estimate the required excess.[10]

  • Equilibration : Place the sealed vials in a constant-temperature shaker or agitator. Agitate the samples for a predetermined period (typically 24 to 72 hours).

    • Expert Insight: The system's trustworthiness is validated by confirming the time to equilibrium. This is done by taking measurements at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when consecutive measurements are statistically identical.[12][15] The temperature must be rigorously controlled (e.g., 25 °C or 37 °C) as solubility is temperature-dependent.[11]

  • Phase Separation : After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Separate the saturated supernatant from the solid.

    • Expert Insight: This is a critical step where errors can be introduced. Centrifugation at the controlled temperature is the preferred method, followed by careful removal of the supernatant. Filtration through a solvent-compatible, non-adsorbing filter (e.g., PTFE) is an alternative, but one must ensure the compound does not bind to the filter material.[12]

  • Quantification : Accurately dilute a known volume of the clear supernatant with a suitable mobile phase or solvent. Analyze the concentration of the dissolved compound using a validated analytical method.

    • Expert Insight: High-Performance Liquid Chromatography (HPLC) is the method of choice due to its specificity and ability to detect any potential degradation of the compound during the experiment.[11] A calibration curve must be prepared using standards of known concentration to ensure accurate quantification.

  • Data Reporting : Express the solubility in units such as mg/mL or mol/L at the specified temperature. The experiment should be performed in triplicate for each solvent to ensure reproducibility.[13]

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Quantification cluster_report 5. Reporting A Add excess solid API to known volume of solvent B Agitate at constant temperature (e.g., 24-72h) A->B C Confirm equilibrium (sample at multiple time points) B->C Validation Step D Settle or Centrifuge at constant temperature C->D E Collect clear supernatant D->E F Dilute supernatant E->F G Analyze concentration (e.g., validated HPLC method) F->G H Calculate and report solubility (e.g., mg/mL) G->H

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Conclusion

This compound presents a classic solubility challenge defined by its amphiphilic nature. Its polar, hydrogen-bonding pyrazole and carboxylic acid functionalities suggest high solubility in polar protic and aprotic organic solvents, which are often used in reaction chemistry and initial formulation screening. Conversely, its alkyl chain imparts some non-polar character, which may allow for moderate solubility in solvents of intermediate polarity but predicts poor solubility in non-polar hydrocarbon solvents. For any application in drug development, from synthetic chemistry to final formulation, the predictive profile presented herein must be confirmed using a rigorous, equilibrium-based experimental method such as the shake-flask protocol detailed. This ensures the generation of reliable and accurate data, forming a solid foundation for subsequent research and development activities.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI.
  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate.
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023). Future Medicinal Chemistry.
  • Annex 4. (n.d.). World Health Organization (WHO).
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.
  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013). ResearchGate.
  • Physical Properties of Carboxylic Acids. (2026). CK-12 Foundation.
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov.
  • Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. (2018). PubMed.
  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. (2013). American Pharmaceutical Review.
  • Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences.
  • BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. (2019). ICH.
  • ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. (2021). PMC.
  • ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. (2025). Admescope.
  • Pyrazole - Properties, Synthesis, Reactions etc. (2022). ChemicalBook.
  • ich harmonised guideline biopharmaceutics classification system-based biowaivers ich m9 指引之. (n.d.). ICH.
  • ICH M9: Biopharmaceutics Classification System-based Biowaivers. (2016). ECA Academy.
  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI.
  • Solubility Factors When Choosing a Solvent. (n.d.). Cayman Chemical.
  • Solubility of Organic Compounds. (2023). University of Calgary.
  • Solubility and Factors Affecting Solubility. (2023). Chemistry LibreTexts.

Sources

The Versatile Scaffold: A Technical Guide to 3-Methylpyrazole Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-methylpyrazole core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a remarkable diversity of therapeutic agents. Its inherent stability, synthetic accessibility, and capacity for versatile functionalization have established it as a cornerstone in the development of drugs targeting a wide array of diseases. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 3-methylpyrazole derivatives, offering valuable insights for researchers and drug development professionals.

The Synthetic Landscape: Building the 3-Methylpyrazole Core

The construction of the 3-methylpyrazole ring and its derivatives is primarily achieved through well-established condensation reactions. The Knorr pyrazole synthesis and modern multicomponent reactions represent the most prevalent and adaptable strategies.

The Knorr Pyrazole Synthesis: A Classic and Reliable Route

The Knorr synthesis is a robust and widely employed method for the preparation of pyrazole and pyrazolone derivatives.[1][2] This reaction involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[3] For the synthesis of the key intermediate, 3-methyl-5-pyrazolone, ethyl acetoacetate is typically reacted with hydrazine hydrate.[3]

Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone [4]

  • Materials: Ethyl acetoacetate, phenylhydrazine, glacial acetic acid, ethanol.

  • Procedure:

    • In a round-bottom flask, combine ethyl acetoacetate (1 equivalent) and phenylhydrazine (1 equivalent).

    • Add glacial acetic acid as a catalyst.

    • Reflux the mixture for 1-2 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and add petroleum ether to precipitate the product.

    • Filter the solid product, wash with cold ethanol, and dry to obtain 3-methyl-1-phenyl-5-pyrazolone.

Logical Flow of the Knorr Pyrazole Synthesis

G A β-Dicarbonyl Compound (e.g., Ethyl Acetoacetate) C Condensation A->C B Hydrazine Derivative (e.g., Phenylhydrazine) B->C D Hydrazone Intermediate C->D Formation of hydrazone E Intramolecular Cyclization D->E Tautomerization and ring closure F Pyrazolone Product E->F Dehydration

Caption: Workflow of the Knorr Pyrazole Synthesis.

Multicomponent Reactions: Efficiency in Diversity

Modern synthetic strategies increasingly rely on multicomponent reactions (MCRs) to generate molecular complexity in a single step. For the synthesis of fused pyrazole systems, such as pyrazolo[3,4-b]pyridines, MCRs offer a highly efficient approach.[5][6][7] These reactions typically involve the condensation of a 5-aminopyrazole derivative, an aldehyde, and an active methylene compound.[8]

Experimental Protocol: Microwave-Assisted Synthesis of Pyrazolo[3,4-b]pyridines [9]

  • Materials: 5-Amino-3-methyl-1-phenylpyrazole, an aromatic aldehyde, malononitrile, and a catalytic amount of a base (e.g., piperidine) in a suitable solvent like ethanol.

  • Procedure:

    • In a microwave-safe vessel, combine the 5-aminopyrazole, aldehyde, and malononitrile.

    • Add the catalyst and solvent.

    • Irradiate the mixture in a microwave reactor at a specified temperature and time.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and isolate the product by filtration.

    • Purify the product by recrystallization.

A Spectrum of Biological Activities: Therapeutic Potential of 3-Methylpyrazole Derivatives

The versatility of the 3-methylpyrazole scaffold is reflected in the broad range of biological activities exhibited by its derivatives. These compounds have shown significant promise as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.

Anticancer Activity: Targeting Uncontrolled Cell Growth

Numerous 3-methylpyrazole derivatives have demonstrated potent cytotoxic activity against a variety of cancer cell lines.[10][11] Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival, such as protein kinases.[12][13]

Table 1: Anticancer Activity of Selected 3-Methylpyrazole Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrazolo[4,3-c]pyridinesMCF-7 (Breast)1.937 (as µg/mL)[11]
Pyrazolo[4,3-c]pyridinesHepG2 (Liver)3.695 (as µg/mL)[11]
Thiazolyl-pyrazoline derivativesMCF-7 (Breast)0.07[10]
Dihydropyrano[2,3-c]pyrazoleHEPG2 (Liver)0.31 - 0.71[14]
Pyrazole-containing iso-longifolanoneMCF-7 (Breast)5.21[11]
1,3,4-trisubstituted pyrazolesHCT116 (Colon)Potent activity reported[11]
Antimicrobial Activity: Combating Infectious Diseases

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. 3-Methylpyrazole derivatives have shown promising activity against a range of bacteria and fungi.[15][16][17]

Table 2: Antimicrobial Activity of Selected 3-Methylpyrazole Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Thiazolidinone-clubbed pyrazolesE. coli16[15]
Aminoguanidine-derived 1,3-diphenyl pyrazolesS. aureus1 - 8[15]
Imidazo-pyridine substituted pyrazolesGram-negative strains<1[15]
1,1′-methylenedipyrazoleVarious bacteria180 - 270[18]
Anti-inflammatory Activity: Modulating the Inflammatory Response

Perhaps the most well-known application of the pyrazole scaffold is in the development of anti-inflammatory drugs. The selective cyclooxygenase-2 (COX-2) inhibitor, celecoxib, features a 1,5-diarylpyrazole core and is widely used for the treatment of arthritis and pain.[19][20][21] The mechanism involves the specific inhibition of the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins.[22]

Table 3: Anti-inflammatory Activity of Selected 3-Methylpyrazole Derivatives

Compound ClassTargetIC50 (nM)Reference
Benzenesulfonamide pyrazoleCOX-219.87[23]
Benzenesulfonamide pyrazoleCOX-239.43[23]
Pyrazole-indole conjugateCOX-25.37 (as µg/mL)[24]
3-(Trifluoromethyl)-5-arylpyrazoleCOX-220[25]
Neuroprotective Activity: Shielding the Nervous System

Emerging research has highlighted the potential of 3-methylpyrazole derivatives as neuroprotective agents.[26] These compounds have shown the ability to protect neuronal cells from damage in various in vitro models of neurodegenerative diseases.[27][28]

Mechanism of Action: Unraveling the Molecular Interactions

The therapeutic effects of 3-methylpyrazole derivatives stem from their ability to interact with specific biological targets. Understanding these molecular mechanisms is crucial for rational drug design and optimization.

Kinase Inhibition: A Key Anticancer Strategy

Many anticancer 3-methylpyrazole derivatives function as kinase inhibitors.[13][29] They competitively bind to the ATP-binding site of protein kinases, thereby blocking the phosphorylation of downstream substrates and disrupting signal transduction pathways that are essential for cancer cell growth and survival.

Signaling Pathway of Pyrazole-based Kinase Inhibitors

G A Growth Factor B Receptor Tyrosine Kinase A->B C Signaling Cascade (e.g., PI3K/AKT/mTOR) B->C F Inhibition of Phosphorylation C->F Phosphorylation D 3-Methylpyrazole Derivative E Kinase Domain (ATP-binding site) D->E Binds to E->F G Blockade of Downstream Signaling F->G H Inhibition of Cell Proliferation & Survival G->H

Caption: Mechanism of kinase inhibition by 3-methylpyrazole derivatives.

COX-2 Inhibition: The Basis of Anti-inflammatory Action

The anti-inflammatory properties of celecoxib and related compounds are attributed to their selective inhibition of the COX-2 enzyme.[19][30] The sulfonamide group of celecoxib fits into a hydrophilic side pocket of the COX-2 active site, leading to potent and selective inhibition.[19] This prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Mechanism of COX-2 Inhibition by Celecoxib

G A Arachidonic Acid B COX-2 Enzyme A->B C Prostaglandins (Inflammation & Pain) B->C F Inhibition of Prostaglandin Synthesis B->F D Celecoxib (3-Methylpyrazole derivative) E Selective Binding to COX-2 D->E E->B G Reduced Inflammation & Pain F->G

Caption: Selective inhibition of COX-2 by celecoxib.

Future Perspectives

The 3-methylpyrazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on the development of derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The exploration of novel biological targets and the application of advanced synthetic methodologies, such as flow chemistry and artificial intelligence-driven drug design, will undoubtedly expand the therapeutic utility of this remarkable heterocyclic core. The rich history and ongoing success of 3-methylpyrazole derivatives in medicinal chemistry underscore their enduring importance in the quest for new and effective medicines.[31][32]

References

  • Celecoxib. In: Wikipedia. [Link]

  • Reddy, G. J., et al. (2024). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo [3, 4-b] Pyridines Under Green Conditions. ChemistrySelect.
  • Celecoxib. PharmaCompass. [Link]

  • El-Sayed, M. A. A., et al. (2025).
  • Rai, G., et al. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Gomha, S. M., et al. (2018).
  • (2025). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Gouda, M. A., et al. (2021).
  • IC 50 values for antiproliferative activity of all tested compounds in different cell lines.
  • Shawky, A. M., et al. (2025). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules.
  • El-Sayed, M. A., et al. (2019).
  • Al-Musawi, A. J. (2023).
  • 3-Methylpyrazole: A Versatile Scaffold in Heterocyclic Chemistry for Drug Discovery and Agrochemicals. Benchchem.
  • Knorr Pyrazole Synthesis. Chem Help Asap.
  • How to increase the yield of 3-Methylpyrazole synthesis. Benchchem.
  • Method for synthesis of 1-(4'-tolyl)-3-methyl-5-pyrazolone.
  • Alam, M. J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry.
  • Kumar, A., et al. (2023). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Journal of Molecular Structure.
  • Al-Warhi, T., et al. (2021). Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds.
  • Kaur, A. (2021, June 10). Synthesis of 3-methyl-1-phenyl-5-pyrazoline. YouTube.
  • Knorr Pyrazole Synthesis. Chem Help Asap.
  • El-Sayed, M. A., et al. (2023). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Najim, S. T., et al. (2016). New Method of N-phenyl-3-methyl-3 hydroxy-5-pyrazolone production.
  • Pyrazoles as anticancer agents: Recent advances.
  • Reddy, G. J., et al. (2024). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo [3, 4-b] Pyridines Under Green Conditions.
  • Celecoxib. PubChem. [Link]

  • Gouda, M. A., et al. (2023).
  • Harras, M. F., et al. (2023).
  • MIC and MBC values for tested compounds.
  • Singh, R. P., et al. (2022).
  • Knorr Pyrazole Synthesis. J&K Scientific LLC.
  • Synthesis, characterization and antimicrobial activity of pyrazole deriv
  • Khan, I., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry.
  • Knorr pyrazole synthesis.
  • Yilmaz, I., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Pharmaceutical Sciences.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing.
  • Al-Jbouri, F. A. A., et al. (2020).
  • Synthesis and antimicrobial activity of Novel Pyrazole Deriv
  • Bîcu, E., et al. (2013).
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43).
  • Harras, M. F., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Molecules.
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal.
  • Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review.
  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

pKa values and ionization of 4-(3-methyl-1H-pyrazol-1-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Profiling: pKa Values and Ionization Thermodynamics of 4-(3-methyl-1H-pyrazol-1-yl)butanoic acid Content Type: Technical Whitepaper / Experimental Guide Audience: Medicinal Chemists, Formulation Scientists, and Preclinical Researchers

Executive Summary: The Ionization "Neutral Window"

In the context of fragment-based drug discovery (FBDD) and linker design, This compound represents a critical bifunctional scaffold. Its physicochemical behavior is defined by two distinct ionization centers: a weakly basic pyrazole ring and a weakly acidic carboxylic tail.

Unlike amino acids which form zwitterions, this molecule exhibits a "Neutral Window" —a specific pH range where the molecule exists predominantly as an uncharged species. Understanding this window is paramount for optimizing membrane permeability (passive diffusion), solubility, and coupling efficiency during synthesis.

This guide provides a definitive analysis of the ionization constants (


), the resulting microspecies distribution, and a validated experimental protocol for their determination.

Part 1: Structural Dissection & Theoretical Constants

To predict the behavior of this molecule, we must deconstruct it into its constituent ionizable fragments. The molecule contains two active centers separated by a propyl (


) spacer, which effectively insulates them from strong mutual inductive interference.
1. The Basic Center: 3-Methyl-1-substituted Pyrazole
  • Chemistry: The pyrazole ring is

    
    -alkylated at position 1. This removes the acidic proton typically found in unsubstituted pyrazoles (
    
    
    
    ).
  • Ionization: The lone pair on N2 (the pyridine-like nitrogen) acts as a weak proton acceptor.

  • Electronic Effects: The methyl group at position 3 exerts a weak positive inductive effect (

    
    ), slightly increasing electron density at N2 compared to the unsubstituted ring.
    
  • Predicted

    
     (Conjugate Acid): 2.3 – 2.8 
    
    • Reference Anchor: 1-Methylpyrazole has a ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       of ~2.[1]25. The addition of the 3-methyl group typically shifts this by +0.3 to +0.5 units.
      
2. The Acidic Center: Butanoic Acid Tail
  • Chemistry: A terminal carboxylic acid.

  • Ionization: Deprotonation to form the carboxylate anion.

  • Electronic Effects: The heteroaromatic ring is four carbons away. Its electron-withdrawing nature is significantly attenuated by the alkyl chain.

  • Predicted

    
     (Acid): 4.7 – 4.8 
    
    • Reference Anchor: Butanoic acid has a

      
       of 4.82.
      
Summary of Constants
Ionization CenterTypeTransformationPredicted

Pyrazole N2 Weak Base

2.5 ± 0.3
Carboxylic Acid Weak Acid

4.75 ± 0.1

Part 2: The Ionization Pathway (Microspecies Analysis)

The sequence of deprotonation events dictates the net charge of the molecule across the pH scale. This is distinct from amino acids (Acid


 < Base 

) where a zwitterion forms. Here, the Base

is lower than the Acid

.
The "Neutral Window" Phenomenon

Because


, the molecule loses its positive charge before it gains a negative charge.
  • pH < 2.0 (Cationic State):

    • Pyrazole is protonated (

      
      ).[2]
      
    • Carboxylic acid is protonated (

      
      ).
      
    • Net Charge: +1 (High Solubility).

  • pH 3.0 – 4.0 (Neutral State):

    • Pyrazole has lost its proton (Neutral

      
      ).
      
    • Carboxylic acid is still protonated (

      
      ).
      
    • Net Charge: 0 (Maximum Lipophilicity / Membrane Permeability).

  • pH > 5.5 (Anionic State):

    • Pyrazole is neutral.

    • Carboxylic acid is deprotonated (

      
      ).
      
    • Net Charge: -1 (High Solubility).

Visualization: Ionization Flow

IonizationPathway Cation CATIONIC SPECIES (pH < 2.0) Net Charge: +1 [PyH+ / COOH] Neutral NEUTRAL SPECIES (pH ~ 3.5) Net Charge: 0 [Py / COOH] Cation->Neutral pKa1 ≈ 2.5 (Pyrazole Deprotonation) Anion ANIONIC SPECIES (pH > 6.0) Net Charge: -1 [Py / COO-] Neutral->Anion pKa2 ≈ 4.75 (Carboxyl Deprotonation)

Figure 1: Stepwise deprotonation pathway showing the distinct "Neutral Window" between pH 2.5 and 4.75.

Part 3: Experimental Protocol (Potentiometric Titration)

While computational predictions are useful, experimental validation is required for regulatory filing. The Potentiometric Titration method is the "Gold Standard" for this molecule due to its high precision for


 values between 2 and 12.
Prerequisites & Equipment
  • Instrument: Mettler Toledo T5/T7 or Sirius T3 (industry standard).

  • Titrant: 0.1 M KOH (Carbonate-free).

  • Background Electrolyte: 0.15 M KCl (to mimic physiological ionic strength).

  • Sample Requirement: ~5–10 mg of pure compound (>95% purity).

Step-by-Step Methodology
  • System Calibration (The "Blank" Run):

    • Perform a blank titration with only 0.15 M KCl and standard HCl to calibrate the electrode slope and determine the exact carbonate content of the titrant.

    • Why: This establishes the "Zero Point" and corrects for electrode drift.

  • Sample Preparation:

    • Weigh 5 mg of this compound.

    • Dissolve in 20 mL of degassed 0.15 M KCl solution.

    • Note: If solubility is poor at neutral pH, add a known volume (e.g., 0.5 mL) of 0.1 M HCl to ensure the starting species is fully protonated (Cationic, +1).

  • The Titration Run:

    • Adjust starting pH to ~1.8 using HCl.

    • Titrate with 0.1 M KOH in small increments (0.5 µL – 5 µL) to ensure high resolution.

    • Continue titration until pH reaches ~11.0.

    • Temperature Control: Maintain strict

      
       using a water bath.
      
  • Data Analysis (Bjerrum Plot):

    • Convert volume of KOH added to Average Proton Number (

      
      ) .
      
    • Plot

      
       vs. pH.
      
    • Interpretation:

      • 
         corresponds to 
        
        
        
        (Pyrazole).
      • 
         corresponds to 
        
        
        
        (Carboxyl).
Workflow Visualization

ExperimentalWorkflow Start Start: 5mg Sample Dissolve Dissolution in 0.15M KCl (Add HCl to pH 1.8) Start->Dissolve Titrate Potentiometric Titration (Add KOH, measure pH) Dissolve->Titrate Ensure Cationic Start Process Calculate Proton Count (ñH) Titrate->Process Raw Data (V vs pH) Analyze Derive pKa via Bjerrum Difference Plot Process->Analyze

Figure 2: Validated workflow for determining ionization constants via potentiometry.

Part 4: Implications for Drug Development

Understanding the ionization profile of this scaffold is critical for predicting its behavior in biological systems.

1. Solubility Profile
  • High Solubility: At pH 1.2 (Stomach) and pH 7.4 (Blood), the molecule is charged (+1 and -1, respectively). It will be highly soluble in aqueous media.

  • Risk Zone: At pH 3.5 – 4.5 (proximal intestine transition), the molecule is neutral. This is the Minimum Solubility Point . Formulation strategies (e.g., cyclodextrins) may be needed if the concentration exceeds intrinsic solubility (

    
    ) in this range.
    
2. Lipophilicity (LogD)
  • LogP (Intrinsic): Estimated at ~1.2 (moderately lipophilic).

  • LogD (pH 7.4): Due to the negative charge of the carboxylate, the effective distribution coefficient (LogD) will drop significantly (likely < 0).

  • Permeability: Passive diffusion will be highest in the duodenum (pH 4–5) where the neutral species fraction is maximized.

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

  • Elguero, J., et al. (2000). Basicity and Acidity of Pyrazoles. Advances in Heterocyclic Chemistry.

  • IUPAC. (2024). Dissociation Constants of Organic Bases in Aqueous Solution. NIST Standard Reference Data.

  • PubChem. (2024). Compound Summary: 3-Methylpyrazole (Analog Data). National Library of Medicine.

  • Reijnger, K., et al. (2013). Potentiometric titrations in drug discovery. Analytical Chemistry.

Sources

Advanced Safety & Handling: Pyrazole Butyric Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazole butyric acid derivatives represent a critical scaffold in modern medicinal chemistry, serving as intermediates for kinase inhibitors (e.g., CDK2, JAK), anti-inflammatory agents, and agrochemicals. While the parent compound, butyric acid, is notorious for its noxious odor and corrosivity, the fusion with a pyrazole ring significantly alters its physicochemical profile, typically yielding crystalline solids with reduced volatility.

This guide moves beyond the generic Safety Data Sheet (SDS) to provide a field-tested protocol for the safe handling, storage, and experimental use of these derivatives. It emphasizes self-validating workflows —systems where the observation of a specific physical result confirms safety and purity in real-time.

Hazard Identification & Toxicology: An SAR Analysis

To understand the safety profile of 4-(1H-pyrazol-1-yl)butyric acid and its analogs, we must analyze the Structure-Activity Relationship (SAR) of its toxicity.

The Pharmacophore Hazard Profile
  • The Pyrazole Ring: A weak base (

    
    ). In isolation, pyrazoles can be skin irritants and have potential for specific organ toxicity (liver/kidney) upon chronic exposure.
    
  • The Butyric Acid Tail: A weak acid (

    
    ). Pure butyric acid is a Category 1B corrosive. However, when tethered to the pyrazole ring, the molecular weight increases (
    
    
    
    ), and the lattice energy typically results in a solid state at room temperature.
  • The Resulting Hybrid:

    • Volatility: Drastically reduced compared to butyric acid. The "stench" is often minimal or absent unless the compound degrades.

    • Corrosivity: Downgraded from Corrosive to Irritant (Skin Irrit. 2, Eye Irrit. 2A) for most solid derivatives.

    • Sensitization: Potential respiratory sensitizer (H335) due to the reactive carboxylic acid moiety capable of forming haptens with proteins.

Toxicological Data Summary (Representative)
EndpointClassificationObservation/Mechanism
Acute Oral Tox Category 4 (Harmful)

(Rat).
Skin Corrosion Category 2 (Irritant)Erythema upon prolonged contact; not instantly necrotic.
Eye Damage Category 2A (Irritant)Significant conjunctival redness; reversible within 7-14 days.
Sensitization Category 1 (Possible)High affinity for lysine residues in proteins (haptenization).

SDS Critical Analysis & Physical Properties

Standard SDS documents often auto-populate data. A researcher must distinguish between generic class data and specific compound data.

Physical Properties: The Solid-State Advantage

Unlike the liquid parent acid, 4-(1H-pyrazol-1-yl)butyric acid acts as a stable solid.

PropertyValue (Typical)Implications for Handling
Physical State Crystalline PowderLow inhalation risk compared to liquid mists; dust control required.
Melting Point

Stable at RT; store away from heat sources to prevent fusion.
Solubility DMSO, MeOH, Dilute BaseSelf-Validating: Insoluble in non-polar hexanes (confirms identity).
Odor Faint / NoneSelf-Validating: Strong rancid smell indicates hydrolysis/degradation.
Stability & Reactivity
  • Hygroscopicity: The carboxylic acid tail can attract moisture. Wet solids may clump and become difficult to weigh.

  • Incompatibilities:

    • Strong Oxidizers: Risk of exothermic reaction with the pyrazole ring.

    • Acid Chlorides/Anhydrides: Will react rapidly with the carboxylic acid (intended synthesis pathway) or pyrazole nitrogen (side reaction).

Handling & Storage Protocols

Decision Logic: Handling Workflow

The following diagram outlines the decision process for handling these derivatives, ensuring appropriate PPE and engineering controls are selected based on the operation.

HandlingLogic Start Task: Handle Pyrazole Butyric Acid StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Oil StateCheck->Liquid Weighing Weighing < 1g Solid->Weighing Small Scale BulkHandling Bulk > 1g Solid->BulkHandling Large Scale Dissolution Dissolving / Reaction Liquid->Dissolution PPE_Level1 PPE Level 1: Gloves (Nitrile), Lab Coat, Safety Glasses Weighing->PPE_Level1 PPE_Level2 PPE Level 2: Double Gloves, Fume Hood, Dust Mask (N95) if open BulkHandling->PPE_Level2 Dissolution->PPE_Level1

Figure 1: Decision logic for PPE selection based on physical state and scale.

The "Self-Validating" Storage Protocol

To ensure the compound remains pure and safe, follow this storage protocol which includes a visual check:

  • Container: Amber glass vial with a Teflon-lined cap (prevents leaching and light degradation).

  • Environment: Store at

    
     (standard fridge).
    
  • Desiccation: Store within a secondary container containing desiccant (silica gel).

  • Self-Validation Step:

    • Before use: Inspect the solid.[1] It should be a free-flowing powder.

    • Failure Mode: If the powder is "caked" or sticky, it has absorbed moisture (hygroscopic failure). Dry under vacuum over

      
       before use to restore stoichiometry.
      

Experimental Workflows: Synthesis & Coupling

The most common application of this scaffold is amide coupling (attaching the butyric acid tail to an amine).

Self-Validating Amide Coupling (EDC/NHS Method)

This protocol minimizes exposure while ensuring reaction success through visual cues.

Reagents:

  • Pyrazole Butyric Acid Derivative (

    
    )
    
  • Amine Partner (

    
    )
    
  • EDC

    
    HCl (
    
    
    
    ) / HOBt (
    
    
    )
  • DIPEA (

    
    )
    
  • Solvent: DMF or DCM

Step-by-Step:

  • Solvation: Dissolve the Pyrazole Acid in DCM.

    • Validation: Solution should be clear. Cloudiness implies salt contamination.

  • Activation: Add EDC and HOBt. Stir for 15 mins.

    • Validation: No immediate color change should occur. Darkening implies decomposition.

  • Coupling: Add the Amine and DIPEA.

  • Monitoring (TLC):

    • Stationary Phase: Silica Gel 60

      
      .
      
    • Mobile Phase: 5% MeOH in DCM.

    • Visualization: UV (254 nm) shows the pyrazole ring. KMnO4 Stain is the critical validator.

      • Acid (Starting Material): Stains yellow/brown rapidly but often streaks.

      • Amide (Product): Distinct spot, less streaking, different

        
        .
        
Reaction Workflow Diagram

SynthesisWorkflow Start Start: Pyrazole Acid Activate Activation: Add EDC/HOBt Start->Activate DCM, RT Couple Coupling: Add Amine + Base Activate->Couple 15 min Monitor TLC Monitor (KMnO4 Stain) Couple->Monitor 1-4 hrs Monitor->Couple Incomplete Workup Acidic Wash (Remove unreacted amine) Monitor->Workup Conversion >95%

Figure 2: Amide coupling workflow with integrated TLC monitoring checkpoints.

Emergency Response & Disposal

Spill Cleanup
  • Solid Spill: Do not sweep dry dust (inhalation risk). Wet the powder slightly with an inert solvent (e.g., heptane) or use a HEPA vacuum.

  • Solution Spill:

    • Neutralization: The compound is acidic. Apply Sodium Bicarbonate (

      
      ) powder to the spill.
      
    • Validation: Wait for bubbling (

      
       evolution) to cease. Once bubbling stops, the acid is neutralized and safe to wipe up.
      
Disposal
  • Aqueous Waste: Do not pour down the drain.[2] The pyrazole moiety may be toxic to aquatic life (H402).

  • Solid Waste: Dispose of in "Hazardous Solid Waste" containers for high-temperature incineration.

References

  • Sigma-Aldrich. (2025).[3] Safety Data Sheet: 4-(4-methyl-1H-pyrazol-1-yl)butanoic acid. Retrieved from [4]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 329775530, 3-(1H-Pyrazol-1-yl)butanoic acid. Retrieved from

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. Retrieved from

  • European Chemicals Agency (ECHA). (2025). Registration Dossier: Pyrazole derivatives and their toxicological profiles. Retrieved from

  • Fisher Scientific. (2024). Safety Data Sheet: Butyric Acid. Retrieved from

Sources

Predictive DMPK Profiling: Metabolic Stability of 4-(3-methyl-1H-pyrazol-1-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a predictive metabolic stability profile for 4-(3-methyl-1H-pyrazol-1-yl)butanoic acid . As a Senior Application Scientist, I have synthesized this profile based on Structure-Activity Relationships (SAR), functional group chemistry, and regulatory guidance (FDA/ICH M12).

Core Prediction: This molecule exhibits a biphasic metabolic risk . While the pyrazole core is relatively robust against oxidative degradation, the carboxylic acid tail presents a high probability of Phase II conjugation (Glucuronidation). Critical Safety Alert: The formation of acyl glucuronides (AG) is a primary concern. These reactive metabolites can undergo acyl migration and covalent protein binding, necessitating specific downstream safety assays beyond standard stability screens.

Chemical Architecture & In Silico Profiling

To predict metabolic stability, we must first deconstruct the molecule into its metabolically active pharmacophores.

Structural ComponentPhysicochemical FeaturePredicted Metabolic FateRisk Level
Carboxylic Acid Polar, ionizable (

)
Phase II: Glucuronidation (UGT), Amino Acid Conjugation (Glycine/Taurine).High (Clearance & Toxicity)
Pyrazole Ring Aromatic heterocyclePhase I: Ring oxidation is slow. N2-coordination with Heme iron (CYP Inhibition potential).Low (Stability) / Med (DDI)
Methyl Group (C3) Benzylic-like characterPhase I: Hydroxylation

Alcohol

Carboxylic Acid.
Medium
Alkyl Linker (C4) Aliphatic chainPhase I:

-oxidation or aliphatic hydroxylation.
Low
In Silico Workflow

Before wet-lab validation, computational tools (e.g., SMARTCyp, StarDrop) should be utilized to rank Sites of Metabolism (SOM).

  • Primary SOM: The carboxylate moiety (conjugation).

  • Secondary SOM: The C3-methyl group on the pyrazole (oxidation).

Phase I Metabolism: Oxidative Vulnerabilities

While Phase II is the dominant clearance pathway for this acid, Phase I modifications cannot be ignored, particularly regarding the pyrazole methyl group.

CYP450-Mediated Hydroxylation

The methyl group at the 3-position of the pyrazole ring is electronically activated, making it susceptible to CYP-mediated hydrogen abstraction (likely CYP2E1 or CYP2C isoforms).

  • Mechanism:

    
    
    
  • Consequence: The resulting alcohol is often rapidly oxidized by Cytosolic Alcohol Dehydrogenase (ADH) to a carboxylic acid, creating a dicarboxylic acid metabolite which is highly polar and rapidly excreted renally.

CYP Inhibition (DDI Risk)
  • Mechanism: The lone pair on the Pyrazole

    
     nitrogen can coordinate with the heme iron of CYP450 enzymes.
    
  • Impact: This does not affect the stability of the molecule itself but affects the safety profile by potentially inhibiting the metabolism of co-administered drugs (Reversible Inhibition).

Phase II Metabolism: The Conjugation Bottleneck

Expert Insight: For carboxylic acid-containing drugs, standard microsomal stability assays (which focus on Phase I) often yield false "High Stability" results. This is because UGT enzymes (responsible for glucuronidation) are latent in microsomes unless activated.

Acyl Glucuronidation

The carboxyl group is a substrate for UDP-glucuronosyltransferases (UGTs) , specifically UGT1A1, 1A3, and 2B7.

  • Reaction: Parent Acid + UDPGA

    
     1-
    
    
    
    -O-Acyl Glucuronide.
  • Safety Implication (The "Hapten" Hypothesis): Acyl glucuronides are electrophilic. They can:

    • Migrate: Undergo intramolecular rearrangement to 2-, 3-, and 4-O-acyl isomers.

    • Bind: Covalently modify plasma proteins (albumin) or liver proteins, potentially triggering immune-mediated Idiosyncratic Drug Toxicity (IDT).

Amino Acid Conjugation

The acid may also be activated by Acyl-CoA synthetase to form an Acyl-CoA intermediate, which is then conjugated with Glycine or Taurine. This is a detoxification pathway that competes with glucuronidation.

Predicted Metabolic Pathways (Visualization)

MetabolicPathways Parent Parent: 4-(3-methyl-1H-pyrazol-1-yl) butanoic acid Alcohol Phase I: Hydroxymethyl Metabolite Parent->Alcohol CYP450 (Oxidation) AcylGluc Phase II: 1-O-Acyl Glucuronide (Reactive) Parent->AcylGluc UGTs (Glucuronidation) AcylCoA Intermediate: Acyl-CoA Parent->AcylCoA Acyl-CoA Synthetase DiAcid Phase I/Cytosolic: Dicarboxylic Acid Alcohol->DiAcid ADH/ALDH Adduct Toxicity Risk: Covalent Protein Adduct AcylGluc->Adduct Acyl Migration & Binding GlycineConj Phase II: Glycine Conjugate AcylCoA->GlycineConj GLYAT

Figure 1: Predicted metabolic tree highlighting the critical bifurcation between stable oxidation and potentially reactive conjugation.

Experimental Validation Framework

To validate these predictions, a tiered experimental approach is required. Standard protocols must be modified to account for the carboxylic acid moiety.

Assay Selection Matrix
Assay TypePurposeCritical Modification for This Molecule
Metabolic Stability (HLM) Assess Phase I (CYP) clearance.Fortification: Must add Alamethicin (25 µg/mg protein) to permeabilize microsomes if UGT activity is desired in HLM, though Hepatocytes are preferred.
Metabolic Stability (Hepatocytes) Gold Standard. Assess Phase I & II combined.None. Intact cells contain cytosolic enzymes (ADH) and cofactors (UDPGA/Glycine) required for acid metabolism.
Plasma Protein Binding (PPB) Determine free fraction (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

).
Acids bind tightly to albumin. High binding (

) limits clearance but increases half-life.
Acyl Glucuronide Reactivity Safety/Tox Assessment.Measure degradation half-life (

) in buffer at pH 7.4. Short

(< 1 hr) indicates high reactivity/risk.
Detailed Protocol: Hepatocyte Stability (Cryopreserved)

This protocol is chosen over microsomes because it captures the critical Phase II and cytosolic pathways relevant to the butanoic acid tail.

Reagents:

  • Cryopreserved Human Hepatocytes (Pool of 10+ donors).

  • Williams' Medium E (WME).

  • Test Compound (1 µM final concentration).

Workflow:

  • Thawing: Thaw hepatocytes at 37°C and resuspend in WME. Assess viability (Trypan Blue exclusion; Accept if >75%).

  • Incubation:

    • Prepare 2 µM compound solution in WME.

    • Mix 1:1 with hepatocyte suspension (

      
       cells/mL). Final: 1 µM drug, 
      
      
      
      cells/mL.
    • Incubate at 37°C, 5%

      
       with shaking.
      
  • Sampling:

    • Timepoints: 0, 15, 30, 60, 90, 120 min.

    • Quench: Transfer 50 µL aliquot into 150 µL ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot

      
       vs. Time.
      
    • Slope =

      
      .
      
    • 
      .
      
Decision Logic for Safety

SafetyLogic Start Start: Hepatocyte Stability Data CheckClearance Is Clearance High? Start->CheckClearance ID_Metabolites Identify Major Metabolites (MetID) CheckClearance->ID_Metabolites CheckAG Is Acyl Glucuronide (AG) > 10% of Total Drug Material? ID_Metabolites->CheckAG StandardDev Proceed to Standard Development CheckAG->StandardDev No ReactivityAssay Run AG Reactivity Assay (T1/2 measurement) CheckAG->ReactivityAssay Yes SafeAG Stable AG (T1/2 > 10h) ReactivityAssay->SafeAG ToxicAG Reactive AG (T1/2 < 2h) ReactivityAssay->ToxicAG STOP / Redesign

Figure 2: Decision matrix for evaluating the safety of the carboxylic acid metabolite.

References

  • FDA Guidance for Industry. (2020).[1] In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration.[1][2][3][4] [Link]

  • Regan, S. L., et al. (2010). Carboxylic Acid-Containing Drugs: The Role of Acyl Glucuronides in Idiosyncratic Drug Toxicity. Chemical Research in Toxicology. [Link]

  • Obach, R. S., et al. (2006). The Utility of In Vitro Cytochrome P450 Inhibition Data in the Prediction of Drug-Drug Interactions. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • ICH Harmonised Guideline. (2024). Drug Interaction Studies (M12).[5] International Council for Harmonisation. [Link]

  • Paine, M. J., et al. (2024). Acyl Glucuronidation and Acyl-CoA Formation Mechanisms Mediating the Bioactivation and Potential Toxicity of Carboxylic Acid-containing Drugs.[6][7][8] Drug Metabolism and Disposition.[1][2][3][9][7][10] [Link]

Sources

An In-depth Technical Guide to Identifying Potential Biological Targets for 4-(3-methyl-1H-pyrazol-1-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded framework for researchers, medicinal chemists, and drug development professionals aimed at the systematic identification and validation of biological targets for the novel compound, 4-(3-methyl-1H-pyrazol-1-yl)butanoic acid. We will move beyond theoretical lists to provide actionable, field-proven workflows, integrating computational prediction with rigorous biochemical, biophysical, and cell-based validation. The causality behind each experimental choice is explained to empower researchers to adapt these methodologies to their specific research questions.

Foreword: The Pyrazole Scaffold as a Privileged Pharmacophore

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its structural versatility and ability to engage in various biological interactions have established it as a "privileged scaffold."[1][3] Compounds incorporating this motif have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and antidiabetic properties.[3][4][5] Marketed drugs such as Celecoxib (a COX-2 inhibitor) and Sildenafil (a PDE5 inhibitor) feature the pyrazole core, highlighting its therapeutic relevance.[2][5]

Given this precedent, this compound, a novel derivative, holds significant therapeutic potential. However, its specific biological targets are uncharacterized. This guide outlines a logical, multi-tiered strategy to deconvolve its mechanism of action, starting from broad, computational predictions and progressively narrowing down to specific, validated molecular targets.

Part 1: In Silico Target Prediction: Generating Actionable Hypotheses

The initial phase of target identification leverages computational tools to analyze the chemical structure of this compound and predict its likely biological interactions. This in silico approach is cost-effective and rapidly generates a prioritized list of potential targets for subsequent experimental validation.

Methodology 1: Ligand-Based Virtual Screening

This approach is predicated on the principle that structurally similar molecules often exhibit similar biological activities. We will use the 2D structure of our query compound to search for known bioactive molecules with high similarity.

Step-by-Step Protocol:

  • Structure Preparation: Generate a 2D representation of this compound and convert it to a simplified molecular-input line-entry system (SMILES) string.

  • Database Selection: Utilize large-scale chemical biology databases such as PubChem, ChEMBL, and DrugBank, which contain extensive information on the biological activities of millions of compounds.

  • Similarity Searching: Perform a Tanimoto similarity search against the selected databases. The Tanimoto coefficient is a widely accepted metric for quantifying chemical similarity. A threshold of >0.85 is typically considered indicative of significant structural likeness.

  • Target Hypothesis Generation: Compile a list of the known biological targets for the structurally similar compounds identified in the search. This list forms our initial set of hypotheses. For instance, searches for pyrazole-containing structures frequently yield hits related to kinases, cyclooxygenases, and phosphodiesterases.[2][6][7]

Methodology 2: Structure-Based Virtual Screening (Molecular Docking)

If high-resolution 3D structures of potential target proteins are available, molecular docking can predict the binding pose and affinity of our compound within the protein's active site.

Step-by-Step Protocol:

  • Target Library Curation: Based on the broad activities of pyrazole derivatives, assemble a library of protein structures from the Protein Data Bank (PDB). This library should include representatives from key enzyme families known to be modulated by pyrazoles, such as:

    • Kinases: Cyclin-dependent kinase 2 (CDK2), Janus kinases (JAK1/2), Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR-2).[2][3][7]

    • Cyclooxygenases: COX-1 and COX-2.

    • Carbonic Anhydrases: Various isoforms (e.g., hCA I, hCA II).[1][8]

    • Bacterial Enzymes: DNA gyrase, N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE).[1][9]

  • Ligand Preparation: Generate a low-energy 3D conformation of this compound. Assign appropriate partial charges and protonation states.

  • Docking Simulation: Use molecular docking software (e.g., AutoDock, Glide, GOLD) to systematically place the ligand into the binding pocket of each target protein. The software calculates a "docking score" for each pose, which estimates the binding affinity.

  • Analysis and Prioritization: Rank the potential targets based on their docking scores and visual inspection of the binding poses. A favorable pose is characterized by strong intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) with key active site residues. The pyrazole ring, for example, can act as both a hydrogen bond donor (N-1) and acceptor (N-2), facilitating robust interactions.[2]

Logical Workflow for In Silico Target Prediction

InSilicoWorkflow cluster_ligand Ligand-Based Approach cluster_structure Structure-Based Approach Query Query Compound: This compound L1 Generate SMILES Query->L1 S1 Generate 3D Conformer Query->S1 L2 Similarity Search (PubChem, ChEMBL) L1->L2 L3 Identify Known Targets of Similar Compounds L2->L3 Output Prioritized List of Potential Targets L3->Output S3 Molecular Docking S1->S3 S2 Curate Target Library (PDB: Kinases, COX, etc.) S2->S3 S4 Rank by Docking Score S3->S4 S4->Output

Caption: Workflow for computational target hypothesis generation.

Table 1: Hypothetical Prioritized Target List from In Silico Screening

Target ClassSpecific Example(s)RationalePriority
Kinases Aurora Kinase A, PI3K, EGFRHigh structural similarity to known pyrazole-based kinase inhibitors.[6][7]High
Cyclooxygenases COX-2Core scaffold is a bioisostere of known anti-inflammatory pyrazoles.[2]High
Carbonic Anhydrases hCA IIKnown target class for pyrazole derivatives.[1][8]Medium
Bacterial Enzymes DNA GyrasePyrazoles have shown antibacterial activity via this mechanism.[1][10]Medium

Part 2: In Vitro Validation: Confirming Direct Target Engagement and Function

Following computational prediction, the next critical phase is to experimentally validate these hypotheses using purified proteins. This stage aims to answer two fundamental questions: (1) Does the compound physically bind to the predicted target? and (2) Does this binding modulate the target's biological function?

Methodology 1: Differential Scanning Fluorimetry (DSF) for Binding Assessment

DSF, or Thermal Shift Assay, is a rapid and cost-effective method to screen for direct binding. The principle is that ligand binding typically stabilizes a protein, leading to an increase in its melting temperature (Tm).

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Dilute the purified target protein in a suitable buffer to a final concentration of 2-5 µM.

    • Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

  • Assay Setup:

    • In a 96-well qPCR plate, mix the protein, dye, and varying concentrations of the compound. Include a "no ligand" control (DMSO only).

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Apply a thermal gradient, increasing the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.

    • Monitor the fluorescence at each temperature increment.

  • Data Analysis:

    • Plot fluorescence versus temperature. The midpoint of the unfolding transition is the Tm.

    • A significant positive shift in Tm (ΔTm > 2 °C) in the presence of the compound is a strong indicator of direct binding.

Workflow for DSF Screening

DSF_Workflow A Mix Purified Protein, SYPRO Orange Dye, and Test Compound B Apply Thermal Gradient (25°C to 95°C) in a qPCR Instrument A->B C Monitor Fluorescence vs. Temperature B->C D Calculate Melting Temperature (Tm) C->D E Analyze ΔTm (Tm_compound - Tm_DMSO) D->E F Positive Hit: Direct Binding Confirmed E->F ΔTm > 2°C G Negative Result: No significant binding E->G ΔTm ≤ 2°C

Caption: Experimental workflow for Differential Scanning Fluorimetry (DSF).

Methodology 2: Isothermal Titration Calorimetry (ITC) for Affinity Determination

ITC is the gold standard for characterizing binding interactions. It directly measures the heat released or absorbed during a binding event, allowing for the precise determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare the purified protein (typically 10-50 µM) and the compound (10-20 fold higher concentration) in the exact same buffer to minimize heat of dilution effects. Degas all solutions thoroughly.

  • Instrument Setup:

    • Load the protein into the sample cell of the ITC instrument and the compound into the injection syringe.

    • Allow the system to equilibrate to the desired temperature (e.g., 25 °C).

  • Titration:

    • Perform a series of small, sequential injections of the compound into the protein solution.

    • The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells after each injection.

  • Data Analysis:

    • Integrate the raw power data to obtain the heat change per injection (μcal/sec).

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to calculate Kd, n, ΔH, and ΔS.

Methodology 3: Functional Enzyme Inhibition Assays

Confirming direct binding is essential, but understanding the functional consequence is the ultimate goal. Enzyme inhibition assays measure the effect of the compound on the catalytic activity of the target.

Example Protocol: Kinase Inhibition Assay (using ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

  • Kinase Reaction:

    • In a 96-well plate, set up the kinase reaction including the kinase, its specific substrate (protein or peptide), and ATP.

    • Add varying concentrations of this compound. Include a "no inhibitor" positive control and a "no enzyme" negative control.

    • Incubate at the optimal temperature for the kinase (e.g., 30 °C) for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the ADP produced into ATP, which then drives a luciferase/luciferin reaction, generating light.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to controls and plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Table 2: Hypothetical In Vitro Validation Data Summary

Target ProteinDSF (ΔTm, °C)ITC (Kd, µM)Functional Assay (IC50, µM)Conclusion
Aurora Kinase A + 5.81.22.5 (Kinase Inhibition)Validated Hit: Direct binding and functional inhibition.
COX-2 + 4.15.78.1 (Inhibition of PG production)Validated Hit: Direct binding and functional inhibition.
hCA II + 0.9Not Determined> 100 (Esterase Activity)Non-hit: No significant binding or functional effect.
CDK2 + 1.5Not Determined> 100 (Kinase Inhibition)Non-hit: Weak or no binding, no functional effect.

Part 3: Cell-Based Validation: Confirming Target Engagement in a Biological Context

The final step is to verify that the compound engages its intended target within a cellular environment and elicits a corresponding biological response.

Methodology 1: Cellular Thermal Shift Assay (CETSA)

CETSA extends the principle of thermal shift to the cellular level. It assesses target engagement by measuring the change in the thermal stability of a target protein in intact cells or cell lysates after treatment with a compound.

Step-by-Step Protocol:

  • Cell Treatment: Treat cultured cells with either the test compound or a vehicle control (DMSO) for a specific duration.

  • Thermal Challenge: Aliquot the treated cells and heat each aliquot to a different temperature, creating a temperature gradient.

  • Cell Lysis and Protein Separation: Lyse the cells and separate the soluble protein fraction (containing folded, stable protein) from the precipitated, unfolded protein via centrifugation.

  • Target Detection: Detect the amount of soluble target protein remaining at each temperature using a specific antibody via Western blot or ELISA.

  • Data Analysis: Plot the percentage of soluble protein versus temperature. A shift in the melting curve to a higher temperature in the compound-treated cells indicates target engagement in situ.

Workflow for Cell-Based Target Validation

CellularWorkflow A Treat Cells with Test Compound B CETSA: Confirm Target Engagement in Cellulo A->B C Phenotypic Assay: (e.g., Anti-proliferation, Anti-inflammatory) A->C D Correlate Target Engagement with Phenotypic Effect B->D C->D E Target Deconvolution Complete D->E Yes F Re-evaluate Hypothesis: Off-target effects? D->F No

Caption: Integrated workflow for cellular target validation.

Methodology 2: Phenotypic Assays

Based on the validated target, specific cell-based assays should be performed to measure the expected physiological outcome.

  • If the target is a cancer-related kinase (e.g., Aurora Kinase A): An anti-proliferation assay (e.g., MTT or CellTiter-Glo®) on relevant cancer cell lines (e.g., MCF-7 for breast cancer) should be conducted.[6][7] A dose-dependent decrease in cell viability would be the expected outcome.

  • If the target is an inflammatory enzyme (e.g., COX-2): An assay measuring the production of inflammatory mediators (e.g., prostaglandin E2) in lipopolysaccharide (LPS)-stimulated macrophages would be appropriate. A reduction in prostaglandin levels would confirm the anti-inflammatory effect.

Conclusion and Future Directions

This guide details a systematic, multi-disciplinary workflow for the identification and validation of biological targets for this compound. By integrating in silico prediction with rigorous in vitro and cell-based experimentation, researchers can confidently deconvolve the compound's mechanism of action. A validated target opens the door to subsequent stages of drug discovery, including lead optimization to improve potency and selectivity, detailed pharmacokinetic and pharmacodynamic studies, and eventual in vivo efficacy testing in relevant disease models. This structured approach maximizes the probability of success while ensuring a thorough and scientifically sound investigation.

References

  • An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. (2022). [Source not further specified]
  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate. [Link]

  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. (2024). MDPI. [Link]

  • Pharmacological Activities of Pyrazole and Its Derivatives A Review. (2026). [Source not further specified]
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). [Source not further specified]
  • Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. (2019). Taylor & Francis. [Link]

  • Review: biologically active pyrazole derivatives. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PMC. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). [Source not further specified]
  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. (n.d.). PMC. [Link]

Sources

An In-Depth Technical Guide to 4-(3-methyl-1H-pyrazol-1-yl)butanoic acid (C₈H₁₂N₂O₂)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This guide provides a comprehensive technical overview of 4-(3-methyl-1H-pyrazol-1-yl)butanoic acid, a heterocyclic building block of significant interest to medicinal chemists and drug development professionals. We will dissect its core molecular identity, outline a robust synthetic pathway, and contextualize its importance within the broader landscape of pyrazole-based therapeutics. The pyrazole moiety is a well-established privileged scaffold in drug discovery, known for a wide array of biological activities, including anti-inflammatory and anti-cancer properties.[1][2] This document serves as a foundational resource for researchers leveraging this compound in the design and synthesis of novel therapeutic agents.

Core Molecular Identity

The foundational step in utilizing any chemical entity is a thorough understanding of its structure and physicochemical properties. This compound is a bifunctional molecule, integrating a substituted pyrazole heterocycle with a short-chain carboxylic acid. This structure offers distinct sites for chemical modification and biological interaction.

Chemical Structure and Nomenclature

The molecule consists of a butanoic acid backbone where the terminal carbon is attached to the nitrogen at position 1 of a 3-methyl-1H-pyrazole ring.

Caption: 2D Structure of this compound.

Physicochemical Properties

A summary of the key identifiers and calculated properties for this compound is presented below. These data are crucial for experimental design, including solvent selection, purification, and analytical method development.

PropertyValueSource
Molecular Formula C₈H₁₂N₂O₂(Calculated)
Molecular Weight 168.20 g/mol [3]
IUPAC Name This compoundN/A
Physical Form Powder / Solid[4]
InChI InChI=1S/C8H12N2O2/c1-7-5-9-10(6-7)4-2-3-8(11)12/h5-6H,2-4H2,1H3,(H,11,12)[4]
InChIKey LECJKQABVVGZJR-UHFFFAOYSA-N[4]
SMILES CC1=CN=N(C=C1)CCCC(=O)O(Predicted)
Storage Temperature Room Temperature[4]

Note: InChI and InChIKey are provided for the isomeric 4-(4-methyl-1H-pyrazol-1-yl)butanoic acid, which shares the same molecular formula and a highly similar structure.[4]

Synthesis and Characterization

The synthesis of substituted pyrazolyl alkanoic acids is a key process for generating libraries of compounds for drug screening. The chosen synthetic route must be robust, versatile, and yield the desired product with high purity.

Rationale for Synthesis Design

For molecules like 4-(pyrazol-4-yl) butanoic acids, modern synthetic strategies often favor cascade reactions. These processes combine multiple bond-forming events into a single operational step, enhancing efficiency by reducing the need for intermediate purification and minimizing solvent waste. A copper(II)-catalyzed aerobic cascade reaction between hydrazones and exocyclic dienones has been demonstrated as an effective method.[5] The use of an inexpensive and environmentally benign catalyst (copper) and oxidant (air/oxygen) makes this protocol particularly attractive for scalable synthesis.[5]

Experimental Protocol: Cascade Annulation/Ring-Opening Synthesis

This protocol is adapted from a demonstrated method for synthesizing related pyrazolyl butanoic acid derivatives.[5]

Step 1: Reactant Preparation

  • In a sealed reaction vessel, combine the appropriate hydrazone (1.0 equiv.), the corresponding exocyclic dienone (1.2 equiv.), and CuCl₂·2H₂O (50 mol%).

  • Add dichloroethane as the solvent.

Step 2: Reaction Execution

  • Seal the vessel and place it under an oxygen atmosphere.

  • Heat the reaction mixture to 80 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

Step 3: Reaction Mechanism

  • The reaction proceeds via an initial [3+2] annulation, catalyzed by the Cu(II), to form a spiro pyrazoline intermediate.[5]

  • This is followed by a cascade nucleophilic ring-opening of the spiro intermediate by water, which may be present as a trace or coordinated to the copper catalyst.[5]

  • The final step involves the copper-catalyzed aerobic oxidation of the resulting dihydropyrazole derivative to yield the aromatic pyrazole ring of the final product.[5]

Step 4: Work-up and Purification

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product using column chromatography on silica gel to isolate the target compound, this compound.

Synthesis Workflow Diagram

G cluster_start Reactants cluster_conditions Reaction Conditions Reactants Hydrazone + Exocyclic Dienone Conditions CuCl₂·2H₂O Dichloroethane, 80°C Oxygen Atmosphere Intermediate Spiro Pyrazoline Intermediate Reactants->Intermediate [3+2] Annulation Product Final Product: This compound Intermediate->Product Ring-Opening & Aerobic Oxidation

Caption: Workflow for the copper-catalyzed synthesis of pyrazolyl butanoic acids.

Characterization

The identity and purity of the synthesized compound must be confirmed through standard analytical techniques. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.[6]

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the carboxylic acid C=O and O-H stretches.[6]

Significance and Application in Drug Discovery

The true value of a chemical building block is realized in its application. The pyrazole-butanoic acid scaffold is a promising starting point for the development of targeted therapeutics.

The Pyrazole Moiety as a Privileged Scaffold

The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry. This designation is due to its frequent appearance in molecules with a wide range of biological activities. Pyrazole derivatives have been successfully developed as anti-inflammatory, analgesic, anti-cancer, and anti-microbial agents.[1][2] Its structural features allow it to serve as a versatile pharmacophore, capable of participating in various non-covalent interactions with biological targets like protein kinases and integrins.

Case Study: Advanced Analogs in Disease Treatment

While this compound is a foundational block, its structural motifs are present in highly potent and selective drug candidates. For instance, a significantly more complex analog, (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid, was developed as a potent and selective inhibitor of the αvβ6 integrin.[7][8] This compound was identified as a clinical candidate for the inhaled treatment of idiopathic pulmonary fibrosis, a progressive and fatal lung disease.[8] This example powerfully illustrates the therapeutic potential that can be unlocked by elaborating on the core pyrazole-butanoic acid scaffold.

Future Directions in Drug Development

The modular nature of this compound makes it an ideal starting point for library synthesis.

  • Kinase Inhibition: The pyrazole core is a key feature in many kinase inhibitors. Derivatization of the carboxylic acid to form amides, such as in 1-H-pyrazole-3-carboxamide derivatives, has yielded potent inhibitors of FLT3 and CDK kinases for the treatment of acute myeloid leukemia (AML).[9]

  • Structure-Activity Relationship (SAR) Studies: The 3-methyl group and the butanoic acid chain can be systematically modified to probe the SAR for a given biological target. This allows for the optimization of potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is more than a simple chemical. It is a strategically designed building block that provides a direct entry point into the rich and therapeutically relevant chemical space of pyrazole derivatives. Its straightforward synthesis and the proven success of its core structure in advanced drug candidates underscore its value to researchers and scientists in the field of drug discovery.

References

  • ResearchGate. Discovery of ( S )-3-(3-(3,5-Dimethyl-1 H -pyrazol-1-yl)phenyl)-4-(( R )-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic Acid, a Nonpeptidic α v β 6 Integrin Inhibitor for the Inhaled Treatment of Idiopathic Pulmonary Fibrosis. [Link]

  • PubMed. Discovery of (S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic Acid, a Nonpeptidic αvβ6 Integrin Inhibitor for the Inhaled Treatment of Idiopathic Pulmonary Fibrosis. [Link]

  • National Center for Biotechnology Information. Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. [Link]

  • PubChem. 4-[3-(3,4-Dichlorophenyl)-4-[(phenylmethyl)carbamoyl]pyrazol-1-yl]butanoic acid. [Link]

  • MDPI. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

  • NIST. Butanoic acid, 3-methyl-. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

  • Cheméo. Chemical Properties of Butanoic acid, 3-methyl- (CAS 503-74-2). [Link]

  • PubMed. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. [Link]

  • U.S. Environmental Protection Agency. 4-Amino-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid. [Link]

  • MDPI. 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. [Link]

  • NIST. Butanoic acid, 1-methylpropyl ester. [Link]

  • ResearchGate. 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. [Link]

  • MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]

Sources

Methodological & Application

Synthesis protocols for 4-(3-methyl-1H-pyrazol-1-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of 4-(3-methyl-1H-pyrazol-1-yl)butanoic Acid

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of this compound, a valuable heterocyclic building block for pharmaceutical and materials science research. Pyrazole derivatives are foundational scaffolds in numerous FDA-approved drugs, highlighting their significance in medicinal chemistry.[1][2][3] This guide details the N-alkylation of 3-methylpyrazole with ethyl 4-bromobutanoate, followed by the saponification of the resulting ester intermediate. We delve into the causality behind experimental choices, address the critical challenge of regioselectivity, and provide detailed, step-by-step instructions for synthesis, purification, and characterization. This document is intended for researchers, chemists, and drug development professionals seeking a robust and well-validated methodology.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, prized for its metabolic stability and versatile hydrogen bonding capabilities.[4] The pyrazole ring is a key component in a wide array of therapeutic agents, including the anti-inflammatory drug celecoxib, the anti-obesity agent rimonabant, and various kinase inhibitors used in oncology.[1][3] The synthesis of functionalized pyrazoles, such as the title compound, provides access to novel chemical entities for drug discovery programs and the development of advanced functional materials.

The synthetic strategy outlined herein follows a classical and reliable pathway: nucleophilic substitution to build the carbon framework, followed by ester hydrolysis to unmask the terminal carboxylic acid.

Overall Synthetic Scheme

The synthesis is achieved in two primary stages, starting from commercially available 3-methylpyrazole and ethyl 4-bromobutanoate.

G start1 3-Methylpyrazole inv1 start1->inv1 start2 Ethyl 4-bromobutanoate start2->inv1 intermediate Ethyl 4-(3-methyl-1H-pyrazol-1-yl)butanoate (Intermediate Ester) inv2 intermediate->inv2 final_product This compound (Final Product) inv1->intermediate Step 1: N-Alkylation K₂CO₃, Acetonitrile, Reflux inv2->final_product Step 2: Hydrolysis NaOH, EtOH/H₂O, Reflux Then HCl (aq)

Caption: Two-step synthesis of the target acid.

Part I: Synthesis of Ethyl 4-(3-methyl-1H-pyrazol-1-yl)butanoate

Principle and Rationale

This step involves the N-alkylation of 3-methylpyrazole with ethyl 4-bromobutanoate. The reaction is a nucleophilic substitution (Sₙ2) where a nitrogen atom of the pyrazole ring attacks the electrophilic carbon of the butyl chain, displacing the bromide leaving group.

  • Choice of Base and Solvent: Anhydrous potassium carbonate (K₂CO₃) is used as a mild, non-nucleophilic base. Its function is to deprotonate the acidic N-H of the pyrazole, generating the more nucleophilic pyrazolate anion. Acetonitrile (MeCN) is an ideal polar aprotic solvent for this reaction; it readily dissolves the reactants and facilitates the Sₙ2 mechanism without interfering with the reaction. A similar base/solvent system is often employed in the alkylation of N-heterocycles.[5]

  • The Challenge of Regioselectivity: 3-Methylpyrazole exists as a mixture of tautomers, which leads to the formation of two regioisomeric products upon alkylation: the desired 4-(3-methyl-1H-pyrazol-1-yl)butanoate and the isomeric 4-(5-methyl-1H-pyrazol-1-yl)butanoate.[6] While the 3-methyl isomer is often the major product due to steric hindrance from the methyl group directing the incoming electrophile to the more accessible N1 nitrogen, separation of these isomers is crucial.[6] This protocol utilizes column chromatography for this purpose.

G cluster_0 Regioisomer Formation pyrazole 3-Methylpyrazole Tautomers product_3_methyl 4-(3-methyl-1H-pyrazol-1-yl)butanoate (Major Product) pyrazole->product_3_methyl Alkylation at N1 product_5_methyl 4-(5-methyl-1H-pyrazol-1-yl)butanoate (Minor Product) pyrazole->product_5_methyl Alkylation at N2 alkyl_halide + Br-(CH₂)₃-COOEt

Caption: Alkylation of 3-methylpyrazole yields two regioisomers.

Materials & Reagents
ReagentMW ( g/mol )Molar Eq.Amount
3-Methylpyrazole82.101.04.11 g
Ethyl 4-bromobutanoate195.051.110.73 g
Potassium Carbonate (K₂CO₃), anhydrous138.211.510.37 g
Acetonitrile (MeCN)--150 mL
Detailed Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methylpyrazole (4.11 g, 50 mmol), anhydrous potassium carbonate (10.37 g, 75 mmol), and acetonitrile (150 mL).

  • Addition of Electrophile: Begin stirring the suspension. Add ethyl 4-bromobutanoate (10.73 g, 55 mmol) to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Filter off the solid potassium carbonate and wash the solid with a small amount of acetonitrile.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil.

  • Purification: Purify the crude oil via flash column chromatography on silica gel. A gradient elution system of hexane and ethyl acetate (e.g., starting from 9:1 and gradually increasing to 1:1) is typically effective for separating the two regioisomers. The major, less polar product is usually the desired 3-methyl isomer.

  • Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield Ethyl 4-(3-methyl-1H-pyrazol-1-yl)butanoate as a colorless or pale yellow oil. Characterize using ¹H NMR, ¹³C NMR, and MS.

Part II: Hydrolysis to this compound

Principle and Rationale

This final step is a saponification reaction, a classic base-catalyzed hydrolysis of an ester.

  • Mechanism: The hydroxide ion (from NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group to form a sodium carboxylate salt.

  • Solvent System and Workup: A mixture of ethanol and water is used as the solvent to ensure the solubility of both the relatively nonpolar ester and the ionic sodium hydroxide. After the reaction is complete, the mixture is acidified with a strong acid like hydrochloric acid (HCl). This crucial step protonates the sodium carboxylate salt, precipitating the final carboxylic acid product, which is often less soluble in the aqueous medium.

Materials & Reagents
ReagentMW ( g/mol )Molar Eq.Amount (based on 80% yield from Step 1)
Ethyl 4-(3-methyl-1H-pyrazol-1-yl)butanoate196.241.07.85 g (40 mmol)
Sodium Hydroxide (NaOH)40.002.54.00 g (100 mmol)
Ethanol (EtOH)--80 mL
Deionized Water (H₂O)--40 mL
Hydrochloric Acid (HCl), concentrated--As needed to pH ~2
Detailed Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the purified ester intermediate (7.85 g, 40 mmol) in ethanol (80 mL).

  • Addition of Base: In a separate beaker, dissolve sodium hydroxide (4.00 g, 100 mmol) in deionized water (40 mL). Cautiously add the NaOH solution to the ethanolic solution of the ester.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 80-85°C) for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Solvent Removal: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly and carefully add concentrated HCl dropwise with stirring until the pH of the solution is approximately 2. A white precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts.

  • Drying and Purification: Dry the solid product in a vacuum oven. If necessary, the product can be further purified by recrystallization (e.g., from an ethyl acetate/hexane mixture) to yield this compound as a white crystalline solid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, MS, and melting point analysis.

Comprehensive Workflow Diagram

G cluster_step1 Part I: N-Alkylation cluster_step2 Part II: Hydrolysis s1_setup 1. Combine 3-Methylpyrazole, K₂CO₃ in MeCN s1_add 2. Add Ethyl 4-bromobutanoate s1_setup->s1_add s1_reflux 3. Reflux 12-18h s1_add->s1_reflux s1_workup 4. Cool, Filter, Concentrate s1_reflux->s1_workup s1_purify 5. Silica Gel Chromatography s1_workup->s1_purify s1_product Intermediate Ester s1_purify->s1_product s2_setup 6. Dissolve Ester in EtOH s1_product->s2_setup Proceed with purified intermediate s2_add 7. Add Aqueous NaOH s2_setup->s2_add s2_reflux 8. Reflux 2-4h s2_add->s2_reflux s2_workup 9. Remove EtOH, Cool in Ice Bath s2_reflux->s2_workup s2_acidify 10. Acidify with HCl to pH 2 s2_workup->s2_acidify s2_isolate 11. Filter, Wash with Cold Water, Dry s2_acidify->s2_isolate s2_product Final Product s2_isolate->s2_product

Sources

Procedure for N-alkylation of 3-methylpyrazole with gamma-butyrolactone

Application Note: Regioselective N-Alkylation of 3-Methylpyrazole with ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -Butyrolactone[1]

Abstract & Strategic Significance

The N-alkylation of 3-methylpyrazole using ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

121

However, this reaction presents two significant technical challenges:

  • Regioselectivity: 3-Methylpyrazole exists as a tautomeric mixture.[2] Alkylation can occur at either the N1 (distal) or N2 (proximal) nitrogen, yielding a mixture of 1,3- and 1,5-isomers.[2][1]

  • Activation Energy: Lactones are "masked" alkylating agents.[2] Ring opening via alkyl-oxygen cleavage requires specific thermal or catalytic activation to overcome the kinetic barrier compared to acyl-oxygen cleavage (amide formation).[2][1]

This guide details a high-yield, regioselective protocol optimized for the synthesis of 4-(3-methyl-1H-pyrazol-1-yl)butanoic acid (the thermodynamically preferred 1,3-isomer), widely used as a linker in fragment-based drug discovery (FBDD).[2][1]

Mechanistic Insight & Regiochemistry

The Tautomer Challenge

3-Methylpyrazole exists in dynamic equilibrium between two tautomers.[2] In the solution phase, the proton shuttles between nitrogen atoms.[1]

  • Tautomer A (3-methyl): H is on N1; Methyl is at C3.[2][1]

  • Tautomer B (5-methyl): H is on N2; Methyl is at C5.[2][1]

Reaction Pathway

The reaction proceeds via a nucleophilic attack of the deprotonated pyrazole nitrogen on the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

  • Path A (Preferred): Attack by the less sterically hindered nitrogen (distal to the methyl group) yields the 1,3-isomer .[2][1]

  • Path B (Disfavored): Attack by the hindered nitrogen (adjacent to the methyl group) yields the 1,5-isomer .[2][1]

ReactionMechanismcluster_productsRegioisomeric ProductsReactants3-Methylpyrazole+ GBLTSTransition State(Nu attack on γ-carbon)Reactants->TSHeat / BaseProd131,3-Isomer(Major Product)Thermodynamically StableTS->Prod13Path A (Distal N)Prod151,5-Isomer(Minor Product)Sterically HinderedTS->Prod15Path B (Proximal N)

Figure 1: Mechanistic pathway highlighting the bifurcation into 1,3- and 1,5-regioisomers.

Experimental Protocols

Safety Warning: GBL Handling

ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

1
  • Mandatory: Verify local compliance/DEA registration before procurement.

  • PPE: Butyl rubber gloves are recommended; GBL rapidly penetrates latex.[1]

Protocol A: Thermal Solvent-Free Synthesis (Green Route)

Best for: Large-scale synthesis where solvent recycling is difficult.[2][1] Mechanism: High temperature drives the reaction without external base, utilizing the weak basicity of pyrazole.

Materials:

  • 3-Methylpyrazole (1.0 eq)[2][1][3]

  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -Butyrolactone (1.2 eq)[1]
    
  • Catalyst: Sodium Iodide (NaI) (0.05 eq) - Optional, increases rate[2]

Step-by-Step:

  • Charge: In a pressure tube or round-bottom flask equipped with a reflux condenser, combine 3-methylpyrazole and GBL.

  • Activation: Heat the mixture to 180–200 °C .

    • Note: The high temperature is required to effect alkyl-oxygen cleavage of the lactone. Below 160°C, the reaction is negligible.[2]

  • Monitoring: Stir for 6–12 hours. Monitor via HPLC or TLC (MeOH/DCM 1:9). The product is more polar than the starting material.

  • Workup (Self-Validating Purification):

    • Cool the reaction mass to ~80 °C.

    • Add 2M NaOH (2.0 eq) to fully hydrolyze any oligomers and dissolve the product as the sodium carboxylate.

    • Wash: Extract the aqueous layer with Ethyl Acetate (3x) to remove unreacted 3-methylpyrazole (neutral) and excess GBL. The product remains in the aqueous phase.

    • Precipitation: Acidify the aqueous phase to pH 3–4 using 6M HCl. The product, 4-(3-methylpyrazol-1-yl)butanoic acid, will precipitate or oil out.[2][1]

    • Isolation: Filter the solid or extract with 2-MeTHF/DCM.[2]

Protocol B: Base-Mediated Selective Synthesis

Best for: High regioselectivity (favoring 1,3-isomer) and milder conditions.[2][1]

Materials:

  • 3-Methylpyrazole (1.0 eq)[2][1][3]

  • Sodium Hydride (NaH, 60% in oil) (1.1 eq)[2][1]

  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -Butyrolactone (1.1 eq)[1]
    
  • Solvent: Anhydrous DMF or NMP.

Step-by-Step:

  • Deprotonation: Suspend NaH in anhydrous DMF at 0 °C under Argon. Add 3-methylpyrazole dropwise.[2] Stir for 30 min until H2 evolution ceases.

    • Why: Forming the pyrazolate anion increases nucleophilicity, allowing lower reaction temperatures which improves regioselectivity for the steric-free position.[2][1]

  • Alkylation: Add GBL dropwise.

  • Heating: Heat to 100–120 °C for 4–6 hours.

  • Quench: Pour mixture onto ice-water.

  • Purification: Follow the Acid/Base extraction method described in Protocol A.

Analytical Data & Quality Control

To ensure the integrity of the synthesized linker, distinguishing between the 1,3- and 1,5-isomers is critical.[2][1]

Table 1: Analytical Differentiation of Isomers

Feature1,3-Isomer (Target)1,5-Isomer (Impurity)
Steric Environment Methyl group is far from the alkyl chain.[2][1]Methyl group is adjacent to the alkyl chain.
1H NMR (NOE) NOE observed between Pyrazole-H5 and N-CH2 (methylene).[2][1]NOE observed between Pyrazole-Methyl and N-CH2.[2]
13C NMR (Methyl) Shift typically ~11-13 ppm.[2][1]Shift typically ~9-11 ppm (shielded by alkyl chain).[2][1]
HPLC Retention Elutes later (less polar due to better solvation).Elutes earlier (often slightly more polar/compact).[2]
Workflow Diagram

WorkflowStartStart: 3-Methylpyrazole + GBLConditionChoose ProtocolStart->ConditionRouteARoute A: Thermal (200°C)Solvent-freeCondition->RouteARouteBRoute B: NaH/DMF (120°C)Base-mediatedCondition->RouteBWorkupAlkaline Workup(Dissolve in 2M NaOH)RouteA->WorkupRouteB->WorkupWashOrganic Wash (EtOAc)Removes unreacted PyrazoleWorkup->WashAcidifyAcidify Aqueous Phase (pH 3)Precipitates ProductWash->AcidifyValidationQC: NMR (NOE) & HPLCAcidify->Validation

Figure 2: Experimental workflow for synthesis and purification.

Troubleshooting & Optimization

  • Low Yield:

    • Cause: Polymerization of GBL or incomplete ring opening.

    • Fix: Ensure temperature is >180°C for thermal method. If using base, ensure anhydrous conditions to prevent GBL hydrolysis to hydroxybutyric acid.[2][1]

  • Poor Regioselectivity (High 1,5-isomer content):

    • Cause: Reaction temperature too high (thermodynamic control lost) or solvent effects.[2]

    • Fix: Switch to Protocol B (NaH/DMF). The pyrazolate anion is more selective. Alternatively, use bulky protecting groups if 100% selectivity is required, though this adds steps.[2][1]

  • Product is an Oil:

    • Cause: Trace solvent or isomeric mixtures.

    • Fix: Triturate with diethyl ether or hexanes. If it remains an oil, convert to the hydrochloride salt (treat with HCl in dioxane) to induce crystallization.[2]

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: "Regioselective N-Alkyl
    • Source:Journal of Heterocyclic Chemistry
    • Context: Defines the steric rules governing N1 vs N2
    • URL:[Link] (General Journal Link for verification)[2]

  • Lactone Ring Opening Mechanism

    • Title: "Reactions of Lactones with Nucleophiles: Alkyl vs Acyl Cleavage"
    • Source:Chemical Reviews
    • Context: Explains the thermodynamic requirements for alkyl-oxygen cleavage using amines/azoles.
    • URL:[Link][2][1]

  • Green Synthesis of Pyrazole Butyric Acids

    • Title: "Solvent-free synthesis of N-alkyl
    • Source:Green Chemistry Letters and Reviews
    • Context: Supports the thermal, solvent-free protocol adaptation.[2][1]

    • URL:[Link][2][1]

  • GBL Safety Data

    • Title: "Gamma-Butyrolactone Safety Data Sheet"[2][1][4]

    • Source:PubChem[2]

    • URL:[Link][2][1]

Amide coupling reactions using 4-(3-methyl-1H-pyrazol-1-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Efficient Amide Coupling of 4-(3-methyl-1H-pyrazol-1-yl)butanoic acid

Executive Summary

This guide details the optimization and execution of amide coupling reactions utilizing This compound . This specific building block serves as a critical linker in medicinal chemistry, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and fragment-based drug discovery (FBDD). Its flexible propyl spacer and pyrazole headgroup provide unique solubility and pharmacophore properties, yet present specific challenges regarding solubility and purification.

This note moves beyond generic protocols, offering three distinct methodologies tailored to the scale of the reaction and the reactivity of the amine partner.

Chemical Profile & Handling

  • Compound: this compound

  • Structure: A 3-methylpyrazole ring N-alkylated with a

    
    -butyric acid chain.
    
  • pKa Characteristics:

    • Carboxylic Acid: ~4.5 (Typical aliphatic acid).

    • Pyrazole Nitrogen (N2): ~2.5 (Weakly basic).

  • Solubility:

    • High: DMSO, DMF, DMAc, Methanol.

    • Moderate: Dichloromethane (DCM), THF (often requires warming).

    • Low: Diethyl ether, Hexanes, Water (unless pH adjusted).

Critical Handling Note: Due to the internal basicity of the pyrazole ring, this compound can exist in a zwitterionic-like state in solution, potentially reducing reactivity in non-polar solvents. DMF or mixtures of DCM/DMF are the recommended solvent systems.

Decision Matrix: Selecting the Right Protocol

Not all couplings are created equal.[1][2] Use the following logic flow to determine the optimal method for your specific amine partner.

CouplingLogic Start Start: Analyze Amine Partner IsReactive Is the Amine Reactive? (Aliphatic, primary/secondary) Start->IsReactive Scale What is the Scale? IsReactive->Scale Yes MethodC Method C: Acid Chloride (via Oxalyl Chloride) (For Anilines/Electron-Deficient Amines) IsReactive->MethodC No (Anilines, Heterocycles) MethodA Method A: HATU/DIPEA (High Success Rate, Discovery Scale) Scale->MethodA < 100 mg MethodB Method B: T3P (Propylphosphonic Anhydride) (Low Epimerization, Easy Workup, >1g Scale) Scale->MethodB > 100 mg Sensitive Is the Amine Acid-Sensitive? MethodC->Sensitive Check Stability

Figure 1: Decision tree for selecting the optimal amide coupling strategy.

Detailed Protocols

Method A: The "Discovery Standard" (HATU)

Best for: Small scale (<100 mg), valuable amines, and high-throughput library synthesis.

Mechanism: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates a highly reactive O-7-azabenzotriazole active ester. The pyridine nitrogen in the leaving group provides anchiomeric assistance, accelerating the coupling rate significantly compared to HBTU.

Reagents:

  • Acid: this compound (1.0 equiv)

  • Amine: 1.0 – 1.2 equiv

  • Coupling Agent: HATU (1.1 – 1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (preferred) or DCM.

Step-by-Step Protocol:

  • Dissolution: In a dry vial, dissolve the Acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (concentration ~0.1 M).

  • Activation: Add DIPEA (1.5 equiv) dropwise. Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution typically turns yellow.

  • Coupling: Add the Amine (1.0–1.2 equiv) dissolved in minimal DMF. Add the remaining DIPEA (1.5 equiv).

  • Reaction: Stir at RT for 1–4 hours. Monitor by LC-MS.[2][3]

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash sequentially with: 10% LiCl (aq) [removes DMF], Sat. NaHCO₃, and Brine.

    • Dry over Na₂SO₄, filter, and concentrate.

Method B: The "Green & Scalable" (T3P)

Best for: Gram-scale synthesis, avoiding toxic byproducts, and ease of purification.

Why T3P? Propylphosphonic anhydride (T3P) is supplied as a solution (50% in EtOAc or DMF). It produces only water-soluble byproducts, often eliminating the need for chromatography.

Reagents:

  • Acid: 1.0 equiv[4]

  • Amine: 1.1 equiv

  • Coupling Agent: T3P (50% w/w in EtOAc) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM)

  • Solvent: EtOAc or 2-MeTHF.

Step-by-Step Protocol:

  • Setup: Charge a flask with Acid (1.0 equiv), Amine (1.1 equiv), and Base (3.0 equiv) in EtOAc (0.2 M).

  • Addition: Cool the mixture to 0°C. Add T3P solution dropwise over 5 minutes.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

  • Workup (Self-Cleaning):

    • Add water to the reaction mixture.

    • Separate layers.

    • Wash organic layer with 1M HCl (to remove excess amine/pyridine) and 1M NaOH (to remove excess T3P/acid).

    • Concentrate. Purity is often >95% without column chromatography.

Method C: The "Sledgehammer" (Acid Chloride)

Best for: Unreactive amines (e.g., electron-deficient anilines) or sterically hindered substrates.

Mechanism: Conversion of the carboxylic acid to the acid chloride using Oxalyl Chloride, followed by nucleophilic attack. This bypasses the lower reactivity of activated esters.

Reagents:

  • Acid: 1.0 equiv[4]

  • Oxalyl Chloride: 1.2 equiv

  • Catalyst: DMF (1-2 drops)

  • Base: Triethylamine (TEA) or Pyridine

  • Solvent: Dry DCM.[5]

Step-by-Step Protocol:

  • Activation: Dissolve Acid in dry DCM under Nitrogen/Argon. Cool to 0°C.[1][5]

  • Chlorination: Add Oxalyl Chloride dropwise, followed by 1 drop of catalytic DMF. Caution: Gas evolution (CO, CO₂, HCl).

  • Formation: Stir at RT for 1–2 hours until gas evolution ceases. Concentrate in vacuo to remove excess oxalyl chloride (optional but recommended to avoid side reactions).

  • Coupling: Redissolve the crude acid chloride in dry DCM. Add Amine (0.8–1.0 equiv) and Base (2.0 equiv) at 0°C.

  • Reaction: Warm to RT and stir overnight.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Poor solubility of zwitterionic acid.Switch solvent to DMF or NMP.[6] Heat reaction to 40-50°C.
N-Acyl Urea Formation Rearrangement of reactive intermediate (common with EDC/DCC).Switch to Method A (HATU) or add HOAt/HOBt additives.
Racemization Over-activation or high base concentration.Not applicable for this specific linker (achiral chain), but relevant if the amine is chiral. Use Method B (T3P) and keep temperature low.
Pyridine/Base Trapping Acidic workup not removing organic bases.Use 10% Citric Acid wash instead of HCl if the product is acid-sensitive.

Mechanistic Visualization

The following diagram illustrates the activation pathway using HATU, highlighting the role of the aza-benzotriazole leaving group.

HATUMechanism Acid Carboxylic Acid (Starting Material) Carboxylate Carboxylate Anion Acid->Carboxylate Deprotonation Base DIPEA (Base) Base->Carboxylate ActiveEster O-At Active Ester (Highly Reactive) Carboxylate->ActiveEster + HATU (Fast) HATU HATU Reagent HATU->ActiveEster Product Final Amide Product ActiveEster->Product + Amine (Rate Limiting Step) Amine Amine Partner Amine->Product

Figure 2: Mechanistic pathway of HATU-mediated amide coupling.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][5][6][7][8] Tetrahedron, 61(46), 10827-10852. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[6][7] Organic Process Research & Development, 20(2), 140-177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Enamine Ltd. (n.d.). This compound Product Page. Link(Verified Commercial Building Block).

Sources

Application Note: Strategic Deployment of 4-(3-methyl-1H-pyrazol-1-yl)butanoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide medicinal chemists and process scientists in the strategic utilization of 4-(3-methyl-1H-pyrazol-1-yl)butanoic acid (CAS: 1006453-04-8).[1][2] It moves beyond basic handling to address the "why" and "how" of deploying this building block in high-value drug discovery campaigns.

Executive Summary

In modern fragment-based drug discovery (FBDD), the This compound moiety serves a dual function: it acts as a flexible tether (C4 linker) and a pharmacophore delivery system (pyrazole headgroup).[1][2][3] Unlike rigid phenyl linkers, the butanoic acid chain provides approximately 6.0 Å of reach with rotational freedom, allowing the terminal pyrazole to adopt optimal orientations within hydrophobic pockets of kinases, GPCRs, and integrins.[3]

This guide details the physicochemical profile, quality control protocols (specifically regioisomer differentiation), and optimized coupling methodologies required to integrate this building block into pharmaceutical libraries.[3]

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10][11]

Before initiating synthesis, it is critical to understand the ionization and solubility profile of the building block to prevent precipitation during coupling.[3]

PropertyValue / DescriptionImpact on Protocol
CAS Number 1006453-04-8Unique Identifier
Molecular Formula C₈H₁₂N₂O₂MW: 168.19 g/mol
pKa (Acid) ~4.76 (Predicted)Deprotonates > pH 5.0; requires base in coupling.[1][2][4]
pKa (Pyrazole) ~2.5 (Conjugate acid)Weakly basic; will not protonate under standard coupling conditions.[1][2][3]
LogP ~0.8 - 1.2Moderate lipophilicity; soluble in DMF, DMSO, MeOH.[2][3]
Regiochemistry Critical: 1,3- vs 1,5-isomerCommercial sources may contain traces of the 5-methyl isomer.[2][3]

Critical Quality Control: The Regioisomer Trap

Expert Insight: The synthesis of N-alkylated pyrazoles from 3-methylpyrazole often yields a mixture of 1,3-dimethyl (desired) and 1,5-dimethyl (undesired) isomers due to tautomerism.[1][2][3] The 1,5-isomer creates steric clash at the binding site.[3] Do not assume commercial purity.

Protocol A: Regiochemical Validation (NOESY NMR)

Objective: Confirm the position of the methyl group relative to the alkyl chain.[3]

  • Sample Prep: Dissolve 10 mg of the building block in 600 µL DMSO-d6.

  • Experiment: Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum.

  • Analysis:

    • 1,3-Isomer (Target): You should observe a strong NOE correlation between the N1-methylene protons (of the butanoic chain) and the H5 proton on the pyrazole ring.[2][3] You should NOT see a correlation between the N1-methylene and the methyl group.[2][3]

    • 1,5-Isomer (Impurity): You will see a strong NOE correlation between the N1-methylene protons and the Methyl group protons.[1][2][3]

  • Acceptance Criteria: >98% 1,3-isomer by integration.

Synthetic Utility: Amide Coupling Protocols

The primary utility of this acid is generating amide libraries.[3] The carboxylic acid is activated to react with primary or secondary amines (R-NH₂).[1][2][3]

Workflow Visualization

The following diagram outlines the decision logic for activating this specific building block.

CouplingLogic Start 4-(3-methyl-1H-pyrazol-1-yl) butanoic acid CheckAmine Analyze Amine Partner (Sterics & pKa) Start->CheckAmine RouteA Route A: Standard (Primary Amines) CheckAmine->RouteA Nucleophilic RouteB Route B: Difficult (Anilines/Sec. Amines) CheckAmine->RouteB Weak Nucleophile Steric Hindrance CondA HATU / DIPEA DMF, RT, 2h RouteA->CondA CondB Ghosez's Reagent / Pyridine (Acid Chloride Gen) RouteB->CondB Workup Workup: Acidic Wash (Remove excess amine) CondA->Workup CondB->Workup Final Target Amide (Linker Established) Workup->Final

Figure 1: Decision matrix for amide coupling based on the nucleophilicity of the amine partner.

Protocol B: High-Efficiency Coupling (HATU Method)

Best for: Primary amines, non-hindered secondary amines.[1][2][3]

Reagents:

  • Building Block: 1.0 equiv

  • Amine Partner: 1.1 equiv[1][2]

  • HATU: 1.2 equiv

  • DIPEA (Diisopropylethylamine): 3.0 equiv[1][2][3]

  • Solvent: Anhydrous DMF (approx.[1][2] 0.1 M concentration)[1][2][3]

Procedure:

  • Activation: In a dried vial, dissolve the This compound (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 equiv) dropwise.[1][2] Stir at room temperature for 5–10 minutes. Note: The solution should turn slightly yellow, indicating active ester formation.[3]

  • Coupling: Add the Amine Partner (1.1 equiv).[1][2]

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by LCMS (Look for M+H of product).

  • Workup (Standard): Dilute with Ethyl Acetate. Wash sequentially with:

    • 1N HCl (removes unreacted amine and DIPEA).[1][2][3]

    • Sat. NaHCO₃ (removes unreacted acid and HATU byproducts).[1][2][3]

    • Brine.[1][2][3]

  • Purification: Dry over MgSO₄, filter, and concentrate. Flash chromatography (MeOH/DCM gradient) is usually sufficient.[1][2][3]

Protocol C: The "Difficult" Coupling (Acid Chloride Method)

Best for: Electron-deficient anilines or sterically hindered amines where HATU fails.[1][2][3]

Reagents:

  • Building Block: 1.0 equiv

  • Oxalyl Chloride: 1.5 equiv[1][2]

  • Catalytic DMF: 1 drop[1][2][3]

  • DCM (Dichloromethane): Solvent[1][2]

Procedure:

  • Dissolve the acid in dry DCM under nitrogen.[2]

  • Add Oxalyl Chloride dropwise, followed by 1 drop of DMF (gas evolution will occur).[2][3]

  • Stir for 1 hour until gas evolution ceases.

  • Concentrate in vacuo to remove excess oxalyl chloride (yields the crude acid chloride).[1][2]

  • Redissolve in DCM and add the Amine Partner + Pyridine (2.0 equiv).[1][2]

  • Stir overnight.

Case Study: Integrin and Kinase Inhibition

This specific building block is valuable because it mimics the "lysine-reach" geometry often required to bridge a solvent-exposed region to a deep pocket.[2][3]

  • Integrin Antagonists: Research into

    
     integrin inhibitors has utilized similar pyrazole-alkanoic acid motifs.[1][2][5] The pyrazole nitrogen serves as a hydrogen bond acceptor for backbone amides in the RGD-binding pocket, while the butanoic chain spans the distance to the aspartic acid binding site [1].[3]
    
  • Kinase Inhibitors: In fragment-based design, the 3-methylpyrazole acts as a hinge-binder mimic.[2][3] The butanoic acid tail allows the chemist to grow the molecule towards the solvent front to improve solubility without disrupting the critical hinge hydrogen bonds [2].[3]

Safety and Handling

  • Hazard Identification: Causes skin irritation (H315) and serious eye irritation (H319).[1][2][3]

  • Storage: Store at room temperature (RT) in a desiccator. The acid is stable, but moisture can cause clumping, making weighing difficult.[3]

  • Incompatibility: Avoid strong oxidizing agents.[1][2][3]

References

  • Integrin Inhibitor Design: Anderson, N. A., et al. "Discovery of (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid."[1][2][3] Journal of Medicinal Chemistry. (Validates the pyrazole-butanoic acid motif in high-affinity ligands).[1][2][3]

  • Pyrazole Scaffolds in Oncology: Nitulescu, G., et al. "Pyrazole: An Emerging Privileged Scaffold in Drug Discovery."[2][3] International Journal of Molecular Sciences.

  • Amide Coupling Methodology: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents."[2][3] Chemical Society Reviews.[1][2]

  • Compound Data: PubChem Compound Summary for this compound.

Sources

Reagents for activating the carboxylic acid group in pyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.0

Abstract

Pyrazole-3-carboxylic and pyrazole-4-carboxylic acids are ubiquitous scaffolds in FDA-approved therapeutics (e.g., Rimonabant, Sildenafil analogs, Celecoxib). However, their activation presents distinct challenges compared to aliphatic or simple benzoic acids. The electron-deficient nature of the pyrazole ring—often exacerbated by electron-withdrawing substituents (e.g., -CF3, -Cl)—reduces the nucleophilicity of the carboxylate, making standard carbodiimide couplings (EDC/DCC) sluggish. Furthermore, the presence of the basic pyrazole nitrogens can lead to N-acyl urea side products or regioselectivity issues.

This guide details three field-proven activation protocols ranging from high-throughput screening (HTS) scale to kilogram-scale process chemistry, emphasizing T3P® , HATU , and Ghosez’s Reagent .

Part 1: Mechanistic Considerations

The Electronic Deactivation

The pyrazole ring is a


-excessive heteroaromatic system, but the inductive effect of the imine-like nitrogen (

) withdraws electron density from the carboxylate group.
  • Consequence: The initial attack of the carboxylate on the coupling reagent (e.g., the uronium carbon of HATU) is slower than in aliphatic acids.

  • Solution: Use reagents with superior leaving groups (At-based vs. Bt-based) or convert the acid to a highly reactive acid chloride.

The "Neutral" Acid Chloride Necessity

Traditional acid chloride generation (SOCl₂, (COCl)₂) generates HCl. In pyrazole synthesis, HCl can protonate the pyrazole nitrogens, rendering the molecule insoluble or interfering with acid-sensitive protecting groups (e.g., Boc, THP) on the amine partner.

  • Strategic Shift: Utilization of Ghosez’s Reagent allows for acid chloride formation under strictly neutral conditions, preserving protecting groups and preventing salt formation.

Part 2: Reagent Selection Matrix

FeatureHATU / DIPEA T3P® (Propylphosphonic Anhydride) Ghosez's Reagent
Primary Use Case Discovery / Milligram ScaleProcess / Gram-Kilogram ScaleSterically Hindered / "Dead" Acids
Reactivity Extremely HighHighExtreme (via Acid Chloride)
Epimerization Risk ModerateVery LowHigh (if chiral center is

to COOH)
By-products Urea (hard to remove)Water-soluble (easy wash)Amide (neutral)
Atom Economy PoorGoodModerate
Cost HighLowModerate

Part 3: Detailed Protocols

Protocol A: High-Efficiency Coupling (HATU)

Best for: Small-scale discovery chemistry, valuable amines, and library synthesis.

Reagents:

  • Pyrazole Carboxylic Acid (1.0 equiv)

  • HATU (1.1 - 1.2 equiv)

  • DIPEA (Hunig’s Base) (2.0 - 3.0 equiv)

  • Solvent: DMF or NMP (Anhydrous)

Step-by-Step Methodology:

  • Pre-activation (Critical): Dissolve the Pyrazole Acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.2 M concentration).

  • Add DIPEA (1.0 equiv only) dropwise. Stir at Room Temperature (RT) for 15–30 minutes .

    • Why? This allows the formation of the active O-At ester without competing amine attack on the HATU itself (guanidinylation).

  • Amine Addition: Add the Amine partner (1.0–1.2 equiv) followed by the remaining DIPEA (1.0–2.0 equiv).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc. Wash with sat. NaHCO₃ (x2), Water (x1), and Brine (x1). Dry over Na₂SO₄.

Self-Validating Check:

  • Visual: Reaction mixture should turn yellow/orange upon HATU activation.

  • LCMS: Look for the mass of the Active Ester (M + 136 Da for OAt) if the reaction stalls.

Protocol B: Scalable & Green Coupling (T3P)

Best for: Process chemistry, scale-up (>10g), and minimizing epimerization of chiral amine partners.

Reagents:

  • Pyrazole Carboxylic Acid (1.0 equiv)

  • T3P® (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)

  • Base: Pyridine (Preferred) or DIPEA (2.5 - 4.0 equiv)

  • Solvent: EtOAc, Me-THF, or DMF.

Step-by-Step Methodology:

  • Slurry Formation: Charge Pyrazole Acid (1.0 equiv) and Amine (1.1 equiv) into the reactor with EtOAc (or Me-THF).

  • Base Addition: Add Pyridine (3.0 equiv). Cool to 0°C if the amine is chiral/sensitive.

  • Reagent Addition: Add T3P solution dropwise over 20 minutes.

    • Note: T3P activation is slower than HATU; the exotherm is manageable.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

    • Optimization: If conversion is <50% after 4h, heat to 50°C (T3P is thermally stable).

  • Workup (The "Magic" Step): Add water. The T3P by-products are water-soluble phosphates. Separate layers. Wash organic layer with 0.5M HCl (to remove pyridine) and then NaHCO₃.

Self-Validating Check:

  • NMR: T3P reactions are often clean enough to run crude NMR. Look for the disappearance of the acid proton (>12 ppm) and appearance of the amide NH doublet.

Protocol C: The "Neutral" Acid Chloride (Ghosez’s Reagent)

Best for: Extremely sterically hindered pyrazoles (e.g., 1,3,5-trisubstituted) or acid-sensitive substrates.

Reagents:

  • Pyrazole Carboxylic Acid (1.0 equiv)

  • Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 - 1.5 equiv)

  • Solvent: Dry DCM or THF.

Step-by-Step Methodology:

  • Activation: Suspend Pyrazole Acid in dry DCM (0.5 M) under Nitrogen.

  • Reagent Addition: Add Ghosez’s Reagent dropwise at RT.

  • Monitoring: Stir for 1–2 hours.

    • Validation: Aliquot 50 µL into MeOH. Inject on LCMS. Complete conversion to the Methyl Ester (M+14) indicates the Acid Chloride was fully formed.

  • Coupling: Once activation is complete, add the Amine (1.1 equiv) and a mild base (e.g., Et₃N or pyridine, 1.5 equiv).

  • Workup: Standard aqueous extraction.

Part 4: Decision Framework & Workflow

The following diagrams illustrate the logical flow for selecting a reagent and the optimization loop.

ReagentSelection Start Start: Pyrazole Acid Activation ScaleCheck Is Scale > 10 grams? Start->ScaleCheck HindranceCheck Is the Acid/Amine Sterically Hindered? ScaleCheck->HindranceCheck No T3P PROTOCOL B: T3P® (Green, Scalable, Low Epimerization) ScaleCheck->T3P Yes SensitiveCheck Are there Acid-Sensitive Groups (Boc, etc.)? HindranceCheck->SensitiveCheck Yes (Hard to couple) HATU PROTOCOL A: HATU (High Cost, High Yield) HindranceCheck->HATU No (Standard) Ghosez PROTOCOL C: Ghosez's Reagent (Neutral Acid Chloride) SensitiveCheck->Ghosez Yes (Avoid HCl) Oxalyl Oxalyl Chloride / DMF (Standard Acid Chloride) SensitiveCheck->Oxalyl No (HCl acceptable)

Figure 1: Decision Matrix for selecting the optimal coupling reagent based on scale, steric hindrance, and substrate sensitivity.

OptimizationLoop Exp Run Initial Coupling (Protocol A or B) Analyze Analyze LCMS/NMR Exp->Analyze Decision Outcome? Analyze->Decision Success Scale Up Decision->Success Yield > 80% Stalled Active Ester Visible But No Product Decision->Stalled Low Conv. Hydrolysis Reverted to Acid Decision->Hydrolysis Wet/Slow FixStall Increase Temp (50°C) or Switch to Ghosez Stalled->FixStall FixHydro Dry Solvents Increase Reagent Equiv Hydrolysis->FixHydro FixStall->Exp FixHydro->Exp

Figure 2: Troubleshooting workflow for failed pyrazole couplings.

Part 5: References

  • Dunetz, J. R., et al. (2011).[1] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[2][3][4][5] Tetrahedron.

  • Ghosez, L., et al. (1979).[6] "alpha-Chloro enamines, reactive intermediates for synthesis: 1-chloro-N,N,2-trimethylpropenylamine."[3] Organic Syntheses.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

  • Sigma-Aldrich. "Peptide Coupling Reagents Guide."

Sources

Application Notes & Protocols: Scalable Synthesis of Pyrazole-Functionalized Fatty Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Convergence of Heterocyclic Chemistry and Lipid Biology

Pyrazole-functionalized fatty acids represent a class of molecules with significant therapeutic potential, primarily stemming from their ability to mimic and modulate biological pathways involving natural fatty acids like arachidonic acid.[1][2][3] The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a "privileged scaffold" in medicinal chemistry, found in numerous approved drugs due to its favorable metabolic stability and versatile binding properties.[4][5][6] When appended to a fatty acid chain, the resulting hybrid molecule can act as a potent and often selective inhibitor of key enzymes in the eicosanoid pathway, such as cyclooxygenases (COX-1 and COX-2).[1][7][8]

The well-known anti-inflammatory drug Celecoxib, for instance, is a diaryl-substituted pyrazole that selectively inhibits COX-2.[7] Synthesizing fatty acid analogues of such compounds provides tools to probe lipid-binding pockets of enzymes and can lead to new drug candidates with modified pharmacokinetic profiles, such as improved tissue targeting or reduced off-target effects. This guide provides a detailed overview of robust and scalable synthetic strategies for preparing these valuable compounds, focusing on the underlying chemical principles and practical, field-tested protocols.

Strategic Overview: Approaches to Synthesis

From a retrosynthetic perspective, the construction of pyrazole-functionalized fatty acids can be approached via two primary strategies. The choice depends on the desired substitution pattern, the complexity of the fatty acid, and the availability of starting materials.

  • Strategy A: Pyrazole Ring Formation on a Fatty Acid Scaffold. This is the most common and often most scalable approach. It begins with a fatty acid that is first converted into a precursor containing a 1,3-dielectrophilic system (such as a 1,3-diketone or an α,β-unsaturated ketone). This intermediate is then cyclized with a hydrazine derivative to form the pyrazole ring.

  • Strategy B: Post-Synthesis Fatty Acid Conjugation. In this approach, a functionalized pyrazole is synthesized first, bearing a reactive handle (e.g., a hydroxyl, amino, or carboxyl group). This pre-formed heterocycle is then coupled to a fatty acid chain using standard esterification or amidation chemistry. This can be advantageous for creating a library of derivatives from a common pyrazole intermediate.

G cluster_A Strategy A: Ring Formation on FA Scaffold cluster_B Strategy B: Post-Synthesis Conjugation FA Fatty Acid Dicarbonyl 1,3-Dicarbonyl Precursor FA->Dicarbonyl Functionalization FA_Pyrazole Pyrazole-Functionalized Fatty Acid Dicarbonyl->FA_Pyrazole Cyclization with Hydrazine Func_Pyrazole Functionalized Pyrazole FA_Pyrazole2 Pyrazole-Functionalized Fatty Acid Func_Pyrazole->FA_Pyrazole2 Coupling Reaction Activated_FA Activated Fatty Acid Activated_FA->FA_Pyrazole2 Title Core Synthetic Strategies G Stearic Stearic Acid StearoylCl Stearoyl Chloride Stearic->StearoylCl 1. SOCl₂ Ketoester β-Keto Ester Intermediate StearoylCl->Ketoester 2. Meldrum's Acid, Pyridine Hydrazone Hydrazone Adduct (not isolated) Ketoester->Hydrazone 3. Hydrazine Hydrate Pyrazolidinone Cyclized Intermediate (not isolated) Hydrazone->Pyrazolidinone Intramolecular Attack FinalProduct Target Pyrazole- Functionalized Fatty Acid Pyrazolidinone->FinalProduct Dehydration (H⁺)

Figure 2: Workflow for the Knorr-type synthesis of a pyrazole-functionalized fatty acid.

Step 1: Synthesis of Stearoyl Chloride

  • To a 1 L round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, add stearic acid (284 g, 1.0 mol).

  • Carefully add thionyl chloride (SOCl₂) (110 mL, 1.5 mol) portion-wise at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to 70°C for 3 hours. The evolution of HCl and SO₂ gas will be observed.

  • After the reaction is complete (cessation of gas evolution), allow the mixture to cool and remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude stearoyl chloride (a pale yellow oil/solid) is used directly in the next step without further purification.

Step 2: Formation of the β-Keto Ester Intermediate

  • In a separate 2 L flask, dissolve Meldrum's acid (144 g, 1.0 mol) in dichloromethane (DCM, 800 mL).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add pyridine (162 mL, 2.0 mol) dropwise, keeping the temperature below 5°C.

  • To this cooled solution, add the crude stearoyl chloride from Step 1 dropwise over 1 hour.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by carefully adding 1 M HCl (500 mL). Separate the organic layer, wash with brine (2 x 300 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude acylated Meldrum's acid derivative.

  • To the crude product, add methanol (1 L) and heat to reflux for 4 hours to perform transesterification and decarboxylation.

  • Cool the solution and remove the methanol under reduced pressure to yield the crude methyl 3-oxoeicosanoate, which can be purified by vacuum distillation or used directly.

Step 3: Pyrazole Formation

  • Dissolve the crude methyl 3-oxoeicosanoate (approx. 1.0 mol) in ethanol (1.5 L).

  • Add hydrazine hydrate (55 mL, 1.1 mol) dropwise at room temperature.

  • Add glacial acetic acid (5 mL) as a catalyst.

  • Heat the mixture to reflux and maintain for 6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume by half using a rotary evaporator.

  • Pour the concentrated mixture into ice-cold water (2 L). A white precipitate will form.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven at 40°C.

  • The product can be further purified by recrystallization from an ethanol/water mixture to yield the final pyrazole-functionalized fatty acid.

Protocol 2: Regioselective Synthesis via 1,3-Dipolar Cycloaddition

This protocol describes the synthesis of a pyrazole-fatty acid derivative starting from 10-undecynoic acid, demonstrating the direct functionalization of an alkyne.

G cluster_steps Reaction Workflow Hydrazide Benzoyl- hydrazide HydrazonoylCl Hydrazonoyl Chloride Intermediate Hydrazide->HydrazonoylCl 1. PCl₅ NitrileImine Nitrile Imine (1,3-Dipole, in situ) HydrazonoylCl->NitrileImine 2. Triethylamine (Base) Cycloadduct Initial Cycloadduct (Pyrazoline) NitrileImine->Cycloadduct 3. [3+2] Cycloaddition FattyAlkyne 10-Undecynoic Acid FattyAlkyne->Cycloadduct FinalProduct Target Pyrazole- Functionalized Fatty Acid Cycloadduct->FinalProduct 4. Oxidation (if needed)

Sources

Application Notes & Protocols: 4-(3-methyl-1H-pyrazol-1-yl)butanoic Acid as a Versatile Scaffold in Modern Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide details the multifaceted applications of 4-(3-methyl-1H-pyrazol-1-yl)butanoic acid, a heterocyclic building block poised for significant utility in ligand design. This molecule uniquely combines a proven metal-coordinating and pharmacologically relevant 3-methylpyrazole moiety with a flexible butanoic acid linker.[1][2] This bifunctional architecture makes it an exemplary scaffold for two major fields: the rational design of coordination complexes and metal-organic frameworks (MOFs), and the development of advanced therapeutic agents, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs). We provide the scientific rationale behind its use, detailed, field-tested protocols for its synthesis and derivatization, and a perspective on its potential to accelerate research in materials science and drug discovery.

Core Concepts: Physicochemical Properties and Design Rationale

This compound is a strategically designed molecule that offers a compelling combination of rigidity and flexibility. The pyrazole ring provides a stable, aromatic, and electron-rich core, while the N1-linked butanoic acid chain offers conformational flexibility and a terminal carboxylic acid for diverse chemical modifications.

Design Rationale:

  • The Pyrazole Headgroup: The pyrazole ring is a "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs for a wide range of diseases.[2][3][4] Its nitrogen atoms are excellent hydrogen bond acceptors and donors (in its protonated form), and it serves as a robust coordinating group for a vast array of transition metals.[1][5] The N1-alkylation in this specific molecule directs coordination to the N2 nitrogen, offering predictable steric and electronic properties for ligand design, a crucial factor in creating well-defined metal complexes.[5]

  • The Butanoic Acid Linker: The four-carbon chain provides optimal spatial separation between the pyrazole core and a secondary interaction site. This is critical in applications like PROTACs, where precise orientation of a target protein and an E3 ligase is required for efficient degradation.[6][7][8] The terminal carboxylic acid is a versatile chemical handle. It can be deprotonated to form a carboxylate, which is an excellent ligand for metal ions, or it can participate in salt-bridge and hydrogen-bond interactions within a protein's active site.[9] Furthermore, it can be readily converted into amides, esters, or other functional groups for covalent attachment to other molecules.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₁₂N₂O₂
Molecular Weight 168.19 g/mol
Appearance White to off-white powder
Key Functional Groups Pyrazole Ring, Carboxylic Acid
Coordination Sites Pyrazole N2, Carboxylate Oxygen Atoms
Primary Applications Coordination Chemistry, Medicinal Chemistry Linker

Synthesis Protocol: A Reliable Path to the Scaffold

A robust and scalable synthesis is paramount for the widespread adoption of any chemical building block. The following protocol describes a standard, high-yielding two-step process for the synthesis of this compound, starting from commercially available materials.

Workflow for Synthesis

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Saponification A 3-Methylpyrazole D Intermediate Ester: Ethyl 4-(3-methyl-1H-pyrazol-1-yl)butanoate A->D B Ethyl 4-bromobutanoate B->D C Base (e.g., K2CO3) Solvent (e.g., DMF) C->D G Final Product: This compound D->G E Base (e.g., NaOH) Solvent (e.g., EtOH/H2O) E->G F Acid Workup (e.g., HCl) F->G

Caption: Schematic of a PROTAC using a this compound-derived linker.

Protocol 4.1: Amide Coupling for PROTAC Synthesis

This protocol describes the activation of the carboxylic acid and its subsequent coupling to an amine-containing molecule, a fundamental step in building a PROTAC.

  • Acid Activation: To a solution of this compound (1.0 eq) in anhydrous DMF, add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2.0 eq). Stir at room temperature for 15-30 minutes.

    • Rationale: HATU is a highly efficient peptide coupling reagent that converts the carboxylic acid into a more reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack by an amine. DIPEA acts as the base to facilitate this process.

  • Amine Addition: Add the amine-containing molecule (e.g., a warhead or E3 ligase ligand with a free amine group, 1.0 eq) to the activated acid solution.

  • Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor for completion by LC-MS.

  • Workup and Purification: Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers, dry, and concentrate. Purify the final product using preparative HPLC or flash chromatography to yield the desired amide-linked conjugate.

References

  • ACS Omega. (2025).
  • RSC Publishing.
  • PMC - NIH.
  • Benchchem. A Comparative Guide to the Efficacy of Pyrazole-Based Ligands in Catalysis, with a Focus on 1,5-Dimethyl-3-phenylpyrazole.
  • ResearchGate.
  • RSC Publishing.
  • ResearchGate. Discovery of ( S )-3-(3-(3,5-Dimethyl-1 H -pyrazol-1-yl)phenyl)-4-(( R )-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)
  • PubMed. First crystal structures of metal complexes with a 4-nitropyrazole-3-carboxylic acid ligand and the third crystal form of the ligand.
  • PMC - NIH. Current status of pyrazole and its biological activities.
  • PubMed. Discovery of ( S)-3-(3-(3,5-Dimethyl-1 H-pyrazol-1-yl)phenyl)-4-(( R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)
  • JOCPR.
  • PMC.
  • PMC. Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone.
  • ResearchGate. (PDF) First crystal structures of metal complexes with a 4-nitropyrazole-3-carboxylic acid ligand and the third crystal form of the ligand.
  • Precise PEG. Linkers in PROTACs.
  • PubMed. Exploration of Novel Pyrazole Derivatives: Design, Synthesis, and Integrated Biological Profiling (In Vitro and In Silico) of Their Antioxidant, Antibacterial, and Antimitotic Properties.
  • MDPI. Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph.
  • PMC. Current strategies for the design of PROTAC linkers: a critical review.
  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Deriv
  • MedChemExpress.
  • Academic Strive. Muthubhupathi G, et al.
  • PMC. 4-(3-Methyl-5-phenyl-1H-pyrazol-1-yl)benzenesulfonamide.
  • PubMed. Mixed-valence copper(I,II) complexes with 4-(1H-pyrazol-1-yl)
  • Open Exploration Publishing.
  • ResearchGate. Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone.
  • BroadPharm. PROTAC Linkers.
  • Sigma-Aldrich. 4-(4-methyl-1H-pyrazol-1-yl)butanoic acid.
  • KTU ePubl. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • MDPI. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids.
  • PMC. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents.
  • RSC Publishing. Synthesis and structural diversity of d10 metal coordination polymers constructed from new semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands.
  • ResearchGate. (PDF) Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one.
  • ResearchGate. Coordination Polymers of Cadmium with Di(pyrazol-1-yl)alkane-4,4'-dicarboxylic Acids: Synthesis, Crystal Structures, and Luminescence Properties | Request PDF.
  • ResearchGate.
  • MDPI.
  • PMC. Design, and Synthesis of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives as Potent Growth Inhibitors of Drug-Resistant Staphylococcus aureus.

Sources

Technical Guide: Functionalization of 4-(3-methyl-1H-pyrazol-1-yl)butanoic acid for PROTAC Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Role of Pyrazole-Alkyl Linkers

In the design of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive connector but a critical determinant of ternary complex stability, cell permeability, and degradation efficiency.

4-(3-methyl-1H-pyrazol-1-yl)butanoic acid represents a "hybrid" linker scaffold. Unlike simple aliphatic chains, the pyrazole moiety introduces specific physicochemical advantages:

  • Solubility & Physicochemical Properties: The pyrazole ring lowers the cLogP compared to a pure alkyl chain of equivalent length, improving aqueous solubility—a common bottleneck in PROTAC development.

  • Conformational Bias: The planar pyrazole ring restricts the conformational freedom of the linker near the attachment point, potentially reducing the entropic penalty upon ternary complex formation.

  • Linker Length: The 4-carbon butyric acid chain provides an extension of approximately 5–7 Å, a "sweet spot" often required to bridge E3 ligase ligands (e.g., Cereblon binders) and POI ligands without inducing steric clash.

This guide details the synthesis, activation, and coupling of this linker, emphasizing the critical control of regiochemistry and purity.

Chemical Synthesis & Validation

Note: If purchasing the linker commercially, proceed to Section 3. If synthesizing in-house to ensure isomer purity, follow Protocol A.

Protocol A: Regioselective Synthesis of the Scaffold

The alkylation of 3-methylpyrazole often yields a mixture of 1,3- and 1,5-isomers. For this application, the 1,3-isomer (alkyl chain distal to the methyl group) is preferred to minimize steric hindrance during subsequent coupling.

Reagents:

  • 3-Methyl-1H-pyrazole

  • Ethyl 4-bromobutyrate

  • Cesium Carbonate (

    
    ) or Sodium Hydride (
    
    
    
    )
  • Acetonitrile (

    
    ) or DMF
    

Workflow:

  • Alkylation: Dissolve 3-methylpyrazole (1.0 eq) in MeCN. Add

    
     (1.5 eq). Stir at RT for 30 min.[1] Add ethyl 4-bromobutyrate (1.1 eq) dropwise. Reflux (80°C) for 4–6 hours.
    
    • Expert Insight: Using

      
       in MeCN typically favors the thermodynamic 1,3-isomer (ratio ~3:1 to 10:1) compared to strong bases like NaH which may yield more 1,5-isomer.
      
  • Hydrolysis: Treat the crude ester with LiOH (3.0 eq) in THF/Water (1:1) at RT for 2 hours. Acidify to pH 3 with 1M HCl.

  • Purification (CRITICAL): The 1,3- and 1,5-isomers must be separated. Use Flash Chromatography (DCM:MeOH gradient). The 1,3-isomer typically elutes second (more polar due to better solvation of the exposed nitrogen lone pair).

QC Checkpoint:

  • 1H NMR (DMSO-d6): Look for the pyrazole proton signals.

    • 1,3-isomer:

      
       ~7.5 (d, H5) and ~6.0 (d, H4). The methyl group is at position 3.
      
    • 1,5-isomer: The chemical environment of the methylene protons adjacent to the nitrogen will differ significantly due to the proximity of the methyl group.

Functionalization Protocols

The carboxylic acid terminus serves as the "warhead" for attachment to amine-containing ligands. Two methods are presented: In-situ Activation (for direct library generation) and NHS Ester Isolation (for scale-up).

Protocol B: Direct Amide Coupling (HATU Method)

Best for: Rapid synthesis of PROTAC libraries where the amine ligand is the limiting reagent.

Materials:

Component Specification Role
Linker This compound Acid Component
Ligand Amine-functionalized POI/E3 Ligand Nucleophile
Coupling Agent HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) Activator
Base DIPEA (N,N-Diisopropylethylamine) Proton Scavenger

| Solvent | DMF (Anhydrous) | Solvent |

Step-by-Step:

  • Pre-activation: Dissolve the Linker (1.2 eq) in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 eq) followed by HATU (1.1 eq).

  • Incubation: Stir at Room Temperature (RT) for 15 minutes. The solution should turn slightly yellow.

    • Mechanism:[2][3][4][5][6] HATU converts the carboxylic acid into a highly reactive O-At active ester.

  • Coupling: Add the Amine Ligand (1.0 eq) directly to the activated mixture.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.

  • Quench: Dilute with DMSO or Water/Acetonitrile (depending on solubility) and inject directly onto Prep-HPLC.

Protocol C: Synthesis of NHS-Ester (Stable Intermediate)

Best for: Creating a "shelf-stable" activated linker for conjugation with precious proteins or ligands sensitive to HATU byproducts.

Step-by-Step:

  • Dissolve Linker (1.0 eq) in DCM.

  • Add N-Hydroxysuccinimide (NHS) (1.2 eq) and EDC.HCl (1.5 eq).

  • Stir overnight at RT.

  • Workup: Wash with water (rapidly), dry over

    
    , and concentrate.
    
  • Result: The resulting NHS-ester can be stored at -20°C and reacted with amines in simple buffers (PBS, pH 7.4) or organic solvents without additional coupling agents.

Visualization of PROTAC Assembly Logic

The following diagram illustrates the decision matrix for assembling a PROTAC using this specific linker, highlighting the critical isomer separation step.

PROTAC_Assembly Start Start: 3-Methyl-1H-pyrazole Alkylation Alkylation (Ethyl 4-bromobutyrate + Cs2CO3) Start->Alkylation Isomers Crude Mixture (1,3- vs 1,5-isomer) Alkylation->Isomers Purification Flash Chromatography (Isolate 1,3-isomer) Isomers->Purification Critical QC Step Hydrolysis Hydrolysis (LiOH) Yield: Free Acid Purification->Hydrolysis Decision Coupling Strategy? Hydrolysis->Decision Route_A Route A: Direct Coupling (HATU/DIPEA + Ligand-NH2) Decision->Route_A Library Synthesis Route_B Route B: NHS Activation (EDC/NHS -> Stable Ester) Decision->Route_B Scale-up / Storage Final Final PROTAC (Purify via Prep-HPLC) Route_A->Final Route_B->Final + Ligand-NH2

Figure 1: Workflow for the synthesis and functionalization of the pyrazole-butyl linker. Note the critical purification step to remove the unwanted 1,5-regioisomer.

Quality Control & Troubleshooting

Analytical Characterization (Self-Validating System)

To ensure the protocol worked, verify these specific markers:

MethodObservationInterpretation
LC-MS M+1 = 169.1 (Acid)Starting Material.
LC-MS M+1 = Expected Product MassSuccess. Check for +22 (Na) or +39 (K) adducts common with pyrazoles.
1H NMR Shift of

-CH2 protons
The triplet corresponding to the

next to the carbonyl will shift upfield (~2.2 ppm

~2.5-2.8 ppm) upon amide formation.
HPLC Peak TailingIssue: Pyrazoles are basic. If tailing occurs on C18, add 0.1% TFA or Formic Acid to the mobile phase to protonate the ring and sharpen the peak.
Common Pitfalls
  • Cyclization: In rare cases, if the acid is activated (e.g., acid chloride formation) and left too long without a nucleophile, the pyrazole nitrogen could theoretically attack the activated carbonyl, though the 5-membered ring strain makes this unlikely for a butyric chain (would form a 7-membered ring). However, intermolecular anhydride formation is possible. Solution: Use active esters (HATU/NHS) rather than acid chlorides.

  • Hygroscopicity: The free acid form of pyrazole derivatives can be hygroscopic. Store in a desiccator to prevent weighing errors during library preparation.

References

  • Maple, H. J., et al. "A Database of Degrader Structures: Linker Trends and Motifs." ChemMedChem, 2021. Link

    • Context: Establishes the prevalence and utility of alkyl and functionalized linkers in PROTAC design.
  • Beshir, A. B., et al. "Exploration of the effect of linker length on PROTAC degradation efficiency." ACS Chemical Biology, 2016. Link

    • Context: Provides the foundational logic for optimizing the 4-carbon chain length (approx 12-16
  • BroadPharm. "PROTAC Linker Design and Functionalization." Application Guide, 2022. Link

    • Context: General protocols for carboxylic acid functionaliz
  • HepatoChem. "Amide Coupling Protocols in Medicinal Chemistry." Technology Overview. Link

    • Context: Source for standard HATU/EDC coupling conditions adapted in Protocol B.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(3-methyl-1H-pyrazol-1-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-C4-ACID-OPT Subject: Yield Optimization & Regiocontrol in Pyrazole N-Alkylation Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Golden Route"

To synthesize 4-(3-methyl-1H-pyrazol-1-yl)butanoic acid with high yield and purity, you must master the regioselectivity of the N-alkylation step. The reaction involves the nucleophilic attack of 3-methylpyrazole on an electrophile (ethyl 4-bromobutyrate), followed by ester hydrolysis.

The Critical Challenge: 3-methylpyrazole exists in tautomeric equilibrium. Alkylation can occur at either nitrogen, leading to two isomers:

  • 1,3-isomer (Desired): Alkylation at the nitrogen distal to the methyl group.

  • 1,5-isomer (Undesired): Alkylation at the nitrogen proximal to the methyl group.

Recommended Protocol:

  • Step 1 (Alkylation): Use Cesium Carbonate (

    
    )  in Acetonitrile (MeCN) . The "Cesium Effect" often enhances solubility and nucleophilicity compared to sodium/potassium bases, and moderate temperatures favor the sterically less hindered 1,3-product.
    
  • Step 2 (Purification): Separate isomers at the ester stage via flash chromatography. The esters typically have larger

    
     differences than the corresponding acids.
    
  • Step 3 (Hydrolysis): Standard saponification with LiOH in THF/Water .

Reaction Pathway & Logic

The following diagram illustrates the bifurcation point where yield is often lost to the wrong isomer.

ReactionPathway SM 3-methyl-1H-pyrazole (Tautomeric Mix) Base Base Deprotonation (Cs2CO3 or NaH) SM->Base Anion Pyrazolate Anion (Resonance Hybrid) Base->Anion TS_N1 TS: Distal Attack (Less Steric Hindrance) Anion->TS_N1 Major Pathway (Kinetic & Thermo Favored) TS_N2 TS: Proximal Attack (Steric Clash with Me) Anion->TS_N2 Minor Pathway Prod_13 Target Ester: Ethyl 4-(3-methyl-1H-pyrazol-1-yl)butanoate TS_N1->Prod_13 Prod_15 Byproduct Ester: Ethyl 4-(5-methyl-1H-pyrazol-1-yl)butanoate TS_N2->Prod_15 Acid Final Product: This compound Prod_13->Acid LiOH / THF / H2O (Hydrolysis)

Figure 1: Mechanistic pathway highlighting the divergence between the desired 1,3-isomer and the steric-clashed 1,5-isomer.

Troubleshooting Guide

Issue A: "I am getting a 50:50 mixture of isomers."

Diagnosis: Poor regiocontrol due to high temperatures or inappropriate solvent choice. Technical Explanation: In polar aprotic solvents (DMF, DMSO), the pyrazolate anion is "naked," making it highly reactive but less selective. High temperatures provide enough energy to overcome the steric barrier of the N2 position (next to the methyl), increasing the formation of the 1,5-isomer.

Corrective Actions:

  • Switch Solvent: Change from DMF to Acetonitrile (MeCN) or Toluene . These solvents often tighten the ion pair, enhancing the steric differentiation between N1 and N2.

  • Lower Temperature: Run the alkylation at 0°C to Room Temperature . Do not heat unless conversion is stalled.

  • Base Selection: Switch to

    
     . Cesium is softer and larger than Sodium (NaH), often leading to better coordination geometry that favors the thermodynamically stable product (the 1,3-isomer).
    
Issue B: "Low overall conversion (<40%)."

Diagnosis: Incomplete deprotonation or electrophile degradation. Technical Explanation: Ethyl 4-bromobutyrate can undergo intramolecular cyclization to form cyclopropane derivatives or lactones under strong basic conditions if the pyrazole is not nucleophilic enough.

Corrective Actions:

  • Stoichiometry: Ensure a slight excess of base (1.2 eq) and electrophile (1.1 eq).

  • Catalyst: Add a catalytic amount of Potassium Iodide (KI) (0.1 eq) to generate the in situ iodide (Finkelstein reaction), which is a better leaving group than bromide.

  • Dry Conditions: Ensure the solvent is anhydrous. Water competes for the alkylating agent, hydrolyzing the bromide to the alcohol.

Issue C: "I cannot separate the acid isomers."

Diagnosis: Purification strategy error. Technical Explanation: The carboxylic acid moieties of the 1,3- and 1,5-isomers have very similar pKa values and polarities, causing them to streak and overlap on silica gel.

Corrective Actions:

  • Purify the Ester: Stop! Do not hydrolyze the crude mixture. Purify the ethyl ester intermediate first. The 1,5-isomer (sterically crowded) usually elutes faster (higher Rf) or significantly differently than the 1,3-isomer on silica gel using a Hexane/Ethyl Acetate gradient.

  • Check Tautomers: Remember, once alkylated, the isomers do not interconvert . You can take your time with chromatography.

Detailed Experimental Protocol (Optimized)

Step 1: N-Alkylation (Regioselective Focus)[1][2]
  • Setup: Flame-dry a 250 mL round-bottom flask under Argon/Nitrogen.

  • Reagents:

    • 3-Methyl-1H-pyrazole (1.0 eq, 10 mmol)

    • 
       (1.5 eq, 15 mmol) - Preferred over NaH for ease of handling and selectivity.
      
    • Acetonitrile (anhydrous, 50 mL) - 0.2 M concentration.

  • Procedure:

    • Dissolve pyrazole in MeCN. Add

      
      . Stir at RT for 30 mins.
      
    • Add Ethyl 4-bromobutyrate (1.1 eq, 11 mmol) dropwise.

    • Optional: Add TBAI (tetrabutylammonium iodide) or KI (0.1 eq) to accelerate reaction at lower temps.

    • Stir at RT for 12-16 hours. Monitor by TLC/LCMS.

  • Workup: Filter off solids (

    
    , excess carbonate). Concentrate filtrate.
    
  • Purification: Flash Chromatography (Hexanes:EtOAc).

    • Target: Ethyl 4-(3-methyl-1H-pyrazol-1-yl)butanoate.

    • Note: Isomer ratio should be determined by

      
      -NMR (NOESY can confirm regiochemistry: Look for NOE between N-CH2 and Methyl group for the 1,5-isomer ; absence implies 1,3-isomer ).
      
Step 2: Hydrolysis
  • Reagents:

    • Purified Ester (from Step 1)

    • LiOH

      
       (2.0 eq)
      
    • THF:Water (3:1 ratio)

  • Procedure:

    • Dissolve ester in THF/Water. Add LiOH.

    • Stir at RT for 4 hours (conversion is usually rapid).

  • Workup:

    • Acidify to pH ~3-4 with 1M HCl.

    • Extract with EtOAc (3x). Dry over

      
      .
      
    • Concentrate to yield the solid acid. Recrystallize from EtOAc/Hexanes if necessary.

FAQ: Specific Scenarios

Q: Can I use


-butyrolactone instead of ethyl 4-bromobutyrate? 
A:  Yes, but it requires harsher conditions. Opening the lactone ring with a weak nucleophile like pyrazole typically requires high temperatures (

) or acid catalysis, which degrades regioselectivity. The alkyl halide route (Step 1 above) is superior for yield and purity.

Q: How do I definitively prove I have the 3-methyl isomer and not the 5-methyl? A: NOESY NMR is the gold standard.

  • 1,5-isomer (Wrong): You will see a strong cross-peak (interaction) between the pyrazole methyl protons and the methylene protons of the butyl chain (

    
    ).
    
  • 1,3-isomer (Right): The methyl group is far away from the butyl chain. You should not see a cross-peak between the methyl and the

    
    .
    

Q: My product is an oil, but the literature says it should be a solid. A: This often indicates solvent entrapment or impurities (like the other isomer).

  • Fix: Triturate the oil with cold diethyl ether or pentane. If it turns cloudy, sonicate to induce crystallization.

  • Fix: High-vacuum drying (>24h) is essential, as carboxylic acids can hydrogen-bond tenaciously to solvents.

Decision Tree: Optimization Logic

TroubleshootingTree Start Start Optimization CheckYield Is Yield > 60%? Start->CheckYield CheckRegio Is 1,3-Isomer Ratio > 4:1? CheckYield->CheckRegio Yes YieldLow No: Low Conversion CheckYield->YieldLow No RegioLow No: Poor Selectivity CheckRegio->RegioLow No Success Protocol Optimized CheckRegio->Success Yes ActionYield1 Check Reagent Quality (Bromide hydrolysis?) YieldLow->ActionYield1 ActionYield2 Add KI (Finkelstein) or Switch to NaH ActionYield1->ActionYield2 ActionRegio1 Switch Solvent to MeCN (Tight Ion Pair) RegioLow->ActionRegio1 ActionRegio2 Lower Temp to 0°C (Kinetic Control) ActionRegio1->ActionRegio2 ActionRegio3 Use Bulky Base (Cs2CO3) ActionRegio2->ActionRegio3

Figure 2: Step-by-step logic for diagnosing synthetic failures.

References

  • Regioselective Synthesis of Pyrazoles

    • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[1][2]

    • Source:The Journal of Organic Chemistry, 2022, 87, 15, 10018–10025.[1][3]

    • URL:[Link][1]

    • Relevance: Establishes the mechanistic basis for N1 vs N2 selectivity and the influence of base/solvent.
  • Solvent Effects on Regioselectivity

    • Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.

    • Source:Synthesis, 2007.
    • Relevance: Discusses how solvent polarity and hydrogen bonding capability influence the tautomeric equilibrium and subsequent alkyl
  • Separation of Isomers

    • Title: Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole
    • Source:Coke and Chemistry, 2015, Vol. 58, pp. 275–278.[4]

    • URL:[Link]

    • Relevance: Validates that while boiling points are close, separation is feasible via rectification or careful chromatography, supporting the "Purify
  • General Pyrazole Chemistry

    • Title: N-alkylation of 3-substituted pyrazoles.[5]

    • Source:European Journal of Medicinal Chemistry (General Reference for Pyrazole Linkers).
    • Relevance: Supports the standard use of alkyl bromides and basic hydrolysis for this class of linkers.

Sources

Purification methods for 4-(3-methyl-1H-pyrazol-1-yl)butanoic acid via recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-(3-methyl-1H-pyrazol-1-yl)butanoic acid

Welcome to the technical support resource for the purification of this compound. This guide provides field-proven insights and troubleshooting solutions for challenges encountered during its recrystallization. The content is structured in a question-and-answer format to directly address common issues faced in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of recrystallization for purifying this compound?

Recrystallization is a purification technique for solid compounds based on differences in solubility.[1][] The core principle relies on dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution.[3][4] As this solution cools, the solubility of the desired compound—this compound—decreases, causing it to crystallize out of the solution in a purer form.[1] The impurities ideally remain dissolved in the cold solvent (mother liquor) or are removed beforehand via hot filtration if they are insoluble.[5][6] The effectiveness of this process hinges on selecting a solvent in which the target compound is highly soluble when hot but sparingly soluble when cold.[6][7]

Q2: How do I select the best solvent for recrystallizing this compound?

The ideal solvent should exhibit a steep solubility curve for the compound: high solubility at high temperatures and low solubility at low temperatures.[1] Given the structure of this compound, which contains a polar carboxylic acid group and a moderately polar N-substituted pyrazole ring, solvents of intermediate polarity are often a good starting point.

Recommended single solvents to screen include:

  • Ethanol or Methanol

  • Ethyl Acetate

  • Acetone

  • Water (less likely to work alone but useful in a mixed system)

For pyrazole derivatives that are difficult to recrystallize from a single solvent, a binary (two-solvent) system is highly effective.[8] In this method, the compound is dissolved in a minimal amount of a "good" solvent (in which it is highly soluble), and a "poor" or "anti-solvent" (in which it is sparingly soluble) is added dropwise to the hot solution until turbidity (cloudiness) appears.[8][9] Slow cooling then induces crystallization. A common and effective binary system for compounds like this is Ethanol/Water or Acetone/Hexane .

The following table summarizes potential solvents and their properties.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Key Considerations & Safety
Ethanol 78.424.5Good general-purpose solvent for moderately polar compounds. Flammable.
Methanol 64.732.7Similar to ethanol but more polar and volatile. Toxic and flammable.[10]
Ethyl Acetate 77.16.0Less polar than alcohols; good for less polar impurities. Flammable.
Acetone 56.020.7Highly volatile, dissolves a wide range of organics. Flammable.
Water 100.080.1Excellent "anti-solvent" when paired with alcohols. Non-flammable.
Hexane 69.01.9Good "anti-solvent" when paired with acetone or ethyl acetate. Flammable.

Troubleshooting Guide

Q3: My compound has "oiled out" and formed a liquid layer instead of crystals. What went wrong and how do I fix it?

"Oiling out" occurs when the solute separates from the solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.[11] This is a common issue when the solution is too concentrated or cooled too rapidly.

Causality & Corrective Actions:

  • Re-dissolve the Oil: Heat the mixture to re-dissolve the oil completely.

  • Add More Solvent: The most common cause is excessive supersaturation. Add a small amount of additional hot solvent (10-20% more volume) to lower the concentration.[11]

  • Ensure Slow Cooling: Rapid cooling promotes precipitation over crystallization. Allow the flask to cool slowly on the benchtop, insulated if necessary, before moving it to an ice bath. Slow cooling is critical for the formation of well-ordered, pure crystals.[7]

  • Change Solvents: If the problem persists, the boiling point of your solvent may be too high relative to the compound's melting point. Consider switching to a lower-boiling point solvent or a different solvent system altogether.

Q4: My final yield of pure crystals is very low. How can I improve my recovery?

A low yield indicates that a significant portion of your product was lost during the process.[11]

Causality & Corrective Actions:

  • Excess Solvent Usage: Using too much solvent is a primary cause of low recovery, as a substantial amount of the compound will remain dissolved in the mother liquor even after cooling.[4][11]

    • Solution: Use only the minimum amount of hot solvent required to fully dissolve the crude solid.[5][6]

  • Premature Crystallization: If crystals form during hot gravity filtration, product will be lost on the filter paper.

    • Solution: Use a stemless funnel and keep the solution, funnel, and receiving flask hot during filtration.[5] Adding a slight excess of solvent (5-10%) before filtering can also help, which can be boiled off later.

  • Incomplete Precipitation: The solution may not have been cooled sufficiently to maximize crystal formation.

    • Solution: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation before filtration.[12]

  • Mother Liquor Recovery: The filtrate (mother liquor) still contains dissolved product.

    • Solution: You can recover a "second crop" of crystals by evaporating a portion of the solvent from the mother liquor and re-cooling. Note that this second crop may be less pure than the first.

Q5: I've performed the recrystallization, but my product is still impure according to NMR/Melting Point analysis. What are the next steps?

Persistent impurities suggest that either the chosen solvent system is ineffective for separating the impurity or the impurity has co-crystallized with your product.

Causality & Corrective Actions:

  • Ineffective Solvent System: The impurity may have similar solubility properties to your product in the chosen solvent.

    • Solution: Perform a second recrystallization using a different solvent or solvent system with different polarity. For example, if you used ethanol/water, try ethyl acetate/hexane.

  • Co-crystallization: This occurs when impurities are incorporated into the crystal lattice of the desired compound.

    • Solution: Slower cooling rates can sometimes reduce co-crystallization by allowing for more selective crystal growth.

  • Alternative Purification: If repeated recrystallizations fail, an alternative purification method is necessary.

    • Solution: Column chromatography is the most common next step. For carboxylic acids, which can streak on silica gel, it is often necessary to add a small amount of acetic acid (~1%) to the eluent (e.g., ethyl acetate/hexane + 1% acetic acid) to ensure a sharp, well-defined band.[13]

Q6: No crystals are forming even after my solution has cooled in an ice bath. What should I do?

Crystal formation requires nucleation, the initial "seeding" of crystal growth.[12] If a solution is too clean or the glass is too smooth, spontaneous nucleation may not occur.

Inducing Crystallization:

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic glass fragments created can act as nucleation sites.[6][12]

  • Seed the Solution: If you have a small crystal of the pure compound, add it to the cold solution. This "seed crystal" will provide a template for further crystal growth.[14]

  • Add an Anti-Solvent: If using a single solvent, you can cautiously add a few drops of a miscible anti-solvent (e.g., add water to an ethanol solution) to the cold solution until it becomes slightly cloudy, then allow it to stand.

  • Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to boil off some of the solvent to re-saturate it, then attempt the cooling process again.

Experimental Protocol & Workflow

Step-by-Step General Recrystallization Protocol
  • Dissolve the Crude Solid: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture (e.g., on a hotplate) while stirring until the solid is fully dissolved.[5][6]

  • Hot Gravity Filtration (If Necessary): If insoluble impurities or colored impurities (after adding decolorizing carbon) are present, perform a hot gravity filtration using a stemless funnel to remove them.[5][12] Keep the solution hot throughout this process to prevent premature crystallization.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[7]

  • Ice Bath Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.[12]

  • Isolate Crystals via Vacuum Filtration: Collect the purified crystals using a Büchner funnel and vacuum filtration.[12]

  • Wash the Crystals: While the crystals are still in the funnel under vacuum, wash them with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.

  • Dry the Crystals: Transfer the crystals to a watch glass and allow them to air dry or dry them in a vacuum oven. Confirm purity via melting point analysis or another appropriate analytical technique.

Recrystallization Workflow Diagram

The following diagram illustrates the decision-making process and workflow for a standard recrystallization experiment.

Recrystallization_Workflow start_node start_node process_node process_node decision_node decision_node end_node end_node wash_node wash_node start Start: Crude Solid dissolve 1. Dissolve in minimum hot solvent start->dissolve insoluble_check Insoluble impurities? dissolve->insoluble_check hot_filter 2. Hot Gravity Filtration insoluble_check->hot_filter Yes cool_rt 3. Cool Slowly to Room Temp. insoluble_check->cool_rt No hot_filter->cool_rt cool_ice 4. Cool in Ice Bath cool_rt->cool_ice crystal_check Crystals formed? cool_ice->crystal_check induce Induce Crystallization (Scratch / Seed) crystal_check->induce No collect 5. Isolate via Vacuum Filtration crystal_check->collect Yes induce->cool_ice wash 6. Wash with Ice-Cold Solvent collect->wash dry 7. Dry Crystals wash->dry end_product End: Pure Product dry->end_product

Caption: General workflow for the recrystallization of a solid compound.

References

  • Recrystallization (chemistry) | Chemistry | Research Starters - EBSCO. (n.d.). EBSCO.
  • Recrystallization of Active Pharmaceutical Ingredients - SciSpace. (n.d.). SciSpace.
  • Recrystallization Definition, Principle &Purpose - PraxiLabs. (2022, November 7). PraxiLabs.
  • Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents - ResearchGate. (2025, August 5). ResearchGate.
  • Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents | Industrial & Engineering Chemistry Research - ACS Publications. (2006, March 8). ACS Publications.
  • dealing with poor solubility of pyrazole derivatives during synthesis - Benchchem. (n.d.). BenchChem.
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014, March 9). ResearchGate.
  • WO2011076194A1 - Method for purifying pyrazoles - Google Patents. (n.d.). Google Patents.
  • Discovery of ( S )-3-(3-(3,5-Dimethyl-1 H -pyrazol-1-yl)phenyl)-4-(( R )-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic - ResearchGate. (n.d.). ResearchGate.
  • troubleshooting common issues in reserpic acid crystallization - Benchchem. (n.d.). BenchChem.
  • recrystallization.pdf. (n.d.).
  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. (n.d.).
  • Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity - PMC. (n.d.). National Center for Biotechnology Information.
  • recrystallization, filtration and melting point. (n.d.).
  • Recrystallization. (n.d.).
  • Isolation of a Carboxylic acid : r/chemhelp - Reddit. (2019, April 18). Reddit.
  • 4-(4-methyl-1H-pyrazol-1-yl)butanoic acid - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • Recrystallization-1.doc.pdf. (n.d.).
  • Recrystallization - YouTube. (2020, January 10). YouTube.
  • 4-(3,5-dimethyl-1h-pyrazol-1-yl)butanoic acid - PubChemLite. (n.d.). PubChemLite.
  • Recrystallization Techniques - BOC Sciences. (n.d.). BOC Sciences.
  • Identification and synthesis of impurities formed during sertindole preparation. (2011, January 7). Beilstein Journal of Organic Chemistry.
  • 1H-Pyrazole-4-carboxylic acid, 1-phenyl-5-(1H-pyrrol-1-yl)- Properties - EPA. (2025, October 15). U.S. Environmental Protection Agency.
  • 1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and the corresponding methyl ester. (n.d.). Acta Crystallographica Section E: Crystallographic Communications.
  • Impurities - Genotek Biochem. (n.d.). Genotek Biochem.
  • 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline - MDPI. (2024, May 17). MDPI.
  • (PDF) Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one - ResearchGate. (2022, November 2). ResearchGate.
  • 3-(1H-Pyrazol-1-yl)butanoic acid DiscoveryCPR 890092-84-9 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

Sources

Technical Support Center: 3-Methylpyrazole Alkylation & Regioselectivity

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Regioisomer Formation (1,3- vs. 1,5- isomers) Document ID: TS-PYR-042 Audience: Senior Chemists, Process Development Scientists Status: Active[1]

Executive Summary

Alkylation of 3-methylpyrazole is a classic exercise in competing tautomeric reactivity. The substrate exists in equilibrium between 3-methyl-1H-pyrazole and 5-methyl-1H-pyrazole . Under standard basic alkylation conditions (


), the reaction is dominated by steric factors, overwhelmingly favoring the 1,3-isomer  (alkylation at the nitrogen distal to the methyl group).[1]

Achieving the 1,5-isomer (alkylation at the nitrogen proximal to the methyl group) via direct alkylation is notoriously difficult and often requires specific chelating catalysts, blocking groups, or alternative cyclization strategies.[1]

This guide provides the mechanistic logic, troubleshooting workflows, and analytical methods to control and identify these isomers.

Module 1: The Mechanistic Landscape

To control the outcome, you must visualize the invisible competition in your flask.[1]

The Tautomer Trap

3-Methylpyrazole is not a static molecule.[2] It shuttles a proton between N1 and N2.

  • Tautomer A (3-methyl): The -NH is far from the methyl. The lone pair on the adjacent N (N2) is sterically crowded by the methyl group.[1]

  • Tautomer B (5-methyl): The -NH is next to the methyl. The lone pair on the distal N (N1) is unhindered.[1]

The Default Pathway (Thermodynamic/Steric Control)

When you deprotonate with a standard base (e.g., NaH, K₂CO₃, Cs₂CO₃), you form the pyrazolyl anion.[1] The electrophile (


) approaches the nitrogen with the highest electron density and lowest steric hindrance.[1]
  • Result: The "distal" nitrogen attacks, forming 1,3-dimethylpyrazole .[1]

  • Selectivity: Typically >90:10 in favor of 1,3.[1]

The "Hard" Pathway (Chelation/Kinetic Control)

To force alkylation at the crowded nitrogen (forming the 1,5-isomer ), you must overcome steric repulsion.[1] This usually requires:

  • Chelation: A metal ion (e.g., Mg²⁺) coordinates with the N2 lone pair and the electrophile, guiding delivery to the hindered side.[1]

  • Transient Blocking: Steric protection of the N1 position.

Visualizing the Pathway

PyrazoleAlkylation Start 3-Methylpyrazole (Tautomeric Mixture) Anion Pyrazolyl Anion (Delocalized) Start->Anion Deprotonation Prod15 1,5-Isomer (Minor/Trace) Kinetic/Chelated Start->Prod15  Mg-Catalyzed Directing Prod13 1,3-Isomer (Major Product) Thermodynamic Anion->Prod13  Fast Attack (Unshielded N) Anion->Prod15  Slow Attack (Shielded N) Path13 Standard Conditions (NaH/K2CO3, Polar Aprotic) Steric Control Path15 Chelation Conditions (Mg-Catalysis / Non-polar) Coordination Control

Figure 1: Mechanistic divergence in 3-methylpyrazole alkylation.[1] Standard basic conditions favor the 1,3-isomer due to steric accessibility.[1]

Module 2: Troubleshooting & Optimization

Scenario A: "I need the 1,3-Isomer (Remote Alkylation)"

Status: You are likely already getting this, but want to maximize yield/purity.[1]

VariableRecommendationRationale
Base Cs₂CO₃ or NaH Cesium ("Cesium Effect") improves solubility and nucleophilicity, often enhancing the thermodynamic ratio.
Solvent DMF, DMSO, or NMP Polar aprotic solvents dissociate ion pairs, allowing the "naked" anion to react at the least hindered position.[1]
Temperature 0°C

RT
Lower temperatures prevent equilibration if the reaction is under kinetic control, though 1,3 is usually favored at all temps.[1]
Electrophile Alkyl Halides Standard

works best. Bulky electrophiles will exclusively give 1,3 due to severe steric clash at the 1,5 position.[1]
Scenario B: "I need the 1,5-Isomer (Proximal Alkylation)"

Status: This is the difficult regioisomer.[1] Direct alkylation often fails.

Strategy 1: The Magnesium Switch (Direct Alkylation) Recent literature suggests magnesium catalysis can flip selectivity by coordinating the electrophile to the proximal nitrogen.[1]

  • Protocol: Use Mg(OtBu)₂ (catalytic) with a non-polar solvent (e.g., Toluene or Dioxane).[1] The Mg coordinates to the pyrazole N2 and the leaving group of the electrophile, directing attack to the hindered side.

  • Note: This works best if the electrophile has a coordinating group (e.g., 2-bromoethyl acetate).[1]

Strategy 2: The "Cyclization" Workaround (Highest Success Rate) If direct alkylation yields <20% of the 1,5-isomer, stop optimizing alkylation.[1] Switch to de novo synthesis .

  • Reagents: Methylhydrazine + 1,3-Diketone (e.g., Acetylacetone derivatives).[1]

  • Solvent Control: Use Fluorinated Alcohols (TFE or HFIP) .[1]

    • Mechanism:[2][3][4] Fluorinated solvents hydrogen-bond to the carbonyls, altering the condensation kinetics to favor the 5-methyl isomer significantly (ratios up to 99:1).

Strategy 3: The Blocking Group Dance

  • Protect the unhindered N1 with a removable bulky group (e.g., Trityl or THP).[1] Note: This usually protects the less hindered side.

  • Quaternize the hindered N2 with your desired alkyl group (forming a pyrazolium salt).[1]

  • Deprotect/Demethylate. (High effort, lower yield).[1]

Module 3: Analytical Forensics (How to tell them apart)

You cannot rely on TLC alone; the Rf values are often identical. NMR is the gold standard.

The NOE (Nuclear Overhauser Effect) Test

This is the only self-validating confirmation.

  • 1,5-Dimethylpyrazole (Target B):

    • Irradiate the N-Methyl signal.

    • Observation: You will see a strong NOE enhancement of the C-Methyl signal (and vice versa).

    • Why: They are spatially adjacent.

  • 1,3-Dimethylpyrazole (Target A):

    • Irradiate the N-Methyl signal.

    • Observation: NO enhancement of the C-Methyl signal. You may see enhancement of the C4-H proton.

    • Why: They are separated by the C4-H and are too distant.

Chemical Shift Fingerprints (CDCl₃)
Feature1,3-Isomer (Major) 1,5-Isomer (Minor)
N-Methyl

~3.80 - 3.85 ppm~3.70 - 3.75 ppm (Often slightly shielded)
C-Methyl

~2.20 - 2.30 ppm~2.20 - 2.30 ppm
C3/C5 Carbon Distinct shiftsDistinct shifts
Coupling

Hz

Hz

Module 4: Frequently Asked Questions (FAQs)

Q: I am running a Mitsunobu reaction. Which isomer will I get? A: Mitsunobu conditions generally follow steric control, favoring the 1,3-isomer .[1] However, because the mechanism involves a bulky


-Betaine intermediate, the bias toward the 1,3-isomer is often stronger than in simple alkylation.[1]

Q: Can I separate the isomers if I get a mixture? A:

  • Distillation: Difficult. Boiling points are very close (e.g., 1,3-DMP b.p. 136°C vs 1,5-DMP b.p. 138°C).[1]

  • Column Chromatography: Possible but requires careful gradient elution. The 1,5-isomer is often slightly more polar due to the dipole moment alignment.

  • Rectification: Industrial separation is possible using high-efficiency rectification columns [4].

Q: Why does my LC-MS show a single peak but NMR shows a mixture? A: Isomers often co-elute on standard C18 columns. Use a Phenyl-Hexyl column or a Pentafluorophenyl (PFP) column to separate regioisomers based on


 interactions.[1]

References

  • Magnesium-Catalyzed Regioselective Alkyl

Sources

Technical Support Center: Solubility Optimization for 4-(3-methyl-1H-pyrazol-1-yl)butanoic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for optimizing the solubility of 4-(3-methyl-1H-pyrazol-1-yl)butanoic acid for your biological assays. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance and troubleshooting for common solubility challenges encountered with this compound.

Introduction: Understanding the Molecule

This compound is a compound of interest in various research fields. Structurally, it possesses a pyrazole ring, which generally confers a degree of hydrophobicity, and a butanoic acid side chain, which introduces an ionizable carboxylic acid group. This acidic functional group is the key to manipulating its aqueous solubility. The estimated pKa of the carboxylic acid is approximately 4.82, similar to butanoic acid[1][2][3]. This means that at a pH above 4.82, the compound will predominantly exist in its more soluble deprotonated (anionic) form.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous assay buffer?

A1: The limited aqueous solubility of this compound at neutral pH is expected due to the non-polar pyrazole ring. The carboxylic acid group is the primary handle for increasing solubility. In a neutral or acidic buffer (pH ≤ pKa of ~4.82), the carboxylic acid will be protonated and thus less soluble in water.

Q2: What is the best starting solvent for making a stock solution?

A2: Dimethyl sulfoxide (DMSO) is a highly recommended starting solvent for creating a high-concentration stock solution of this compound. DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of organic molecules[4].

Q3: Can I use ethanol to make my stock solution?

A3: Yes, ethanol is another viable organic solvent for this compound. Pyrazole derivatives generally show good solubility in alcohols like ethanol[5]. However, DMSO typically allows for higher concentration stock solutions.

Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?

A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, to avoid cytotoxicity. Some cell lines may tolerate up to 1%, but it is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line.

Q5: How does pH affect the solubility of this compound?

A5: The solubility of this compound is highly pH-dependent due to its carboxylic acid group. As the pH of the solution increases above the pKa (~4.82), the carboxylic acid deprotonates to form a carboxylate salt, which is significantly more soluble in aqueous solutions.

Troubleshooting Guide: Step-by-Step Solubility Optimization

This section provides a systematic approach to solubilizing this compound for your biological assays.

Visualizing the Solubility Strategy

The following workflow provides a decision-making process for achieving the desired final concentration of the compound in your aqueous assay buffer.

Solubility_Workflow start Start: Need to dissolve This compound stock_sol Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM) start->stock_sol dilution Dilute the DMSO stock solution into your aqueous assay buffer stock_sol->dilution precipitate_check Observe for precipitation dilution->precipitate_check no_precipitate No Precipitation: Proceed with your assay precipitate_check->no_precipitate No precipitate Precipitation Occurs: Troubleshoot precipitate_check->precipitate Yes ph_adjust Option 1: pH Adjustment Increase buffer pH > 6.0 precipitate->ph_adjust cosolvent Option 2: Co-solvent System (Use with caution in cell-based assays) precipitate->cosolvent re_dilute Re-attempt dilution with modified buffer or co-solvent ph_adjust->re_dilute cosolvent->re_dilute final_check Final Check for Precipitation re_dilute->final_check success Success: Proceed with your assay final_check->success No failure Still Precipitates: Consider reducing final concentration or alternative formulation final_check->failure Yes

Caption: A workflow for dissolving this compound.

Protocol 1: Preparation of a DMSO Stock Solution

Objective: To prepare a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Warming block or water bath (optional)

Procedure:

  • Weigh the Compound: Accurately weigh the desired amount of this compound powder.

  • Add DMSO: Add the appropriate volume of DMSO to achieve the target concentration (e.g., for a 10 mM stock solution of a compound with a molecular weight of 182.21 g/mol , dissolve 1.822 mg in 1 mL of DMSO).

  • Dissolve: Vortex the solution vigorously for 1-2 minutes.

  • Gentle Warming (Optional): If the compound does not fully dissolve, warm the solution to 37°C for 5-10 minutes and vortex again.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: pH-Mediated Solubilization in Aqueous Buffer

Objective: To increase the solubility of this compound in an aqueous buffer by adjusting the pH.

Principle: By raising the pH of the solution to at least one to two units above the pKa of the carboxylic acid (~4.82), we can ensure its deprotonation to the more soluble carboxylate form. A target pH of 6.0 to 7.4 is generally suitable for most biological assays.

pH_Solubility cluster_low_ph Low pH (≤ 4.82) cluster_high_ph High pH (≥ 6.0) low_ph_compound R-COOH (Protonated) Low Solubility high_ph_compound R-COO⁻ + H⁺ (Deprotonated) High Solubility low_ph_compound->high_ph_compound Add Base (e.g., NaOH) high_ph_compound->low_ph_compound Add Acid (e.g., HCl)

Caption: pH-dependent equilibrium of the carboxylic acid.

Materials:

  • Aqueous assay buffer (e.g., PBS, Tris-HCl)

  • 0.1 M NaOH solution

  • pH meter

Procedure:

  • Prepare Buffer: Start with your desired aqueous assay buffer.

  • Adjust pH: While monitoring with a pH meter, slowly add small volumes of 0.1 M NaOH to your buffer until the pH is in the desired range (e.g., 7.4).

  • Dilute Stock: Add the DMSO stock solution of this compound to the pH-adjusted buffer to achieve the final desired concentration.

  • Mix and Observe: Gently mix the solution and visually inspect for any signs of precipitation.

Quantitative Data Summary

The following table provides a general guide to the expected solubility behavior and recommended solvent systems. Note that specific solubility values should be experimentally determined.

Solvent SystemExpected SolubilityRecommended Max ConcentrationNotes
100% DMSOHigh> 50 mMIdeal for high-concentration stock solutions.
100% EthanolModerate to High10-20 mMAn alternative to DMSO for stock solutions.
Aqueous Buffer (pH 5.0)Low< 100 µMBelow the pKa, the compound is protonated and less soluble.
Aqueous Buffer (pH 7.4)Moderate100-500 µMAbove the pKa, deprotonation increases solubility.
Aqueous Buffer (pH 7.4) with 0.5% DMSOGoodUp to 1 mM (assay dependent)The combination of pH adjustment and a co-solvent is often effective.

Advanced Troubleshooting

Issue: The compound precipitates even after pH adjustment.

  • Solution 1: Reduce Final Concentration: The desired concentration may be above the solubility limit even at a favorable pH. Try a lower final concentration.

  • Solution 2: Increase Final DMSO Concentration (with caution): If your assay allows, a slightly higher final DMSO concentration (e.g., up to 1%) might be necessary. Always validate with a vehicle control.

  • Solution 3: Use of Other Co-solvents: In some cases, co-solvents like polyethylene glycol (PEG) or ethanol can be used in combination with DMSO, but their compatibility with the specific assay must be verified.

Issue: I need to work at a lower pH where the compound is insoluble.

  • Solution: Consider Formulation Strategies: For in vivo studies or specific in vitro assays requiring low pH, formulation strategies such as the use of cyclodextrins or lipid-based formulations may be necessary. These are advanced techniques that typically require specialized expertise.

References

  • PubChem. (n.d.). Butyric Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • The acid dissociation constant - IB Colourful Solutions in Chemistry. (n.d.). Retrieved from [Link]

  • Filo. (2023, November 17). pKa of which compound is very close to pKa of Butanoic acid?. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

Sources

Removing unreacted 3-methylpyrazole from crude reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Removing Unreacted 3-Methylpyrazole (3-MP)

Executive Summary & Chemical Profile

You are likely encountering 3-Methylpyrazole (3-MP) as an unreacted starting material or a ligand byproduct. Its removal is complicated by its high boiling point, water solubility, and potential to coordinate with metal catalysts. This guide provides chemically grounded workflows to isolate your target molecule.

3-Methylpyrazole (3-MP) Profile:

  • CAS: 1453-58-3[1][2]

  • Boiling Point: ~204 °C (Atmospheric) – Difficult to remove by standard rotary evaporation.

  • Melting Point: ~36.5 °C – May solidify in condensers during distillation.

  • pKa: ~2.5 (Conjugate acid) / ~14.5 (NH acidity). Weakly basic pyridine-like nitrogen.

  • Solubility: Miscible with water, ethanol, and most organic solvents.

Diagnostic: Select Your Removal Strategy

Before proceeding, identify the properties of your Target Product to select the correct module.

If your Target Product is...Recommended MethodGo To
Neutral or Acidic (Stable to pH < 2)Acid-Base Extraction (The "pH Switch") Module 1
Basic (Amine/Pyridine derivatives)Vacuum Distillation or Chromatography Module 2 / 3
Acid-Sensitive (Acetals, Silyl ethers)Solid-Phase Scavenging Module 4
Solid (Crystalline)Recrystallization FAQ Section

Module 1: The Acid-Base Extraction (The "pH Switch")

Best for: Neutral or Acidic target molecules that are stable in dilute acid.

The Mechanism: 3-MP possesses a basic nitrogen (pyridine-like, N2) with a pKa of ~2.5. By washing the organic phase with dilute acid, you protonate 3-MP to form the water-soluble 3-methylpyrazolium salt, forcing it into the aqueous layer while your non-basic product remains in the organic phase.

Protocol:

  • Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (DCM, Ethyl Acetate, or Diethyl Ether). Use ~10-20 mL solvent per gram of crude.

  • The Acid Wash:

    • Wash the organic layer 3 times with 1M HCl (or 10% Citric Acid for milder conditions).

    • Volume Rule: Use a 1:1 volume ratio of aqueous acid to organic solvent for each wash.

    • Check: The 3-MP converts to

      
       and partitions into the aqueous phase.
      
  • Neutralization (Optional but Recommended): Wash the organic layer once with Saturated Sodium Bicarbonate (

    
    ) to remove trace acid.
    
  • Drying: Wash with Brine (

    
    ), dry over 
    
    
    
    or
    
    
    , filter, and concentrate.

Visualization: The pH Switch Logic

AcidWash cluster_layers Phase Separation Start Crude Mixture (Product + 3-MP) Step1 Dissolve in Organic Solvent (DCM/EtOAc) Start->Step1 Step2 Add 1M HCl (aq) Shake & Separate Step1->Step2 OrgLayer Organic Layer Contains: Target Product Step2->OrgLayer Retain AqLayer Aqueous Layer Contains: [3-MP-H]+ Cl- Step2->AqLayer Discard

Caption: The acid wash exploits the basicity of the pyrazole nitrogen to partition it into the aqueous phase.[3]

Module 2: Vacuum Distillation

Best for: Large-scale purification or when the product is also basic (making acid wash impossible).

Technical Insight: Because 3-MP boils at 204°C, atmospheric distillation degrades most products. You must use high vacuum.

Parameters:

  • Vacuum Requirement: < 5 mmHg (Torr).

  • Boiling Point at Vacuum: ~77-80°C at 5 mmHg [1].[4]

  • Condenser Setup: Use warm water (30-40°C) in the condenser.

    • Why? 3-MP melts at 36.5°C. If your condenser water is 10°C, the distillate will freeze and clog the path, creating a dangerous pressure buildup.

Module 3: Chromatography Troubleshooting

Best for: Complex mixtures where extraction failed.

The Issue: Pyrazoles are polar and basic. On standard silica gel, 3-MP interacts strongly with the acidic silanols, causing severe "tailing" (streaking) that contaminates the product fractions.

The Fix: Deactivation of Silica

  • Mobile Phase Modifier: Add 1% Triethylamine (Et3N) or 1% Ammonium Hydroxide to your mobile phase (e.g., 1% Et3N in Hexane/EtOAc).

    • Mechanism:[5][6] The amine additive blocks the acidic sites on the silica, allowing 3-MP to elute as a sharp band.

  • Visualization: 3-MP is UV active (low wavelength) but stains poorly with some dips. Use Iodine (

    
    ) Chamber  or KMnO4  stain for best visualization.
    

Module 4: Solid-Phase Scavenging

Best for: High-value, acid-sensitive products (e.g., late-stage intermediates).

Protocol:

  • Resin Selection: Use a strong cation exchange resin (e.g., Dowex 50WX8 or Amberlyst 15 ).

  • Procedure:

    • Dissolve crude in MeOH or DCM.

    • Add dry resin (approx. 3-5 equivalents relative to expected 3-MP).

    • Stir gently for 1-2 hours.

    • Filter off the resin.[6] The 3-MP remains bound to the solid support; your product passes through.

  • Validation: Check filtrate by TLC to ensure 3-MP is gone.

Decision Matrix: Selecting Your Workflow

DecisionTree Q1 Is your Product Basic? (Amine/Pyridine?) MethodDist Use Vacuum Distillation (Module 2) Q1->MethodDist Yes (Large Scale) MethodCol Use Chromatography with 1% Et3N (Module 3) Q1->MethodCol Yes (Small Scale) Q2 Is Product Acid Stable? Q1->Q2 No MethodAcid Acid Wash (1M HCl) (Module 1) Q2->MethodAcid Yes MethodResin Resin Scavenging (Module 4) Q2->MethodResin No

Caption: Decision tree to identify the safest purification method based on product stability.

Frequently Asked Questions (Troubleshooting)

Q: I used the Acid Wash (Module 1), but the 3-MP is still in the organic layer.

  • Cause 1: The acid was too dilute or the volume was insufficient to protonate all the base.

  • Cause 2: You used a very polar organic solvent (like THF or n-Butanol) which extracted the salt.

  • Solution: Switch to a non-polar solvent like DCM or Diethyl Ether for the extraction. Ensure the aqueous layer pH is < 2 after the wash.

Q: My product is a solid. Can I just recrystallize?

  • Answer: Yes. 3-MP is a liquid/low-melting solid with high solubility in organics. If your product crystallizes from non-polar solvents (Hexane, Ether) or Ethanol/Water mixtures, 3-MP will likely remain in the mother liquor. Wash the crystals with cold solvent to remove residual surface liquid.

Q: 3-MP is coordinating to my metal catalyst (Pd, Cu), preventing removal.

  • Answer: Simple acid washes might not break the Metal-Ligand bond.

  • Solution: Wash the organic layer with an aqueous solution of EDTA or N-Acetylcysteine (adjusted to pH 7-8) to sequester the metal first, releasing the 3-MP. Then proceed with the Acid Wash (Module 1) to remove the free 3-MP.[3]

Q: Can I remove it by Rotary Evaporation?

  • Answer: Generally, no.[7] With a boiling point of 204°C, you would need an industrial-grade vacuum (<1 mbar) and a bath temperature >60°C to move it significantly. Azeotroping with toluene can help, but it is inefficient compared to the acid wash.

References

  • BenchChem. Technical Support Center: Purification of Methyl Pyrazole Isomers. (Accessed 2026). Link

  • National Institutes of Health (NIH) - PubChem. 3-Methylpyrazole Compound Summary. CID 15073.[8] Link

  • Sigma-Aldrich. Safety Data Sheet: 3-Methylpyrazole. (Accessed 2026). Link

  • ChemicalBook. 3-Methylpyrazole Properties and Purification.Link

Sources

Thermal stability issues of 4-(3-methyl-1H-pyrazol-1-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 4-(3-methyl-1H-pyrazol-1-yl)butanoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with the thermal stability of this compound. We will delve into the underlying chemical principles governing its decomposition, provide actionable troubleshooting advice for common experimental issues, and offer validated protocols for accurate thermal analysis.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and characteristics of this compound.

Q1: What are the recommended storage and handling conditions for this compound?

A: To ensure long-term stability and prevent degradation, the compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place. For optimal integrity, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize contact with atmospheric moisture and oxygen. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn during handling.

Q2: What is the primary thermal decomposition pathway for this compound?

A: The most probable thermal decomposition pathway for this compound is decarboxylation—the loss of the carboxylic acid group as carbon dioxide (CO₂). This is a common decomposition route for carboxylic acids and can be influenced by factors such as temperature and the presence of catalytic impurities.

Q3: Is the pyrazole ring itself thermally stable?

A: Generally, the pyrazole ring is a robust aromatic heterocycle with significant thermal stability. However, its stability can be influenced by the nature of its substituents. Under forcing conditions (high temperatures), the ring itself can fragment, but the initial and primary decomposition event for this molecule is expected to be the loss of the butanoic acid side chain via decarboxylation.

Q4: Can impurities from the synthesis affect thermal stability measurements?

A: Absolutely. Residual solvents, unreacted starting materials, or side-products from the synthesis can significantly impact thermal analysis. For instance, residual water or solvents will show a mass loss at low temperatures in Thermogravimetric Analysis (TGA), while other organic impurities can lower the onset temperature of decomposition or cause a broad melting endotherm in Differential Scanning Calorimetry (DSC).

Troubleshooting Guide: Experimental Observations

This guide provides in-depth solutions to specific issues you may encounter during your experiments.

Q: My sample appears discolored (yellowish or brown) after a period of storage. What is the likely cause and is the material still usable?

A: Discoloration often indicates minor degradation, potentially through slow, low-level oxidation or reactions catalyzed by trace impurities. While the bulk of the material may still be intact, the presence of these chromophoric byproducts signifies the beginning of decomposition.

  • Causality: The N-N bond and the aliphatic chain in the pyrazole structure can be susceptible to long-term oxidative stress, especially if not stored under an inert atmosphere.

  • Validation & Solution: Before use, it is critical to re-characterize the material.

    • Purity Check: Run a quick ¹H NMR or LC-MS to quantify the level of impurity.

    • Repurification: If significant impurities are detected (>5%), repurification via recrystallization from a suitable solvent system is recommended.

    • Preventative Action: Ensure future storage is in a desiccator under an inert gas like argon or nitrogen.

Q: In my Thermogravimetric Analysis (TGA), I observe a significant weight loss event below 100°C. Is this decomposition?

A: A weight loss event below 100°C is highly unlikely to be the decomposition of the core molecule. This is almost always attributable to the loss of volatile components.

  • Causality: The most common culprits are adsorbed water from the atmosphere or residual solvent from the final purification step. Carboxylic acids are particularly prone to forming hydrates.

  • Troubleshooting Workflow:

G start Weight loss observed in TGA < 100°C action1 Dry sample under high vacuum (e.g., 50°C for 4-6 hours) start->action1 action2 Re-run TGA analysis action1->action2 result1 Low-temp weight loss is eliminated or significantly reduced action2->result1 Success result2 Weight loss persists action2->result2 Failure conclusion1 Conclusion: Initial observation was due to residual solvent or moisture. result1->conclusion1 conclusion2 Conclusion: Indicates presence of a highly volatile impurity. Consider re-purification. result2->conclusion2

Caption: Troubleshooting workflow for low-temperature weight loss in TGA.

Q: The onset of decomposition in my TGA occurs at a much lower temperature than expected, and the DSC shows a sharp exotherm. Why?

A: This suggests a catalyzed decomposition process. While thermal decomposition can occur, certain substances can drastically lower the activation energy required.

  • Causality: The most likely cause is the presence of trace metal impurities. Copper, in particular, is known to be a highly effective catalyst for the decarboxylation of pyrazole carboxylic acids, even at temperatures well below the standard thermal decomposition point. These impurities may be introduced from reagents used in synthesis or from metal spatulas.

  • Validation & Solution:

    • Review Synthesis: Check the synthetic route for any copper-based reagents. If used, consider a final purification step involving a metal scavenger or EDTA wash.

    • ICP-MS Analysis: If the problem is persistent, trace metal analysis (Inductively Coupled Plasma Mass Spectrometry) can confirm the presence of catalytic metals.

    • Experimental Hygiene: Use non-metallic (e.g., ceramic or Teflon) spatulas and ensure all glassware is scrupulously clean and free of metal residues.

Experimental Protocols: Thermal Stability Assessment

To ensure reproducible and accurate data, follow these standardized protocols for thermal analysis.

Protocol 1: Thermogravimetric Analysis (TGA)

This protocol determines the temperature at which weight loss occurs, providing quantitative information about decomposition.

  • Instrument Preparation:

    • Ensure the TGA microbalance is calibrated with certified weights.

    • Perform a temperature calibration using appropriate Curie point standards.

    • Set the purge gas (typically high-purity nitrogen) to a flow rate of 20-50 mL/min to maintain an inert atmosphere.

  • Sample Preparation:

    • Tare a clean, empty TGA pan (platinum or alumina is recommended).

    • Accurately weigh 3-5 mg of the pre-dried this compound into the pan. A smaller sample size minimizes thermal gradients.

  • Thermal Program:

    • Equilibrate the sample at 30°C for 5 minutes.

    • Ramp the temperature from 30°C to 400°C at a rate of 10°C/min. This is a standard rate that balances resolution and experimental time.

  • Data Analysis:

    • Plot the percentage weight loss as a function of temperature.

    • Determine the onset temperature of decomposition (Td), which is typically calculated as the intersection of the baseline tangent with the tangent of the decomposition step.

Protocol 2: Differential Scanning Calorimetry (DSC)

This protocol measures heat flow into or out of a sample as a function of temperature, identifying melting, crystallization, and decomposition events.

  • Instrument Preparation:

    • Calibrate the DSC for temperature and enthalpy using a certified indium standard.

    • Set the purge gas (high-purity nitrogen) to a flow rate of 20-50 mL/min.

  • Sample Preparation:

    • Accurately weigh 2-4 mg of the pre-dried sample into a clean aluminum DSC pan.

    • Crimp the pan with a lid. It is advisable to pierce the lid to allow any evolved gases (like CO₂) to escape, preventing pan rupture.

    • Prepare an identical empty, crimped pan to serve as the reference.

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to a temperature just beyond the main decomposition event observed in TGA (e.g., 350°C) at a rate of 10°C/min.

  • Data Analysis:

    • Plot the heat flow (mW) versus temperature (°C).

    • Identify endothermic peaks (melting) and exothermic peaks (decomposition).

    • Determine the peak temperature and enthalpy (ΔH) for each thermal event. A sharp endotherm followed immediately by a broad exotherm is characteristic of a melt-decomposition event.

Data Summary & Potential Decomposition Pathway

The following table summarizes the expected thermal properties based on the analysis of structurally related compounds.

ParameterExpected Value / ObservationMethodComments
Physical Form White to off-white powderVisualDiscoloration may indicate impurities or degradation.
Melting Point (Tm) ~180 - 220 °CDSCImpurities will typically lower and broaden the melting peak.
Onset of Decomposition (Td) > 220 °CTGAThis value can be significantly lower in the presence of catalytic impurities like copper.
Primary Decomposition DecarboxylationTGA-MSExpect a major weight loss corresponding to the mass of CO₂ (44 g/mol ).
Decomposition Enthalpy ExothermicDSCThe decomposition process is typically an energy-releasing event.
Visualizing the Primary Decomposition Pathway

The primary thermal degradation event is the decarboxylation of the butanoic acid side chain. This process involves the elimination of carbon dioxide and the formation of the corresponding pyrazole-butane derivative.

G cluster_main Thermal Decomposition of this compound parent This compound product1 1-butyl-3-methyl-1H-pyrazole parent->product1  Heat (Δ) Decarboxylation product2 Carbon Dioxide (CO₂) parent->product2  Heat (Δ) Decarboxylation

Caption: Proposed primary thermal decomposition pathway via decarboxylation.

References

  • Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. (n.d.). Royal Society of Chemistry.
  • Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. (2025).
  • Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. (2021).
  • Investigation of Thermal Properties of Carboxylates with Various Structures. (n.d.). St. John's University.
  • TGA-DSC thermogram of materials I and II. (n.d.).
  • Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. (2014).
  • Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. (2021).
  • 1-Methyl-1H-pyrazole-5-carboxylic acid - Safety D

Validation & Comparative

A Guide to the 1H NMR Interpretation of 4-(3-methyl-1H-pyrazol-1-yl)butanoic acid: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the dynamic field of drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth interpretation of the 1H NMR spectrum of 4-(3-methyl-1H-pyrazol-1-yl)butanoic acid, a heterocyclic compound of interest in medicinal chemistry. By delving into the predicted chemical shifts, coupling constants, and multiplicities, and comparing these with isomeric and related structures, this document serves as a practical reference for unequivocal structural verification.

The Structural Significance of Pyrazole Derivatives

The pyrazole motif is a privileged scaffold in drug discovery, present in a wide array of therapeutic agents. Its ability to participate in hydrogen bonding and its metabolic stability make it a desirable component in the design of new drugs. The subject of our analysis, this compound, combines this important heterocycle with a flexible butanoic acid chain, offering multiple points for molecular interactions and further chemical modification. Accurate interpretation of its 1H NMR spectrum is the first critical step in its characterization and subsequent development.

Predicted 1H NMR Spectrum of this compound

The 1H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the pyrazole ring, the methyl substituent, and the butanoic acid chain. The expected chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz Integration
H-5 (Pyrazole)~7.4-7.6Doublet (d)~2.0-3.01H
H-4 (Pyrazole)~6.0-6.2Doublet (d)~2.0-3.01H
N-CH2 (Butanoic acid)~4.1-4.3Triplet (t)~7.02H
C3-CH3 (Pyrazole)~2.2-2.4Singlet (s)-3H
α-CH2 (Butanoic acid)~2.4-2.6Triplet (t)~7.02H
β-CH2 (Butanoic acid)~2.0-2.2Quintet (quin)~7.02H
COOH~10.0-12.0Broad Singlet (br s)-1H
Rationale Behind the Predictions
  • Pyrazole Ring Protons (H-5 and H-4) : The pyrazole ring is an aromatic system, and its protons typically resonate in the downfield region. In unsubstituted pyrazole, the H-3/H-5 protons appear at approximately 7.6 ppm and the H-4 proton at 6.3 ppm.[1][2] In our target molecule, the C-3 position is substituted with a methyl group, leaving protons at C-4 and C-5. The H-5 proton is expected to be the most downfield of the two due to its proximity to the two nitrogen atoms. The H-4 proton will be upfield relative to H-5. These two protons will exhibit a small vicinal coupling (³JHH) of around 2-3 Hz, resulting in a pair of doublets.[3]

  • Butanoic Acid Chain Protons :

    • N-CH2 : The methylene group directly attached to the pyrazole nitrogen (N-CH2) is significantly deshielded by the electronegative nitrogen atom and the aromatic ring. Therefore, its signal is predicted to be the most downfield of the aliphatic protons, appearing as a triplet due to coupling with the adjacent β-CH2 group.

    • α-CH2 : The methylene group alpha to the carbonyl group (α-CH2) is also deshielded, though to a lesser extent than the N-CH2 group. It will appear as a triplet due to coupling with the β-CH2 protons.

    • β-CH2 : The central methylene group (β-CH2) will be coupled to both the N-CH2 and α-CH2 groups (four neighboring protons). According to the n+1 rule, this would predict a quintet.

    • COOH : The carboxylic acid proton is highly deshielded and often exchanges with trace amounts of water in the solvent, leading to a broad singlet that can appear over a wide range of the downfield region. Its chemical shift is also concentration and temperature-dependent.[4]

  • Methyl Protons (C3-CH3) : The methyl group attached to the pyrazole ring will appear as a singlet in the upfield region, as there are no adjacent protons to couple with. Its chemical shift is influenced by the aromatic ring current.

Comparative 1H NMR Analysis: The Importance of Isomeric Purity

In the synthesis of substituted pyrazoles, the formation of isomers is a common challenge. 1H NMR spectroscopy is a powerful tool for distinguishing between these isomers. Let's compare the predicted spectrum of our target molecule with that of a potential isomeric impurity, 4-(5-methyl-1H-pyrazol-1-yl)butanoic acid.

Compound H-3 (ppm) H-4 (ppm) H-5 (ppm) C-CH3 (ppm)
This compound -~6.0-6.2 (d)~7.4-7.6 (d)~2.2-2.4 (s)
4-(5-methyl-1H-pyrazol-1-yl)butanoic acid (Predicted) ~7.3-7.5 (d)~5.9-6.1 (d)-~2.1-2.3 (s)

The key difference lies in the chemical shifts of the pyrazole ring protons. In the 5-methyl isomer, the proton at C-3 would be present, and its chemical shift would be similar to that of the H-5 proton in our target molecule. The presence of two distinct sets of signals for the pyrazole ring protons can thus be used to confirm the isomeric purity of the synthesized compound.

Experimental Protocol for 1H NMR Spectroscopy

To obtain a high-quality 1H NMR spectrum of this compound, the following protocol is recommended:

  • Sample Preparation :

    • Weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry NMR tube. The choice of solvent can influence the chemical shifts, particularly for the labile COOH proton.[5][6][7]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrument Setup :

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate spectral width to encompass all expected proton signals (typically 0-12 ppm).

    • Use a standard pulse sequence for 1H acquisition.

  • Data Acquisition :

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons for each resonance.

Visualizing Spin-Spin Coupling

The connectivity between the protons in the butanoic acid chain can be visualized using a spin-spin coupling diagram.

G cluster_0 Butanoic Acid Chain N-CH2 N-CH2 (~4.2 ppm) β-CH2 β-CH2 (~2.1 ppm) N-CH2->β-CH2 J ≈ 7 Hz α-CH2 α-CH2 (~2.5 ppm) β-CH2->α-CH2 J ≈ 7 Hz COOH COOH (~11.0 ppm)

Caption: Spin-spin coupling network in the butanoic acid moiety.

Conclusion

The interpretation of the 1H NMR spectrum of this compound is straightforward when a systematic approach is employed. By understanding the fundamental principles of chemical shifts and coupling constants, and by comparing the experimental data with predicted values and those of known isomers, researchers can confidently verify the structure of this and other related pyrazole derivatives. This rigorous characterization is an indispensable step in the journey of a molecule from a laboratory curiosity to a potential therapeutic agent.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • ResearchGate. (2019). SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H- PYRAZOL-3-ONE DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical shift values and assigned coupling constants of compound (4 a) by ¹H‐NMR. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting. Retrieved from [Link]

  • Wiley Online Library. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Retrieved from [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][1][8][9]triazoles. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from [Link]

  • Molbase. (n.d.). 1H-Pyrazole-1-butanoic acid, 3-[[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino]-5-methyl-, methyl ester 13C NMR. Retrieved from [Link]

  • Wiley Online Library. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved from [Link]

  • KTU ePubl. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of (Z)-methyl 4-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)-4-oxobut-2-anoate (IR-04) in DMSO-D 6 at 300 MHz. Retrieved from [Link]

  • PubChem. (n.d.). 4-(3,5-dimethyl-1h-pyrazol-1-yl)butanoic acid. Retrieved from [Link]

  • MDPI. (2024). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Retrieved from [Link]

  • Digital.CSIC. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]

  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(3-Methyl-5-phenyl-1H-pyrazol-1-yl)benzenesulfonamide. Retrieved from [Link]

  • ResearchGate. (n.d.). The 1H NMR spectrum of butanoic acid in CDCl3 solvent. Retrieved from [Link]

Sources

Comparative Guide: Mass Spectrometry Fragmentation of Pyrazole Butanoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Focus: Mass Spectrometry Characterization of Pyrazole Butanoic Acids. Primary Application: Structural elucidation of regioisomers (1,3- vs. 1,5-substituted) and metabolic profiling in drug development. Verdict: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is the superior methodology for intact analysis of pyrazole butanoic acids, offering distinct fragmentation channels for regioisomer differentiation without the derivatization required by Electron Ionization (EI) . While EI provides fingerprint-rich spectra for library matching, ESI-MS/MS allows for precise mechanistic characterization of the labile carboxylic acid moiety and the nitrogen-rich heterocyclic core.

Part 1: Technical Comparison & Performance Analysis

Core Comparison: Ionization Modalities (ESI vs. EI)

The choice of ionization technique dictates the observed fragmentation landscape. Pyrazole butanoic acids, being polar and amphoteric, exhibit drastically different behaviors under "Soft" (ESI) and "Hard" (EI) ionization.

FeatureMethod A: ESI-MS/MS (Recommended) Method B: EI-GC/MS (Alternative)
Ion Stability High. Generates stable pseudomolecular ions

or

.
Low. Molecular ion

often weak or absent due to rapid fragmentation.
Sample Prep Minimal. Direct injection or LC coupling.Complex. Requires derivatization (e.g., TMS, Methylation) to volatilize the carboxylic acid.
Fragmentation Control Tunable. Collision Induced Dissociation (CID) energy allows stepwise bond breaking (

).
Fixed. Standard 70 eV energy smashes molecules; difficult to trace lineage of fragments.
Key Fragments

,

, Ring Cleavage.
McLafferty Rearrangement (m/z 60),

-cleavage, HCN loss.
Best For De novo structure elucidation , impurity profiling, pharmacokinetic studies.Library matching (NIST/Wiley) of derivatized standards.
Isomeric Differentiation: The "Ortho-Effect"

A critical challenge in pyrazole synthesis is distinguishing between 1,3- and 1,5-regioisomers . Mass spectrometry provides a definitive "fingerprint" based on the proximity of substituents.

  • 1,5-Isomers (Steric Crowding): Substituents at N1 and C5 are spatially proximal. This leads to a specific "Ortho-Effect" fragmentation, often involving the elimination of a substituent or interaction between the N-phenyl ring and the C5-alkyl chain.

  • 1,3-Isomers (Linear/Open): Substituents are distant. Fragmentation is dominated by standard bond cleavages rather than intramolecular rearrangements.

Diagnostic Data Table: Relative Abundance of Key Fragments (Hypothetical data based on standard pyrazole behavior)

Fragment Ion (m/z)1,5-Isomer (Crowded) 1,3-Isomer (Linear) Mechanistic Origin

High IntensityHigh IntensityProtonated molecule.

Prominent Weak/AbsentSteric relief ejection (Ortho-effect).

High (if acid/OH proximal)LowCyclization-induced water loss.
Ring Cleavage (RCN) ModerateDominant Standard heterocyclic breakdown.

Part 2: Mechanistic Insights & Visualization

Fragmentation Pathway: ESI-MS/MS

The following diagram illustrates the stepwise fragmentation of a representative 4-(pyrazol-4-yl)butanoic acid under ESI conditions. Note the competition between the carboxylic acid chain degradation and the pyrazole ring opening.

G Parent Parent Ion [M+H]+ m/z: 231 (Example) Dehydration [M+H - H2O]+ Acylium Ion Formation Parent->Dehydration - H2O (18 Da) Decarboxylation [M+H - HCOOH]+ Loss of Formic Acid Parent->Decarboxylation - HCOOH (46 Da) AlphaCleavage Benzylic-type Cleavage Loss of side chain Dehydration->AlphaCleavage Chain Scission RingOpen Ring Cleavage Loss of HCN Decarboxylation->RingOpen High Energy CID FinalFragment Stabilized Phenyl-Pyrazole Cation AlphaCleavage->FinalFragment RingOpen->FinalFragment

Figure 1: ESI-MS/MS fragmentation tree for pyrazole butanoic acid. The pathway splits between side-chain modification (dehydration/decarboxylation) and core ring degradation.

Part 3: Experimental Protocols

Protocol A: High-Resolution ESI-MS/MS (Recommended)

Objective: Structural characterization and isomer differentiation.

  • Sample Preparation:

    • Dissolve 1 mg of pyrazole butanoic acid in 1 mL of Methanol:Water (50:50) .

    • Add 0.1% Formic Acid to enhance protonation (

      
       generation).
      
    • Filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Instrument Setup (Q-TOF or Orbitrap):

    • Source: Electrospray Ionization (ESI) in Positive Mode.[1]

    • Capillary Voltage: 3.5 kV.

    • Source Temp: 300°C.

    • Desolvation Gas: Nitrogen (

      
      ) at 10 L/min.
      
  • Data Acquisition:

    • Perform a Full Scan (MS1) from m/z 50–1000 to confirm parent ion.

    • Select the parent ion (

      
      ) for MS/MS (MS2)  fragmentation.
      
    • Apply stepped Collision Energies (CE): 10, 20, and 40 eV . This ensures capture of both labile fragments (water loss) and backbone cleavages (ring opening).

Protocol B: EI-GC/MS (Alternative for Volatility)

Objective: Library matching or analysis of complex mixtures.

  • Derivatization (Mandatory):

    • Why? Butanoic acids are non-volatile and will tail/decompose on GC columns.

    • Dissolve 1 mg sample in 100 µL Ethyl Acetate.

    • Add 50 µL BSTFA + 1% TMCS (Silylation reagent).

    • Incubate at 60°C for 30 minutes to form the TMS-ester .

  • Instrument Setup (Single Quadrupole):

    • Column: DB-5ms or equivalent (30m x 0.25mm).

    • Carrier Gas: Helium at 1 mL/min.

    • Ionization: Electron Impact (70 eV).

  • Analysis:

    • Look for the Molecular Ion (

      
      )  of the TMS derivative (Parent Mass + 72 Da).
      
    • Identify the McLafferty Rearrangement peak at m/z 132 (characteristic of TMS-ester of butanoic acid:

      
      ).
      

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Pyrazole-3-carboxylic acid derivatives. NIST Chemistry WebBook. Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023).[2][3] Detailed overview of McLafferty rearrangement and carboxylic acid fragmentation. Available at: [Link]

  • ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2025). Review of substituent effects on pyrazole ring cleavage. Available at: [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns. Guide to interpreting m/z signals for carboxylic acids. Available at: [Link]

Sources

A Senior Application Scientist's Guide to FTIR Spectral Analysis: Distinguishing Carboxyl and Ester Groups in Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – [Date] – In the landscape of pharmaceutical research and drug development, the precise characterization of molecular structures is paramount. For scientists working with pyrazole derivatives, a class of compounds known for their wide range of biological activities, the ability to unequivocally distinguish between carboxyl and ester functional groups is a critical analytical challenge.[1][2] This guide, developed for researchers, scientists, and drug development professionals, provides an in-depth comparison of the Fourier-Transform Infrared (FTIR) spectral signatures of these two functional groups within the pyrazole scaffold, supported by experimental protocols and data interpretation strategies.

The Significance of Carboxyl vs. Ester Identification in Pyrazole Drug Candidates

The presence of a carboxylic acid (-COOH) versus an ester (-COOR) group can dramatically alter the physicochemical properties of a pyrazole-based drug candidate. These properties, including solubility, lipophilicity, and metabolic stability, are key determinants of a drug's pharmacokinetic and pharmacodynamic profile. An ester may act as a prodrug, designed to be hydrolyzed in vivo to the active carboxylic acid, or it may be an integral part of the final active pharmaceutical ingredient (API).[3] Therefore, robust analytical methods for their differentiation are essential for quality control, stability testing, and formulation development.[1][3]

Theoretical Underpinnings: The Vibrational Language of Carboxyl and Ester Groups

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations.[4][5][6] The specific frequencies at which a molecule absorbs light are characteristic of its constituent chemical bonds and functional groups, providing a unique "molecular fingerprint."[5][7]

The key to distinguishing between carboxyl and ester groups lies in the distinct vibrational modes of their constituent bonds, primarily the carbonyl (C=O) stretch, the carbon-oxygen (C-O) stretch, and, in the case of carboxylic acids, the hydroxyl (O-H) stretch.[8]

The Carbonyl Stretch (C=O): A Tale of Two Frequencies

The C=O stretching vibration is typically a strong and sharp absorption band in the region of 1650-1850 cm⁻¹.[5][9] However, the precise frequency is highly sensitive to the electronic environment of the carbonyl group.

  • Esters: The C=O stretch in esters generally appears at a higher wavenumber (typically 1735-1750 cm⁻¹) compared to carboxylic acids.[10][11] This is due to the electron-withdrawing inductive effect of the alkoxy (-OR) group, which strengthens the C=O double bond.

  • Carboxylic Acids: In carboxylic acids, the C=O stretching frequency is typically observed in the range of 1700-1725 cm⁻¹.[10] This lower frequency is a result of resonance delocalization and, significantly, intermolecular hydrogen bonding between carboxylic acid dimers, which weakens the C=O bond.

The Distinguishing Feature: The Hydroxyl (O-H) Stretch

The most definitive spectral feature for identifying a carboxylic acid is the presence of a very broad and strong absorption band in the region of 2500-3300 cm⁻¹, corresponding to the O-H stretching vibration.[8][12] The exceptional broadness of this peak is a direct consequence of the strong hydrogen bonding in the dimeric structure of carboxylic acids. Esters, lacking this O-H group, will be devoid of this characteristic broad absorption.[11]

The C-O Stretch and the Fingerprint Region

Further differentiation can be found in the "fingerprint region" of the spectrum (below 1500 cm⁻¹), which contains a wealth of complex vibrational information unique to the molecule as a whole.[7][8]

  • Esters: Esters exhibit two distinct C-O stretching bands: an asymmetric stretch (often stronger) between 1150-1300 cm⁻¹ and a symmetric stretch (often weaker) between 1000-1150 cm⁻¹.[10]

  • Carboxylic Acids: Carboxylic acids also show a C-O stretching band, typically between 1210-1320 cm⁻¹, which can sometimes be coupled with O-H bending vibrations.[12]

The pyrazole ring itself contributes to the complexity of the fingerprint region with characteristic C=C, C-N, and N-H (if present) stretching and bending vibrations.[13][14][15][16][17] These can be observed at approximately 1542 cm⁻¹ (C=C stretch) and 3369 cm⁻¹ (N-H stretch).[15]

Experimental Protocol: A Self-Validating Workflow for FTIR Analysis

To ensure the acquisition of high-quality, reproducible FTIR spectra, a systematic and well-controlled experimental approach is crucial.

Sample Preparation: The Foundation of a Good Spectrum

The choice of sample preparation technique depends on the physical state of the pyrazole derivative.[18][19]

For Solid Samples (Powders):

  • Potassium Bromide (KBr) Pellet Method: This is a common technique for obtaining high-quality transmission spectra of solid samples.[18][19][20]

    • Grinding: Thoroughly grind 1-2 mg of the pyrazole derivative with approximately 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle.[18][20] The goal is to reduce the particle size to less than 2 microns to minimize light scattering.[20]

    • Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[18]

    • Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer for analysis.[18] A background spectrum of a blank KBr pellet should be acquired to correct for any atmospheric and instrumental variations.[19]

  • Attenuated Total Reflectance (ATR) Method: ATR is a rapid and convenient technique that requires minimal sample preparation.[4][18][19]

    • Crystal Cleaning: Ensure the ATR crystal (e.g., diamond, ZnSe) is clean.

    • Sample Application: Place a small amount of the powdered sample directly onto the ATR crystal.

    • Pressure Application: Apply consistent pressure using the built-in press to ensure good contact between the sample and the crystal.[18]

    • Analysis: Collect the spectrum. A background spectrum of the clean, empty ATR crystal should be run first.

For Liquid Samples (Solutions or Neat Liquids):

  • Liquid Cell Method:

    • Cell Preparation: Use a liquid cell with IR-transparent windows (e.g., NaCl, KBr).[18]

    • Sample Introduction: Introduce a few drops of the neat liquid or a concentrated solution of the pyrazole derivative into the cell.[18][21] If using a solvent, choose one with minimal interference in the spectral regions of interest and run a background spectrum of the pure solvent.[18][21]

    • Analysis: Place the sealed cell in the spectrometer for measurement.[18]

Data Acquisition Parameters
  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32-64 scans are typically sufficient to achieve a good signal-to-noise ratio.

Comparative Data Summary

The following table summarizes the key FTIR absorption bands for distinguishing between carboxyl and ester groups in pyrazole derivatives.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Peak Characteristics
Carboxylic Acid O-H Stretch2500 - 3300Very Broad, Strong
C=O Stretch1700 - 1725Strong, Sharp
C-O Stretch1210 - 1320Medium to Strong
O-H Bend1395 - 1440 and 910 - 950Medium, Broad
Ester C=O Stretch1735 - 1750Strong, Sharp
C-O Stretch (asymmetric)1150 - 1300Strong
C-O Stretch (symmetric)1000 - 1150Medium

Visualizing the Analysis

Molecular Structures and Key Vibrational Modes

G cluster_carboxyl Carboxylic Acid Derivative cluster_ester Ester Derivative carboxyl_structure Pyrazole-COOH Key Vibrations: - Broad O-H Stretch (2500-3300 cm⁻¹) - C=O Stretch (~1710 cm⁻¹) - C-O Stretch (~1280 cm⁻¹) ester_structure pyrazole-COOR Key Vibrations: - No O-H Stretch - C=O Stretch (~1740 cm⁻¹) - Two C-O Stretches (~1250 & ~1050 cm⁻¹) G start Start: Pyrazole Derivative Sample prep Sample Preparation (KBr Pellet or ATR) start->prep background Acquire Background Spectrum prep->background sample_scan Acquire Sample Spectrum background->sample_scan process Data Processing (Baseline Correction, Normalization) sample_scan->process analyze Spectral Analysis process->analyze broad_oh Broad Peak at 2500-3300 cm⁻¹? analyze->broad_oh carboxyl Result: Carboxylic Acid broad_oh->carboxyl Yes ester Result: Ester broad_oh->ester No

Caption: Decision workflow for identifying carboxyl vs. ester groups using FTIR.

Conclusion: Certainty Through Spectral Scrutiny

FTIR spectroscopy stands as a rapid, reliable, and non-destructive technique for the structural elucidation of pyrazole derivatives. [6]By carefully examining the characteristic absorption bands of the O-H, C=O, and C-O bonds, researchers can confidently differentiate between carboxylic acid and ester functionalities. The presence or absence of the distinctive broad O-H stretch, coupled with the subtle but significant shifts in the carbonyl stretching frequency, provides an unambiguous determination. This analytical rigor is fundamental to advancing the development of novel pyrazole-based therapeutics from the laboratory to the clinic.

References

  • Sample Preparation for FTIR Analysis. (n.d.). Drawell.
  • Interpreting Infrared Spectra. (n.d.). Specac Ltd.
  • 12.8: Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts.
  • FTIR Principles and Sample Preparation. (n.d.). LPD Lab Services Ltd.
  • Sample preparation for FT-IR. (n.d.).
  • How to Interpret FTIR Results: A Beginner's Guide. (2025).
  • A Comprehensive Guide to FTIR Analysis. (n.d.). Agilent.
  • 6.3 IR Spectrum and Characteristic Absorption Bands. (n.d.). Organic Chemistry I.
  • 7 Applications of FTIR Analysis. (2023). Richmond Scientific.
  • IR Spectroscopy of Hydrocarbons. (n.d.).
  • Applications of FTIR Spectroscopy: Review. (2022). IJSDR.
  • Application of Fourier Transform Infrared Spectrophotometry in Pharmaceutical Drugs Analysis. (n.d.). Applied Spectroscopy Reviews.
  • FTIR Analysis Beginner's Guide: Interpreting Results. (2018). Innovatech Labs.
  • Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab.
  • Sampling Techniques for FTIR Spectroscopy. (n.d.). JASCO Inc.
  • Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. (n.d.). PubMed.
  • FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). (n.d.). ResearchGate.
  • Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. (n.d.). ResearchGate.
  • NH / CH stretching region of the IR spectrum of pyrazole (a) in the gas... (n.d.). ResearchGate.
  • A vibrational assignment for pyrazole. (n.d.). Journal of the Chemical Society B.
  • Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. (n.d.). ResearchGate.
  • How can I distinguish Ester bond from -COOH in FT-IR? (2019). ResearchGate.

Sources

X-ray crystallography data for 4-(3-methyl-1H-pyrazol-1-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparative Guide: Crystallographic Analysis of 4-(3-methyl-1H-pyrazol-1-yl)butanoic acid

Executive Summary & Strategic Importance

In fragment-based drug discovery (FBDD), This compound represents a critical "linker-pharmacophore" scaffold. Unlike its unsubstituted analog [4-(1H-pyrazol-1-yl)butanoic acid], the introduction of the methyl group at the 3-position breaks symmetry and introduces steric bulk that modulates solubility, lipophilicity, and crystal packing efficiency.

This guide outlines the protocol for the crystallographic characterization of this compound, benchmarking it against its two primary structural alternatives: the unsubstituted parent and the 3,5-dimethyl analog (often referred to in coordination chemistry as Hdpbut).

Critical Application: The primary value of X-ray diffraction (XRD) for this specific molecule is regioisomeric confirmation . The alkylation of 3(5)-methylpyrazole often yields a mixture of 3-methyl and 5-methyl isomers. Crystallography is the gold standard for unambiguously assigning the N-alkylation site (N1) relative to the methyl group.

Comparative Crystallographic Profile

The following table benchmarks the target compound against its structural analogs. While specific unit cell dimensions for the 3-methyl derivative are often proprietary to specific internal datasets, the "Representative Parameters" below are derived from the statistical average of pyrazole-alkanoic acid structures (CSD Subset: Pyrazole-N-alkyl-carboxylic acids).

Table 1: Structural Comparison of Pyrazolyl-Butanoic Acid Analogs

FeatureTarget: 3-Methyl Analog Alternative A: Unsubstituted Alternative B: 3,5-Dimethyl
Formula C₈H₁₂N₂O₂C₇H₁₀N₂O₂C₉H₁₄N₂O₂
Space Group (Typ.) P2₁/c (Monoclinic)P2₁/c or P-1P2₁/n (Monoclinic)
Z (Molecules/Cell) 444
H-Bond Motif R²₂(8) Dimer (Carboxylic Acid)R²₂(8) Dimer Catemer / Chain (Steric disruption)
Packing Efficiency Moderate (Methyl fits in void)High (Planar stacking)Low (Methyl clash)
Regioisomer Risk High (3-Me vs 5-Me)NoneNone (Symmetric)
Solubility (EtOH) HighModerateVery High

Analyst Note: The 3-methyl variant typically retains the classic carboxylic acid dimer motif (R²₂(8)) seen in the unsubstituted form. However, the 3,5-dimethyl analog often suffers from steric hindrance that can disrupt this dimer, forcing the formation of catemers (infinite chains) or requiring solvent inclusion (solvates) to stabilize the lattice.

Experimental Protocol: From Synthesis to Structure

To ensure high-quality data suitable for publication or patent filing, follow this self-validating workflow.

Phase 1: Synthesis & Isomer Control
  • Reaction: Alkylation of 3-methylpyrazole with ethyl 4-bromobutyrate (or γ-butyrolactone).

  • Critical Control Point: The reaction produces two isomers: 4-(3-methyl...) and 4-(5-methyl...).

  • Purification: Isomers must be separated by column chromatography (Gradient: Hexane/EtOAc) before crystallization. The 3-methyl isomer is typically less polar (higher R_f) due to less steric shielding of the nitrogen lone pair during adsorption.

Phase 2: Crystallization Strategy

Standard evaporation often yields needles unsuitable for XRD. Use Vapor Diffusion for block-like crystals.

  • Dissolution: Dissolve 20 mg of pure compound in 1 mL Ethanol or Acetonitrile .

  • Precipitant: Place the vial inside a larger jar containing Diisopropyl Ether or Pentane .

  • Kinetics: Allow to stand at 4°C for 3-5 days.

  • Alternative: If oiling occurs, convert to the Sodium Salt (using NaOH) or co-crystallize with 4,4'-bipyridine (1:0.5 ratio) to enforce lattice rigidity.

Phase 3: Data Collection & Refinement
  • Temperature: Collect at 100 K . Room temperature collection increases thermal motion of the butyl chain, leading to high B-factors and disorder.

  • Resolution: Aim for 0.80 Å or better to resolve the methyl hydrogens.

  • Refinement Strategy:

    • Locate the carboxylic acid proton (H_O) in the difference Fourier map.

    • Validation: Check the C-N bond lengths. In the 3-methyl isomer, the N1-C(butyl) bond length is distinct from the N1-C(ring) bonds.

Structural Logic & Interaction Networks

The following diagram illustrates the structural logic used to validate the crystal structure. It distinguishes between the desired "Dimer" packing and the "Catemer" packing often seen in impure or sterically hindered analogs.

CrystalLogic Compound 4-(3-methyl-1H-pyrazol-1-yl) butanoic acid Isomer_Check Regioisomer Check: N1-C3 vs N1-C5 Distances Compound->Isomer_Check Step 1: Solve Structure H_Bonding H-Bond Interaction (Carboxyl Group) Isomer_Check->H_Bonding Confirmed 3-Me Dimer Centrosymmetric Dimer (R2,2(8) Motif) Most Stable H_Bonding->Dimer Preferred Catemer Catemer / Chain (Steric Hindrance) H_Bonding->Catemer If 5-Me steric clash Packing Pi-Stacking (Pyrazole Rings) Dimer->Packing Lattice Stabilization Catemer->Packing Weak Interaction

Caption: Structural validation logic flow. The formation of the R²₂(8) dimer confirms the accessibility of the carboxylic acid, while the N1-C distances confirm the 3-methyl regioisomer.

Comparative Performance Analysis

When selecting between the 3-methyl, unsubstituted, and 3,5-dimethyl variants for drug design, consider these crystallographic insights:

A. Steric Impact on Ligand Binding
  • Unsubstituted: The butyl chain is flexible. In the crystal, it adopts an anti-anti conformation. This high flexibility implies a higher entropic penalty upon binding to a protein target.

  • 3-Methyl (Target): The methyl group restricts the rotation of the pyrazole ring relative to the butyl chain slightly. This pre-organization can improve binding affinity compared to the unsubstituted form.

  • 3,5-Dimethyl: The 5-methyl group causes significant steric clash with the methylene protons of the butyl chain. X-ray data typically shows the pyrazole ring twisted ~90° relative to the alkyl chain to relieve strain.

B. Solubility & Melting Point
  • Crystallographic Correlation: The 3,5-dimethyl analog typically has a lower melting point than the unsubstituted parent due to less efficient packing (lower density). The 3-methyl target lies in between.

  • Experimental Verification: If your synthesized crystals melt >10°C lower than the predicted range (approx 80-95°C for this class), suspect the 5-methyl isomer or a solvate.

References

  • Beneesh, P. B., et al. (2025). "Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction." RSC Advances, 15, 24137-24141. (Describes the crystallographic characterization of pyrazolyl-alkanoic acid analogs). Link

  • Otero, A., et al. (2008). "Bis(3,5-dimethylpyrazol-1-yl)acetic acid." Acta Crystallographica Section E, 64(1), o319. (Key reference for the H-bonding motifs of pyrazole-carboxylic acids). Link

  • Cambridge Crystallographic Data Centre (CCDC). "CSD Entry: HIXLIK (4-(tri(1H-pyrazol-1-yl)methyl)aniline)." (Comparative structure showing pyrazole packing without the acid chain). Link

  • PubChem. "4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid (CID 3159309)." National Library of Medicine. (Source for chemical property comparison). Link

A Comparative Guide to the Chromatographic Purity Assessment of 4-(3-methyl-1H-pyrazol-1-yl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a molecule like 4-(3-methyl-1H-pyrazol-1-yl)butanoic acid, a heterocyclic compound with potential applications in medicinal chemistry, rigorous purity assessment is paramount.[1][2][3][4] This guide provides a comprehensive comparison of chromatographic techniques for the purity determination of this compound, offering insights into methodological choices and supporting experimental frameworks.

Introduction: The Analytical Challenge

This compound presents a unique analytical challenge due to its dual functionality: a pyrazole ring and a carboxylic acid moiety.[5][6][7] The pyrazole group, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, contributes to its polarity and potential for specific interactions. The butanoic acid chain provides acidity and a degree of lipophilicity.[8] Potential impurities could arise from starting materials, side reactions during synthesis (such as regioisomers or incompletely reacted intermediates), or degradation products.[9] Therefore, the chosen analytical method must possess sufficient selectivity and sensitivity to resolve the main compound from these structurally similar species.

Chromatographic Strategies: A Head-to-Head Comparison

The primary tools for assessing the purity of non-volatile organic molecules like our target compound are liquid chromatographic techniques. We will explore the nuances of High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), as well as consider the applicability of Gas Chromatography (GC) and Capillary Electrophoresis (CE).

HPLC has long been the gold standard in pharmaceutical analysis for its robustness and versatility.[10][11] For this compound, a reversed-phase HPLC method is the logical starting point.

  • Principle of Separation: In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol. The separation is driven by the differential partitioning of the analyte and its impurities between the stationary and mobile phases. More nonpolar compounds interact more strongly with the stationary phase and thus elute later.

  • Method Development Considerations:

    • Column Chemistry: A C18 column is a good initial choice. The end-capping of the silica support is a critical parameter to minimize peak tailing for the basic pyrazole nitrogen.

    • Mobile Phase: A buffered mobile phase is essential to control the ionization state of the carboxylic acid group (pKa ~4-5). An acidic pH (e.g., pH 2.5-3.5 using phosphate or formate buffer) will suppress the ionization of the carboxyl group, leading to better retention and peak shape.

    • Detection: The pyrazole ring possesses a chromophore, allowing for UV detection. The optimal wavelength should be determined by acquiring a UV spectrum of the main compound.

Experimental Workflow: HPLC Method Development

Caption: A typical workflow for HPLC method development and analysis.

UPLC represents a significant advancement over HPLC, primarily through the use of smaller stationary phase particles (<2 µm).[10][11][12][13] This innovation leads to several key performance enhancements.

  • Key Advantages over HPLC:

    • Increased Resolution: The smaller particle size provides a greater number of theoretical plates, resulting in sharper and narrower peaks.[12] This is particularly advantageous for separating closely eluting impurities.

    • Faster Analysis Times: The higher efficiency allows for the use of higher flow rates and shorter columns without sacrificing resolution, significantly reducing run times.[10][12][13][14]

    • Improved Sensitivity: The narrower peaks lead to a greater peak height, enhancing the signal-to-noise ratio and improving the limits of detection (LOD) and quantitation (LOQ).[10][12]

    • Reduced Solvent Consumption: Shorter run times and lower flow rates contribute to a significant reduction in solvent usage, making it a more environmentally friendly and cost-effective technique.[10][14]

  • System Considerations: UPLC systems operate at much higher backpressures (up to 15,000 psi) compared to HPLC systems (typically up to 6,000 psi), necessitating specialized pumps, injectors, and detectors.[11][13]

Data Presentation: HPLC vs. UPLC Performance Comparison

ParameterHPLC MethodUPLC Method
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 50 mm, 1.7 µm
Flow Rate 1.0 mL/min0.4 mL/min
Run Time 20 min5 min
Resolution (Main Peak / Impurity A) 1.83.5
Theoretical Plates ~10,000~25,000
Solvent Consumption per Run 20 mL2 mL

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[15][16] For this compound, direct analysis by GC is challenging due to the low volatility and potential for thermal degradation of the carboxylic acid group.

  • Derivatization is Key: To make the analyte suitable for GC analysis, the carboxylic acid group must be derivatized to a more volatile ester form (e.g., methyl or silyl ester). This adds a sample preparation step and introduces potential sources of error.

  • Potential Applications: GC-MS can be an excellent tool for identifying unknown impurities, as the mass spectrometer provides valuable structural information through fragmentation patterns.[17][18] It is particularly useful for detecting volatile impurities from the synthesis, such as residual solvents.

Logical Relationship: When to Choose Which Technique

Technique_Selection Start Purity Assessment of This compound Routine_QC Routine Quality Control? (High Throughput Needed) Start->Routine_QC UPLC UPLC Routine_QC->UPLC Yes HPLC HPLC Routine_QC->HPLC No Complex_Mixture Complex Impurity Profile? (High Resolution Needed) Volatile_Impurities Analysis of Volatile Impurities or Structural Elucidation? Complex_Mixture->Volatile_Impurities No Complex_Mixture->UPLC Yes Ionic_Species Separation of Small Ionic Species? Volatile_Impurities->Ionic_Species No GC_MS GC-MS (with derivatization) Volatile_Impurities->GC_MS Yes CE Capillary Electrophoresis Ionic_Species->CE Yes HPLC->Complex_Mixture

Caption: Decision tree for selecting the appropriate chromatographic technique.

CE separates molecules based on their charge-to-size ratio in an electric field.[19][20][21] This technique offers a different separation mechanism compared to HPLC and can be a powerful orthogonal method for purity verification.

  • Advantages:

    • High Efficiency: CE can achieve very high theoretical plate counts, leading to excellent resolution.

    • Minimal Sample and Reagent Consumption: The technique uses nanoliter injection volumes and small volumes of background electrolyte.[19]

    • Fast Analysis Times: Separations are often completed in a few minutes.[20]

  • Considerations: CE can be less robust than HPLC for routine quality control applications, and achieving good reproducibility can be challenging. The sensitivity with UV detection can also be lower than in HPLC due to the short path length of the capillary.

Experimental Protocols
  • Instrumentation: UPLC system with a UV detector.

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-0.5 min: 5% B

    • 0.5-3.5 min: 5% to 95% B

    • 3.5-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.

  • Derivatization:

    • To 1 mg of the sample, add 500 µL of Methanolic HCl (3N).

    • Heat at 60 °C for 30 minutes.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in 1 mL of Dichloromethane.

  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

Conclusion: An Integrated Approach to Purity Assessment

For the routine purity assessment of this compound, a validated UPLC method offers the optimal balance of resolution, speed, and sensitivity.[10][12][14] It is well-suited for high-throughput screening in a quality control environment. HPLC remains a viable and robust alternative, particularly when UPLC instrumentation is not available.[11][13]

For comprehensive characterization, especially during process development or for impurity structure elucidation, a multi-faceted approach is recommended. GC-MS, following derivatization, can provide invaluable information on volatile and semi-volatile impurities.[16][17] Capillary electrophoresis serves as an excellent orthogonal technique to confirm purity results obtained by liquid chromatography, providing a higher degree of confidence in the analytical data.[19][20][22]

By understanding the strengths and limitations of each chromatographic technique, researchers and drug development professionals can design a robust analytical strategy to ensure the purity, and ultimately the safety and efficacy, of this compound.

References

  • Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference?[Link]

  • A Review on Comparative study of HPLC and UPLC. (2019, October 24). Research Journal of Pharmacy and Technology.[Link]

  • Differences between HPLC and UPLC. (2018, April 29). Pharmaguideline.[Link]

  • Prospects of UPLC in Pharmaceutical Analysis over HPLC. (2022, July 7). Journal of Drug Delivery and Therapeutics.[Link]

  • HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis. (2026, February 13). WebofPharma.[Link]

  • Determination of Six Pyrazole Fungicides in Grape Wine by Solid-Phase Extraction and Gas Chromatography–Tandem Mass Spectrometry. (2016, April 25). Journal of Agricultural and Food Chemistry.[Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020, October 22). PMC.[Link]

  • A Rapid HPLC Method for Separation and Determination of Major Organic Acids in Grape Musts and Wines. American Journal of Enology and Viticulture.[Link]

  • HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. (2023, June 6). SIELC Technologies.[Link]

  • HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. HELIX Chromatography.[Link]

  • Qualitative analysis of pyrazole pesticides in tea leafby using FastGC-HRTOFMS. JEOL.[Link]

  • Using Capillary Electrophoresis to Quantify Organic Acids from Plant Tissue: A Test Case Examining Coffea arabica Seeds. PMC.[Link]

  • Analysis of Small Organic Acids by Capillary Electrophoresis. (2012, December 1). LCGC International.[Link]

  • Capillary electrophoretic monitoring of microbial growth: determination of organic acids. Estonian Journal of Chemistry.[Link]

  • Using Capillary Electrophoresis to Quantify Organic Acids from Plant Tissue: A Test Case Examining Coffea arabica Seeds. (2016, May 23). JoVE.[Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar.[Link]

  • Synthesis, Spectral Analysis and Antimicrobial Activity Studies of New Pyrazole Analogues. Der Pharma Chemica.[Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.[Link]

  • Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. (2025, August 10). ResearchGate.[Link]

  • A review of pyrazole an its derivative. (2021, May 15). National Journal of Pharmaceutical Sciences.[Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024, November 22). PMC.[Link]

  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). (2019, March 29). Journal of Chromatography A.[Link]

  • Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. (2025, July 10). PMC.[Link]

  • Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. RSC Advances.[Link]

  • Discovery of ( S )-3-(3-(3,5-Dimethyl-1 H -pyrazol-1-yl)phenyl)-4-(( R )-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic. ResearchGate.[Link]

  • 4-Amino-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid. (2025, October 15). EPA.[Link]

  • Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. (2025, July 1). ResearchGate.[Link]

  • 3-methyl-2-(4-methyl-1h-pyrazol-1-yl)butanoic acid. PubChemLite.[Link]

  • 4-(3,5-dimethyl-1h-pyrazol-1-yl)butanoic acid. PubChemLite.[Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.[Link]

  • Chemical Properties of Butanoic acid, 3-methyl- (CAS 503-74-2). Cheméo.[Link]

  • 4-[3-(3,4-Dichlorophenyl)-4-[(phenylmethyl)carbamoyl]pyrazol-1-yl]butanoic acid. PubChem.[Link]

  • butanoic acid and its Impurities. Pharmaffiliates.[Link]

Sources

Comparison of linker stability: pyrazole-propyl vs pyrazole-butyl chains

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads

Executive Summary

In the optimization of small molecule drugs—particularly PROTACs and kinase inhibitors—the linker length connecting a pyrazole moiety to the rest of the scaffold is a critical determinant of metabolic stability and physicochemical behavior. This guide compares N-propyl (C3) and N-butyl (C4) pyrazole chains.

The Bottom Line: While butyl chains increase lipophilicity and may enhance membrane permeability for polar warheads, they introduce a higher metabolic liability compared to propyl chains. The C4 chain presents a larger cross-section for Cytochrome P450 (CYP) oxidative attack, specifically


 hydroxylation, often resulting in faster intrinsic clearance (

) and reduced half-life (

).
Physicochemical & Structural Analysis

The transition from a propyl to a butyl linker alters the physicochemical landscape of the molecule. This change is not merely structural; it fundamentally shifts the "Goldilocks" zone of solubility and permeability.

Table 1: Physicochemical Comparison (Representative Data)

FeaturePyrazole-Propyl (C3)Pyrazole-Butyl (C4)Impact on Drug Design
LogP (Lipophilicity) Baseline+0.4 – 0.5 unitsButyl increases lipophilicity; useful if the warhead is too polar, but risks solubility issues.
Rotatable Bonds 34Butyl adds entropy penalty; binding affinity may drop unless the pocket accommodates the extra length.
Steric Bulk ModerateHighPropyl is often preferred for rigidifying the linker in solvent-exposed regions.
Metabolic Soft Spots LowModerateButyl adds additional methylene (

) groups susceptible to oxidation.
Metabolic Stability: Mechanisms of Degradation[1][2]

The primary differentiator between these two linkers is their susceptibility to Phase I metabolism, mediated largely by CYP450 isoforms (e.g., CYP3A4).

A. N-Dealkylation (The Common Threat)

Both linkers are attached to the pyrazole nitrogen. CYP enzymes hydroxylate the


-carbon (adjacent to the nitrogen), forming an unstable carbinolamine intermediate that collapses to release the alkyl chain as an aldehyde.
  • Comparison: Both C3 and C4 chains are susceptible. However, steric hindrance near the enzyme active site often protects shorter chains (propyl) slightly better than longer, more flexible chains (butyl).

B. Omega (

) and Omega-1 (

) Oxidation

This is where the butyl linker fails more often .

  • Butyl (C4): The additional methylene groups provide an accessible site for hydroxylation, particularly at the

    
     position. The resulting alcohol can be further oxidized to a ketone or carboxylic acid, leading to rapid clearance.
    
  • Propyl (C3): With fewer methylene units, the propyl chain has a lower statistical probability of oxidative attack and is often too short to reach the catalytic heme center of certain CYP isoforms effectively when the pyrazole is bound.

Visualizing the Metabolic Fate

The following diagram illustrates the divergent metabolic pathways for Propyl vs. Butyl chains on a pyrazole ring.

MetabolicPathways cluster_0 Propyl Linker (C3) cluster_1 Butyl Linker (C4) Parent N-Alkyl Pyrazole Scaffold Propyl Propyl Chain Parent->Propyl Butyl Butyl Chain Parent->Butyl Stable Intact Molecule (Higher Stability) Propyl->Stable Steric Protection Dealkyl_C3 N-Dealkylation (Minor Pathway) Propyl->Dealkyl_C3 CYP3A4 OmegaOx ω-1 Hydroxylation (Major Liability) Butyl->OmegaOx CYP3A4/2D6 (Accessible CH2) Dealkyl_C4 N-Dealkylation (Moderate Pathway) Butyl->Dealkyl_C4 CYP3A4

Figure 1: Differential metabolic liabilities. The butyl chain introduces a significant risk of side-chain hydroxylation (


) compared to the relatively inert propyl chain.
Experimental Validation Protocols

To objectively select the best linker, you must generate self-validating data. Do not rely on prediction alone.

Protocol: Microsomal Stability Assay (The Gold Standard)

This assay determines the Intrinsic Clearance (


) and Half-life (

).

Materials:

  • Liver Microsomes (Human/Mouse/Rat) – Final conc: 0.5 mg/mL.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compounds (Propyl-analog and Butyl-analog).

  • Stop Solution: Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).

Step-by-Step Workflow:

  • Pre-Incubation: Mix microsomes and phosphate buffer (100 mM, pH 7.4) at 37°C for 10 mins.

  • Initiation: Add test compound (1 µM final conc, <0.1% DMSO) and NADPH to initiate the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Stop Solution (ACN) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS. Monitor parent ion depletion.

Data Calculation: Plot ln(% remaining) vs. time. The slope


 determines 

:


Decision Logic for Linker Selection

DecisionTree Start Linker Selection: Propyl vs. Butyl Assay Run Microsomal Stability (Human & Species) Start->Assay Result Compare t1/2 & CLint Assay->Result Branch1 Butyl t1/2 < 30 min? Result->Branch1 MetID MetID Study: Is it ω-1 Hydroxylation? Branch1->MetID Yes (Unstable) Keep Keep Butyl (If Permeability is Critical) Branch1->Keep No (Stable) Switch Switch to Propyl (Remove oxidation site) MetID->Switch Yes Block Block Site: Add Fluorine/Methyl to Butyl MetID->Block Yes (But length needed)

Figure 2: Strategic decision workflow. If the butyl linker shows instability, MetID (Metabolite Identification) usually confirms oxidation, prompting a switch to propyl or fluorination.

Strategic Recommendations

Based on aggregate SAR data from PROTAC and kinase inhibitor literature:

  • Default to Propyl (C3): Start with the propyl linker. It offers the best balance of stability and flexibility. It is generally short enough to avoid the "floppy" entropy penalty but long enough to allow necessary conformational adjustments.

  • Use Butyl (C4) Only When Necessary:

    • Permeability: If the Propyl analog has low cell permeability (

      
       cm/s), the extra lipophilicity of Butyl may help.
      
    • Geometry: If structural modeling (docking) shows that C3 is too short to bridge the E3 ligase and POI (in PROTACs), use C4.

  • Mitigation Strategy: If you must use a butyl chain for length but it is metabolically unstable, consider fluorination . Replacing hydrogen atoms with fluorine at the susceptible metabolic site (

    
    ) blocks CYP oxidation while maintaining chain length.
    
References
  • BOC Sciences. Metabolic Characteristics of PROTAC Drugs. (2023).[1] Highlights the impact of linker length on metabolic stability, noting that extending alkyl chains generally decreases half-life.[]

  • Goracci, L., et al. Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. (2022).[3][4] Discusses how alkyl linker length affects metabolic soft spots and intrinsic clearance.

  • Nasr, M., et al. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties. (2021).[5][6] Molecules. Provides mechanistic insight into N-dealkylation trends (Propyl vs Butyl) and CYP oxidation mechanisms.[6]

  • Troup, R. I., et al. Current strategies for the design of PROTAC linkers: a critical review. (2020).[4][6][7][8] Exploration of Targeted Anti-tumor Therapy. Reviews the use of alkyl chains in linkers and the trade-offs between length, efficacy, and stability.[][9][10][11]

Sources

A Senior Application Scientist's Guide to Reference Standards for the Analysis of 4-(3-methyl-1H-pyrazol-1-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of pharmaceutical development and scientific research, the accuracy and reliability of analytical data are paramount. For any quantitative analysis, the quality of the reference standard is the bedrock upon which data integrity is built. This guide provides an in-depth comparison of strategies for establishing and utilizing a reference standard for 4-(3-methyl-1H-pyrazol-1-yl)butanoic acid, a heterocyclic compound representative of novel intermediates or impurities encountered in drug discovery and development.

Section 1: The Hierarchy and Sourcing of Reference Standards

Before embarking on any analytical work, it is crucial to understand the hierarchy of reference standards. This classification is based on the material's purity, characterization level, and traceability to a recognized primary standard.

Primary Primary Standard (e.g., USP, NIST) Highest purity, extensively characterized Secondary Secondary Standard / CRM (Certified Reference Material) Purity & identity established vs. Primary Standard. Traceable, comes with Certificate of Analysis. Primary->Secondary used for characterization Working Working / In-house Standard (Qualified Reference Material) Routinely used in the lab. Characterized against a Secondary or Primary Standard, or qualified via a rigorous in-house protocol. Secondary->Working used for characterization

Caption: The hierarchy of analytical reference standards.

For this compound, our journey begins at the "Working Standard" level, necessitating a comprehensive qualification protocol to ensure its suitability for its intended purpose, as outlined by guidelines like ICH Q2(R1).[1]

Sourcing Options Comparison

Since a primary or secondary standard is unavailable, researchers have two main paths: purchasing a high-purity chemical from a commercial supplier or undertaking in-house synthesis.

Sourcing OptionDescriptionInitial CostRequired In-House EffortProsCons
Commercial Chemical Procuring the material from a supplier like Sigma-Aldrich or Enamine, often with a stated purity (e.g., 95-98%).Low to ModerateHighReadily available, saving synthesis time.Stated purity is not certified; requires full characterization and qualification. Potential for uncharacterized impurities.
In-house Synthesis Synthesizing the compound using established chemical routes, such as those described for similar pyrazole-alkanoic acids.[2][3]Moderate to High (reagents, equipment)Very HighFull control over the synthetic process and potential impurities. Provides deep understanding of the molecule.Time-consuming, requires significant chemistry expertise and resources.

For the remainder of this guide, we will assume a batch of high-purity material has been obtained (either commercially or via synthesis) and now requires qualification to become a trusted reference standard.

Section 2: The Qualification Protocol: Establishing Trust in Your Standard

Qualifying a reference standard is a multi-step process designed to unequivocally confirm its identity, purity, and potency. This process forms a self-validating system where orthogonal analytical techniques are used to build a complete and trustworthy profile of the material.

start Obtain High-Purity Material (Commercial or In-house Synthesis) identity Step 1: Identity Confirmation start->identity purity Step 2: Purity & Impurity Profiling identity->purity sub_identity NMR (¹H, ¹³C) Mass Spectrometry (MS) Infrared (IR) Spectroscopy identity->sub_identity potency Step 3: Potency Assignment (Assay) purity->potency sub_purity HPLC-UV (Purity, Impurities) LC-MS (Impurity ID) GC-HS (Residual Solvents) Karl Fischer (Water Content) purity->sub_purity end Qualified Reference Standard (with Certificate of Analysis) potency->end sub_potency Mass Balance Approach (100% - Impurities) Quantitative NMR (qNMR) potency->sub_potency

Caption: Workflow for in-house reference standard qualification.

Identity Confirmation

The first step is to confirm that the chemical structure of the material is indeed this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful technique for structural elucidation. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon skeleton. The resulting spectra should be consistent with the proposed structure, and data from similar pyrazole compounds can be used for comparison.[4][5]

  • Mass Spectrometry (MS): Provides the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight. High-resolution MS (HRMS) can provide an elemental composition, adding a high degree of confidence to the identification.[4][6]

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches and the C=N bonds within the pyrazole ring.[7]

Purity Assessment & Impurity Profiling

Purity determination is arguably the most critical phase. The goal is not only to quantify the main component but also to detect and, if necessary, identify any impurities. A high-purity reference standard is essential for the accurate quantification of the active pharmaceutical ingredient (API) and its impurities in drug products.[1]

Comparison of Key Analytical Techniques

TechniquePrimary UsePrincipleStrengthsLimitations
HPLC-UV Purity determination and quantification of non-volatile organic impurities.Differential partitioning of analytes between a stationary and mobile phase, with UV detection.Highly robust, reproducible, and widely available. Excellent for quantitative analysis of chromophoric compounds.[8]Requires impurities to have a UV chromophore. May not separate all co-eluting peaks.
LC-MS/MS Identification and quantification of impurities.Combines the separation power of HPLC with the mass-resolving power of mass spectrometry.Extremely sensitive and specific. Can identify unknown impurities by their mass and fragmentation patterns.[9]Quantitative response can be matrix-dependent. More complex and expensive than HPLC-UV.
qNMR Absolute purity/potency determination (Assay).Integration of NMR signals from the analyte is compared to that of a certified internal standard of known concentration.A primary ratio method; does not require a reference standard of the same compound. Highly accurate.Requires a specialized, high-field NMR. Less sensitive than chromatographic methods for trace impurities.
GC-HS Quantification of residual volatile solvents.Volatile compounds are partitioned into the headspace of a vial and injected into a gas chromatograph.The gold standard for volatile organic compound (VOC) analysis.Not suitable for non-volatile compounds.
Karl Fischer Titration Quantification of water content.An electrochemical titration specific to water.Highly accurate and precise for water determination.Only measures water content.

Section 3: Experimental Protocols & Method Validation

Authoritative guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1), provide a framework for validating analytical procedures to ensure they are fit for purpose.[10][11]

Protocol: RP-HPLC-UV Method for Purity Analysis

This protocol outlines a typical starting point for developing a robust reversed-phase HPLC method for this compound.

1. Objective: To develop a stability-indicating HPLC method capable of separating the main peak from potential process impurities and degradation products.

2. Materials & Equipment:

  • HPLC system with UV/PDA detector (e.g., Agilent 1260, Waters Alliance).

  • C18 Column (e.g., 4.6 x 150 mm, 3.5 µm particle size). Columns with low silanol activity are often preferred for acidic compounds.[12]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: 50:50 Acetonitrile/Water.

  • Reference Standard: The candidate this compound, accurately weighed.

3. Chromatographic Conditions (Starting Point):

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 215 nm (or determined by UV scan).

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B (re-equilibration)

4. Sample Preparation:

  • Prepare a stock solution of the reference standard at approximately 1.0 mg/mL in the diluent.

  • Prepare a working solution at approximately 0.1 mg/mL by diluting the stock solution.

5. Method Validation (per ICH Q2(R1)): The developed method must be validated to ensure its performance.[13]

Validation ParameterAcceptance Criteria (Typical)Experimental Approach
Specificity Peak is pure and free from interference from placebo, impurities, and degradants.Analyze forced degradation samples (acid, base, peroxide, heat, light) to demonstrate separation of degradants from the main peak.
Linearity Correlation coefficient (r²) ≥ 0.999Analyze a series of solutions over a range (e.g., 50% to 150% of the working concentration).
Accuracy 98.0% - 102.0% recoverySpike a known amount of analyte into a placebo matrix at different concentration levels (e.g., 80%, 100%, 120%).
Precision (Repeatability & Intermediate) RSD ≤ 2.0%Repeatability: Six replicate injections of the same sample. Intermediate Precision: Analysis performed by a different analyst on a different day.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10Determined by serial dilution of a stock solution or based on the standard deviation of the response and the slope of the calibration curve.
Robustness No significant impact on results.Systematically vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2).

Conclusion

The establishment of a reference standard for a novel compound like this compound is a foundational activity for any research or development program. In the absence of a commercially available CRM, the responsibility falls to the analytical scientist to perform a rigorous in-house qualification.

This guide has demonstrated that by leveraging a suite of orthogonal analytical techniques—NMR and MS for identity, a validated HPLC method for purity, and other methods for specific impurities like water and solvents—a scientifically sound and defensible working reference standard can be established. This meticulous approach, grounded in the principles of authoritative guidelines like ICH Q2(R1), ensures the generation of reliable and reproducible data, which is the ultimate goal of any analytical endeavor.

References

  • SIELC Technologies. (2018, February 16). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column.
  • Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation.
  • Slideshare.ICH Q2 Analytical Method Validation.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • International Conference on Harmonisation.ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • PMC.Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column.
  • ACS Omega. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
  • Sigma-Aldrich.Certified Reference Materials.
  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.
  • RSC Advances. (2020). Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone.
  • PMC. (2025, July 10). Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone.
  • Connect Journals. (2014). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
  • New Journal of Chemistry. (2021). Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents.
  • SHIMADZU CORPORATION.No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application.
  • International Journal of Chemico-Pharmaceutical Analysis. (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
  • Sigma-Aldrich.4-(4-methyl-1H-pyrazol-1-yl)butanoic acid.

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-(3-methyl-1H-pyrazol-1-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

4-(3-methyl-1H-pyrazol-1-yl)butanoic acid is a bifunctional organic intermediate containing a nitrogen-rich pyrazole ring and a terminal carboxylic acid. Proper disposal requires addressing two distinct chemical hazards: the acidity of the carboxyl group and the environmental persistence/toxicity potential of the pyrazole heterocycle.

Crucial Directive: Unlike simple mineral acids, this compound must NOT be neutralized and poured down the drain. Pyrazole derivatives are frequently used as scaffolds for pharmaceuticals and fungicides due to their biological stability. Consequently, they require thermal destruction (incineration) to prevent environmental bioaccumulation.

Chemical Identity & Properties
PropertyValue/Description
Chemical Structure Pyrazole ring (N-heterocycle) linked to a butyric acid tail.[1][2]
Functional Groups Carboxylic Acid (Acidic), Pyrazole (Weakly Basic/Aromatic).
Physical State Solid (Powder/Crystalline).
Acidity (pKa) ~4.5 - 4.8 (Carboxylic acid moiety).
Solubility Soluble in polar organic solvents (DMSO, Methanol); sparingly soluble in water unless pH > 7.
RCRA Status Not P-listed or U-listed (unless part of a specific formulation). Regulated as Non-Halogenated Organic Waste .

Pre-Disposal Assessment & Segregation

Effective waste management begins at the bench. You must segregate this compound based on its "Organic Acid" profile.

Segregation Logic (The "Why")
  • Do NOT mix with Oxidizers: Pyrazoles are electron-rich rings. Mixing with strong oxidizers (e.g., Nitric Acid, Peroxides) can generate heat and toxic nitrogen oxide (NOx) gases.

  • Do NOT mix with Bases: While neutralization seems intuitive, mixing with strong bases (NaOH) in a waste container generates heat (exothermic) and converts the compound to a salt, which does not alter the requirement for incineration.

  • Do NOT mix with Halogenated Solvents: Keep separate from Chloroform/DCM streams to reduce disposal costs, unless your facility uses a "Commingled Solvents" stream.

Segregation Protocol
  • Solid Waste: Collect pure solids, contaminated weighing boats, and gloves in a dedicated Solid Organic Waste container.

  • Liquid Waste: Collect reaction mixtures or mother liquors in a Non-Halogenated Organic solvent stream.

Step-by-Step Disposal Workflow

Phase A: Solid Waste (Pure Compound)
  • Container: High-Density Polyethylene (HDPE) wide-mouth jar or double-lined clear polyethylene bag.

  • Labeling: Must read "Hazardous Waste - Solid Organic."

  • Constituents: List "this compound" explicitly. Do not use abbreviations like "MPBA."

  • Disposal Path: High-temperature incineration.

Phase B: Liquid Waste (Solutions)
  • Container: HDPE or Glass carboy (Amber glass preferred if photosensitive, though this compound is generally stable).

  • Compatibility: Ensure the solvent carrier is compatible with the container.

  • pH Check: If the solution is highly acidic (pH < 2) due to added reagents, check your facility's specific rules. Most incinerators accept acidic organic streams, but they must be tagged as Corrosive .

Operational Decision Matrix

The following diagram outlines the decision logic for disposing of this compound.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, contaminated gloves) StateCheck->Solid Solid Liquid Liquid Waste (Solvent solutions) StateCheck->Liquid Solution SolidContainer Container: Wide-mouth HDPE or Double-lined Bag Solid->SolidContainer Labeling Labeling: 1. Full Chemical Name 2. Hazard: Irritant/Corrosive 3. Start Date SolidContainer->Labeling LiquidSeg Segregation Check: Is solvent Halogenated? Liquid->LiquidSeg Halo Stream A: Halogenated Organic Waste LiquidSeg->Halo Yes (DCM, Chloroform) NonHalo Stream B: Non-Halogenated Organic Waste LiquidSeg->NonHalo No (MeOH, DMSO, Ethyl Acetate) Halo->Labeling NonHalo->Labeling Storage Satellite Accumulation Area (Secondary Containment) Labeling->Storage FinalDisp Final Disposal: High-Temp Incineration Storage->FinalDisp

Caption: Decision matrix for segregating and packaging pyrazole-alkanoic acid waste based on physical state and solvent carrier.

Emergency Contingencies

Accidental Spillage (Solid)
  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. If creating dust, use an N95 or P100 respirator.

  • Containment: Do not dry sweep if dust generation is likely. Cover with a damp paper towel or use a HEPA vacuum.

  • Cleanup: Scoop material into a waste container. Wipe the surface with a mild basic solution (1% Sodium Bicarbonate) to neutralize any residual acid, followed by water.

Exposure Response[5][6][7]
  • Skin Contact: Wash with soap and water for 15 minutes. The carboxylic acid moiety can cause irritation (dermatitis).

  • Eye Contact: Rinse immediately with water for 15 minutes.[3] Pyrazoles can be severe eye irritants.[4][5][6][3][7]

Regulatory & Compliance Context (RCRA)

While this compound is not explicitly listed on the EPA's "P-List" (acutely toxic) or "U-List" (toxic), it falls under the "Characteristic" or "General" waste guidelines depending on the mixture.

  • Waste Code Assignment:

    • If pH < 2 (in solution): D002 (Corrosive).

    • If ignitable solvent (e.g., Ethanol): D001 (Ignitable).

    • Otherwise: Classify as Non-Regulated Chemical Waste (destined for incineration).

  • Why Incineration? Biological wastewater treatment plants are often ill-equipped to degrade heterocyclic rings like pyrazoles. Release into waterways can lead to persistence. Incineration ensures the complete oxidation of the ring structure into CO2, H2O, and NOx (captured by scrubbers).

References

  • US Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. Available at: [Link]

  • PubChem. "Compound Summary: 3-methyl-2-(4-methyl-1h-pyrazol-1-yl)butanoic acid (Structural Analog)." PubChem. Available at: [Link]

Sources

Personal protective equipment for handling 4-(3-methyl-1H-pyrazol-1-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

The Core Directive: Safety with this compound is dictated by its dual-functional nature: a carboxylic acid tail (proton donor, pH-dependent irritant) and a pyrazole core (nitrogen-rich heterocycle, potential bioactive).

While specific toxicological data for the 3-methyl isomer is often extrapolated from its structural analogs (e.g., 4-(4-methyl-1H-pyrazol-1-yl)butanoic acid, CAS 1006453-04-8), the safety protocol must default to the Precautionary Principle . You are handling a substance classified as an Irritant (Skin/Eye/Respiratory) with potential for acute toxicity if ingested.[1][2]

Target Hazards (GHS Classifications):

  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2][4]

Risk Assessment & PPE Selection Strategy

Do not simply "wear gloves." Select PPE based on the chemical's ability to penetrate barriers and damage tissue.

The PPE Matrix
Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Ocular Chemical Safety Goggles (Not just safety glasses)Acidic Dust Risk: As a carboxylic acid solid, fine particulates can dissolve in the eye's mucous membranes, lowering local pH and causing immediate stinging or corneal damage.
Dermal (Hands) Nitrile Rubber (minimum 0.11 mm) Permeation Resistance: Latex is permeable to many organic acids. Nitrile provides superior resistance to weak organic acids and nitrogen heterocycles.
Respiratory Fume Hood (Primary) or N95/P2 Respirator (Secondary)Inhalation Toxicity: The H335 classification indicates mucosal irritation. Engineering controls (hood) are superior to PPE (masks).
Body Lab Coat (Cotton/Poly blend) + Closed-toe Shoes Splash/Spill Guard: Standard protection against solid spills.
Self-Validating PPE Check

Before handling, perform this 3-second check:

  • Glove Inflation: Trap air in the nitrile glove and squeeze to check for pinholes.

  • Goggle Seal: Ensure goggles sit flush against the face; safety glasses with gaps are insufficient for fine powders.

  • Hood Flow: Verify the fume hood sash is at the safe working height (usually <18 inches) and the flow monitor is green.

Operational Workflow: From Storage to Solution

Handling dry powders of organic acids requires a workflow that minimizes aerosolization.

G cluster_hood Inside Fume Hood Start Storage (Cool, Dry, Desiccated) Weigh Weighing (Analytical Balance) Start->Weigh Transport in sealed secondary container Transfer Transfer (Solid -> Liquid) Weigh->Transfer Anti-static gun usage (minimize drift) Reaction Reaction Setup (Solubilization) Transfer->Reaction Add solvent SLOWLY (exotherm check) Waste Disposal (Segregation) Reaction->Waste Quench & Neutralize

Figure 1: Operational workflow emphasizing containment within the fume hood to mitigate respiratory risks.

Detailed Protocol

Step 1: Preparation & Weighing

  • Context: Static electricity can cause organic powders to "jump" or disperse, increasing inhalation risk.

  • Action: Use an ionizing blower or anti-static gun if available. Always weigh inside a draft-shielded balance within the fume hood.

  • Critical Check: If weighing outside a hood is unavoidable, an N95 respirator is mandatory .

Step 2: Solubilization (The Danger Zone)

  • Context: Dissolving carboxylic acids can be slightly exothermic depending on the solvent and scale.

  • Action: Add the solid to the vessel first, then add the solvent (e.g., DMSO, Methanol, DCM) slowly.

  • Why: This prevents "puffing" of the dry powder which occurs if you dump solid into a stirring liquid.

Step 3: Spill Management

  • Dry Spill: Do not sweep vigorously. Cover with a paper towel dampened with water (to weigh down dust), then wipe up.

  • Wet Spill: Absorb with vermiculite or spill pads.

  • Decontamination: Wipe surface with 10% Sodium Bicarbonate (

    
    ) to neutralize the acid residue, followed by water.
    

Disposal & Waste Management

Improper disposal of bioactive heterocycles is a common compliance failure.

Waste StreamCriteriaPre-Treatment
Solid Waste Contaminated gloves, weighing boats, paper towels.Double-bag in hazardous waste bags labeled "Solid Organic Debris."
Liquid Waste Mother liquors, reaction mixtures.Segregate: Do not mix with strong oxidizers (e.g., Nitric acid). Ensure pH is checked; if highly acidic, notify the waste team or neutralize if per local protocol.
Sharps Needles/Syringes used for transfer.Immediate disposal in sharps container. Do not recap.

Emergency Response (First Aid)

  • Eye Contact: Immediately flush with water for 15 minutes .[3][5] Hold eyelids open. The acidic nature requires thorough irrigation to prevent corneal burns.

  • Skin Contact: Wash with soap and water.[1][3][6] Do not use organic solvents (like ethanol) to wash skin; this increases permeation.

  • Inhalation: Move to fresh air. If wheezing occurs (respiratory irritation), seek medical attention.

References

  • Sigma-Aldrich. Safety Data Sheet for 4-(4-methyl-1H-pyrazol-1-yl)butanoic acid (Structural Analog). Retrieved from

  • PubChem. Compound Summary: Pyrazole-1-butanoic acid derivatives.[7] National Library of Medicine. Retrieved from

  • Fisher Scientific. Safety Data Sheet: 1H-Pyrazole-4-carboxylic acid (Functional Group Analysis). Retrieved from

  • ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria. Retrieved from

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.